molecular formula C15H17N B135516 3,3-Diphenylpropylamine CAS No. 5586-73-2

3,3-Diphenylpropylamine

Cat. No.: B135516
CAS No.: 5586-73-2
M. Wt: 211.30 g/mol
InChI Key: KISZTEOELCMZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenylpropylamine, identified by CAS Registry Number 5586-73-2, is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.30 g/mol . This compound serves as a vital synthetic intermediate and scaffold in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key building block for the synthesis of various therapeutic agents. It is notably used in the commercial production and analytical method development for calcium channel blockers such as Lercanidipine, where it can also function as a related impurity (e.g., the starting material for Lercanidipine Impurity 5) . The this compound structure is a common pharmacophore in compounds with diverse biological activities. Beyond cardiovascular applications, patented research indicates that derivatives of this amine have been investigated for their cholinergic activity, suggesting potential research applications in disorders of the nervous system, such as urinary incontinence . Furthermore, recent scientific studies have explored its incorporation into diacylpolyamine structures, creating novel compounds that exhibit potent bactericidal properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . These antimicrobial analogues are believed to function by selectively targeting and disrupting bacterial membranes . This compound is supplied for analytical and research purposes. It is ideal for use in Quality Control (QC) applications, Abbreviated New Drug Application (ANDA) submissions, and general chemical synthesis . This product is intended for laboratory research use only and is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISZTEOELCMZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1019-05-2 (hydrochloride)
Record name 3,3-Diphenylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30204458
Record name 3,3-Diphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5586-73-2
Record name 3,3-Diphenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5586-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diphenylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5586-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Diphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-3-diphenylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DIPHENYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C31E561S64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Diphenylpropylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine is a primary amine that serves as a crucial building block in the synthesis of various organic compounds, most notably as a key intermediate in the production of pharmaceuticals. Its derivatives have shown a range of pharmacological activities, including acting as calcium channel blockers and anticholinergic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, aimed at professionals in research and drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueSource(s)
IUPAC Name 3,3-diphenylpropan-1-amine[1][2]
Chemical Formula C₁₅H₁₇N[1][3][4]
Molecular Weight 211.30 g/mol [1][2]
Appearance Colorless to pale yellow liquid or white to off-white solid[3]
Melting Point 29-31 °C[5]
Boiling Point 166 °C at 2 mmHg[6]
Solubility Sparingly soluble in water. Soluble in DMSO and Methanol.[3][7]
pKa 9.91 ± 0.13 (Predicted)[3][6]
SMILES NCCC(c1ccccc1)c2ccccc2[2]
InChI Key KISZTEOELCMZPY-UHFFFAOYSA-N[1][2]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the catalytic hydrogenation of 3,3-diphenylpropionitrile. The following protocol is adapted from a method for the preparation of N-methyl-3,3-diphenylpropylamine, where this compound is a key intermediate.[1]

Materials:

  • 3,3-Diphenylpropionitrile

  • Ethanol (B145695) or Methanol

  • Palladium/Calcium Carbonate catalyst or Raney Nickel catalyst[1][8]

  • Ammonia (B1221849) gas

  • Hydrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • High-pressure hydrogenation apparatus

Procedure:

  • Dissolution: Dissolve 3,3-diphenylpropionitrile (0.2 mol) in 200 mL of ethanol in a suitable high-pressure reaction vessel.[1]

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 6 g of palladium/calcium carbonate) to the solution.[1]

  • Ammonia Introduction: Introduce approximately 50 g of ammonia gas into the reaction vessel.

  • Hydrogenation: Seal the vessel and carry out the hydrogenation at a hydrogen pressure of 2–5 MPa and a temperature of 80–120 °C.[1][8]

  • Reaction Monitoring: Monitor the reaction until completion (e.g., by thin-layer chromatography or gas chromatography).

  • Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen and ammonia gas.

  • Purification: Remove the catalyst by filtration. Evaporate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound as a colorless, transparent liquid.[1]

Analytical Methods

¹H NMR Spectroscopy Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. A general protocol for the analysis of a primary amine like this compound is as follows:

Materials:

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.

  • Data Analysis: Process the acquired Free Induction Decay (FID) to obtain the spectrum. The characteristic peaks for this compound would include signals for the aromatic protons of the two phenyl groups, the methine proton, and the two methylene (B1212753) groups of the propyl chain, as well as a broad singlet for the amine protons. The chemical shifts and coupling patterns will confirm the structure of the molecule.

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC is a standard technique for assessing the purity of a compound. This compound has been used as an internal standard in HPLC methods, indicating its suitability for analysis by this technique. A general protocol for purity analysis is outlined below.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) and water

  • An appropriate buffer (e.g., phosphate (B84403) buffer) or acid modifier (e.g., formic acid or phosphoric acid for mass spectrometry compatibility)[9]

  • A C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a buffer or acid modifier. The exact ratio will depend on the specific column and system and may require optimization.

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample to be analyzed in the mobile phase to a concentration within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set the HPLC parameters, including the flow rate (e.g., 1 mL/min), injection volume (e.g., 10 µL), and column temperature. Set the UV detector to a wavelength where this compound has significant absorbance.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway for this compound starting from 3,3-diphenylpropionitrile.

Synthesis_Workflow 3,3-Diphenylpropionitrile 3,3-Diphenylpropionitrile Catalytic Hydrogenation Catalytic Hydrogenation 3,3-Diphenylpropionitrile->Catalytic Hydrogenation H₂, Catalyst (Pd/CaCO₃ or Raney Ni), NH₃, 80-120°C, 2-5 MPa This compound This compound Catalytic Hydrogenation->this compound

Caption: Synthesis of this compound via catalytic hydrogenation.

Logical Relationship in Pharmacological Development

While this compound itself is not directly implicated in specific signaling pathways, it serves as a crucial precursor for pharmacologically active molecules. The diagram below illustrates this hierarchical relationship.

Pharma_Development cluster_precursor Precursor Molecule cluster_derivatives Pharmacologically Active Derivatives cluster_pathways Target Signaling Pathways 3,3-DPPA This compound Lercanidipine Lercanidipine 3,3-DPPA->Lercanidipine Synthetic Intermediate Other_Derivatives Other Anticholinergic/ Ca²⁺ Channel Blocking Agents 3,3-DPPA->Other_Derivatives Synthetic Precursor Ca_Channel L-type Calcium Channel Blockade Lercanidipine->Ca_Channel Mechanism of Action Cholinergic_Signaling Muscarinic Receptor Antagonism Other_Derivatives->Cholinergic_Signaling Mechanism of Action

Caption: Role of this compound in drug development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3,3-Diphenylpropylamine, a key chemical intermediate in organic synthesis and drug development. It details the compound's core physicochemical properties, spectral information, and established experimental protocols. Furthermore, this guide illustrates its synthetic pathways and role as a precursor to various biologically active molecules, offering valuable insights for professionals in research and pharmaceutical development.

Core Physicochemical Properties

This compound is a chemical compound that typically appears as a white to off-white solid or a clear yellow liquid after melting.[1] It is characterized by a propylamine (B44156) group attached to two phenyl groups.[1] The compound is sparingly soluble in water but shows solubility in organic solvents like DMSO and Methanol.[1][2][3]

Quantitative physicochemical data for this compound (CAS No: 5586-73-2) is summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₅H₁₇N[1][4][5]
Molecular Weight 211.30 g/mol [4][6][7]
Appearance White to off-white solid; clear yellow liquid after melting.[1][6]
Melting Point 24-31 °C; 58-60 °C (Varies by source)[2][6][7][8]
Boiling Point 150 °C @ 2 Torr; 166 °C @ 2 mmHg[2][6][8]
Density 1.0 ± 0.1 g/cm³[6]
Refractive Index (n20/D) 1.577 to 1.583[6][7][9]
Flash Point >110 °C (230 °F)[7][8]

Table 2: Chemical and Computational Properties

PropertyValueSource(s)
pKa (Predicted) 9.91 ± 0.13[1][2]
XLogP3 3.1 - 3.21[4][6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 4[6]
Topological Polar Surface Area 26 Ų[4][6]

Spectral Information

Detailed spectral data is crucial for the structural confirmation and analysis of this compound. Spectroscopic information for this compound is available across various databases.

  • Mass Spectrometry (MS): Electron ionization mass spectra are available through the NIST Mass Spectrometry Data Center.[5][10]

  • Infrared Spectroscopy (IR): Gas-phase IR spectrum data can be accessed via the NIST/EPA Gas-Phase Infrared Database.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectral data for this compound have been documented.[4][11]

Experimental Protocols & Methodologies

This compound serves as a versatile starting material and intermediate in various chemical processes.

3.1. Synthesis of N-methyl-3,3-diphenylpropylamine

A common application of this compound is as a precursor in the synthesis of its N-methylated derivative, a key intermediate for pharmaceuticals like Lercanidipine.[12][13] The synthesis generally follows a multi-step process that begins with producing the this compound backbone.

Detailed Method:

  • Friedel-Crafts Alkylation: The synthesis starts with the reaction of cinnamonitrile (B126248) and benzene, catalyzed by a Lewis acid (e.g., aluminum trichloride), to produce 3,3-diphenylpropionitrile.[12][13]

  • Catalytic Hydrogenation: The resulting 3,3-diphenylpropionitrile is then converted to this compound via catalytic hydrogenation.[12][13]

  • Schiff Base Formation: The primary amine (this compound) is reacted with an aldehyde to form a Schiff base.[12][13]

  • Methylation and Hydrolysis: The Schiff base is subsequently methylated to yield a quaternary ammonium (B1175870) salt, which is then hydrolyzed to obtain the final product, N-methyl-3,3-diphenylpropylamine.[12][13] This final sequence of steps can often be performed in a "one-pot" process to simplify the operation.[13]

Synthesis_Workflow Synthesis of N-methyl-3,3-diphenylpropylamine cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Cinnamonitrile Cinnamonitrile DPN 3,3-Diphenylpropionitrile Cinnamonitrile->DPN Friedel-Crafts Alkylation Benzene Benzene Benzene->DPN Friedel-Crafts Alkylation DPPA This compound DPN->DPPA Catalytic Hydrogenation SchiffBase Schiff Base DPPA->SchiffBase Reaction with Aldehyde QuatSalt Methyl Quaternary Ammonium Salt SchiffBase->QuatSalt Methylation FinalProduct N-methyl-3,3- diphenylpropylamine QuatSalt->FinalProduct Hydrolysis

General synthesis workflow for N-methyl-3,3-diphenylpropylamine.

3.2. Application in Analytical Chemistry

This compound has been utilized as an internal standard in analytical methods. For instance, it was employed for the simultaneous determination of D- and L-modafinil in human plasma using a stereospecific high-performance liquid chromatographic (HPLC) method.[7][14]

General HPLC Protocol Outline:

  • Sample Preparation: A specific volume of human plasma is treated to precipitate proteins.

  • Internal Standard Spiking: A known concentration of this compound (as the internal standard) is added to the sample.

  • Extraction: The analytes and the internal standard are extracted from the plasma matrix using a suitable organic solvent (liquid-liquid extraction).

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a chiral column to separate the enantiomers of the target analyte.

  • Detection and Quantification: The separated compounds are detected (e.g., by UV detector), and the concentration of the analyte is calculated based on the peak area ratio relative to the internal standard.

Biological & Chemical Significance

This compound is not only a synthetic building block but also has relevance in biological contexts. It is a known metabolite of Prenylamine, a pharmaceutical agent.[6][14] Its primary significance in drug development lies in its role as a precursor or intermediate for synthesizing more complex, biologically active molecules.[1] For example, it is a starting reagent for producing 3,3-diphenylpropylisocyanate and is used in the synthesis of the drug Mepramidil.[3][7][14]

Logical_Relationships Chemical & Biological Relationships of this compound cluster_precursor Is a Metabolite of cluster_product Is a Precursor to DPPA This compound Isocyanate 3,3-Diphenylpropylisocyanate DPPA->Isocyanate Synthesis Mepramidil Mepramidil DPPA->Mepramidil Synthesis N_Methyl N-methyl-3,3- diphenylpropylamine DPPA->N_Methyl Synthesis Prenylamine Prenylamine Prenylamine->DPPA Metabolism Lercanidipine Lercanidipine N_Methyl->Lercanidipine Intermediate for Lercanidipine Synthesis

References

Spectroscopic Data and Analysis of 3,3-Diphenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,3-Diphenylpropylamine, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Herein, we present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented in Table 1 was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28 - 7.19Multiplet10HAromatic protons (C₆H₅)
4.01Triplet1HCH
2.63Triplet2HCH₂-N
2.19Quartet2HCH₂
1.13Singlet (broad)2HNH₂

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
144.8Quaternary Aromatic Carbon
128.5Aromatic CH
127.8Aromatic CH
126.2Aromatic CH
49.6CH
40.8CH₂-N
36.1CH₂
Experimental Protocol for NMR Spectroscopy

The following protocol outlines a typical procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 1 second

  • Number of Scans: 16

  • Referencing: The residual CHCl₃ signal is calibrated to 7.26 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

  • Referencing: The CDCl₃ solvent signal is calibrated to 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3360 - 3280Medium, BroadN-H stretch (primary amine)
3085, 3060, 3025MediumC-H stretch (aromatic)
2930, 2860MediumC-H stretch (aliphatic)
1600, 1495, 1450StrongC=C stretch (aromatic ring)
750, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Data interpreted from typical values for primary amines and aromatic compounds.

Experimental Protocol for FTIR Spectroscopy

The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • FTIR spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Data Processing: The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectrometric Data

The mass spectrum of this compound was obtained using electron ionization (EI). The key fragments and their relative intensities are summarized in Table 4.

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
21115[M]⁺ (Molecular Ion)
194100[M - NH₃]⁺
19350[M - NH₃ - H]⁺
16735[C₁₃H₁₁]⁺ (Fluorenyl cation)
11620[C₉H₈]⁺
9110[C₇H₇]⁺ (Tropylium ion)
3090[CH₂NH₂]⁺

Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocol for GC-MS

The following protocol describes a typical gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound.

Instrumentation:

  • A GC-MS system with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 550

  • Transfer Line Temperature: 280 °C

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Analysis Comprehensive Characterization Structure->Final_Analysis Combined Analysis Purity->Final_Analysis Combined Analysis Functional_Groups->Final_Analysis Combined Analysis Mol_Weight->Final_Analysis Combined Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern M [C₁₅H₁₇N]⁺˙ m/z = 211 F1 [C₁₅H₁₄]⁺˙ m/z = 194 M->F1 - NH₃ F3 [C₁₃H₁₁]⁺ m/z = 167 M->F3 - C₂H₄N F4 [CH₂NH₂]⁺ m/z = 30 M->F4 - C₁₄H₁₅• F2 [C₁₅H₁₃]⁺ m/z = 193 F1->F2 - H•

References

An In-depth Technical Guide to 3,3-Diphenylpropylamine (CAS: 5586-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine, with the CAS number 5586-73-2, is a primary amine that serves as a crucial building block in organic synthesis. Its structural motif, featuring a propyl chain with two phenyl groups at the 3-position, makes it a valuable intermediate in the preparation of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of its known applications and biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use and computational modeling.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 5586-73-2[1][2][3][4][5]
IUPAC Name 3,3-diphenylpropan-1-amine[1]
Molecular Formula C₁₅H₁₇N[1][2]
SMILES C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2[1]
InChI InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2[1]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 211.30 g/mol [1][3]
Appearance White to off-white solid or colorless to pale yellow liquid[2]
Melting Point 29-31 °C[3][6]
Boiling Point 166 °C at 2 mmHg[6]
Density 1.0±0.1 g/cm³[4]
Refractive Index (n20/D) 1.583[3]
Solubility Sparingly soluble in water. Soluble in DMSO.[2]
pKa 9.91 ± 0.13 (Predicted)[2]
Table 3: Spectroscopic Data
TechniqueKey Data Points
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Infrared (IR) Spectroscopy Spectral data available.
Mass Spectrometry m/z Top Peak: 194; 2nd Highest: 30; 3rd Highest: 193.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of 3,3-diphenylpropionitrile. A detailed experimental protocol based on this method is provided below.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3,3-Diphenylpropionitrile cluster_1 Step 2: Reduction to this compound Cinnamonitrile Cinnamonitrile Step1_Product 3,3-Diphenylpropionitrile Cinnamonitrile->Step1_Product Friedel-Crafts Alkylation Benzene Benzene Benzene->Step1_Product AlCl3 AlCl₃ (catalyst) AlCl3->Step1_Product Step1_Product_ref 3,3-Diphenylpropionitrile Final_Product This compound Step1_Product_ref->Final_Product Catalytic Hydrogenation Catalyst Pd/CaCO₃ or Raney Ni Catalyst->Final_Product H2 H₂ (gas) H2->Final_Product NH3 NH₃ (gas) NH3->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of N-methyl-3,3-diphenylpropylamine, where this compound is a key intermediate.

Materials:

Procedure:

  • In a high-pressure reactor, dissolve 3,3-diphenylpropionitrile (0.2 moles, 41.4 g) in 200 mL of ethanol.

  • Add 6 g of palladium on calcium carbonate catalyst to the solution.

  • Introduce approximately 50.0 g of ammonia gas into the reactor.

  • Pressurize the reactor with hydrogen gas to 2-5 MPa.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Maintain these conditions until the reaction is complete, which can be monitored by techniques such as TLC or GC to observe the disappearance of the starting material.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation. Collect the fraction boiling at 172-175 °C / 5 mmHg to obtain this compound as a colorless and transparent liquid. The expected yield is approximately 95.5% (40.4 g).

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its primary amine functionality allows for a wide range of chemical transformations.

  • Synthesis of Mepramidil: It is a key starting material for the synthesis of Mepramidil, a coronary vasodilator.

  • Precursor to Lercanidipine: The N-methylated derivative of this compound is an important fragment in the synthesis of Lercanidipine, a calcium channel blocker used to treat hypertension.

  • Internal Standard: Due to its structural properties, it has been utilized as an internal standard in the stereospecific high-performance liquid chromatographic (HPLC) determination of D- and L-modafinil in human plasma.[3]

Biological and Pharmacological Information

While this compound itself is primarily a synthetic intermediate, its structural core is present in several biologically active molecules.

  • Metabolite of Prenylamine: It is a known metabolite of Prenylamine, a former antianginal agent that was withdrawn from the market.[4][6] Prenylamine exhibited effects on calcium transport, and its metabolism to this compound is a significant aspect of its pharmacokinetic profile.

  • Derivatives with Biological Activity:

    • Antimicrobial and Antioxidant Properties of Derivatives: While direct studies on this compound are limited, derivatives such as 3,3-diphenyl propanamides have been synthesized and investigated for their anthelmintic, antibacterial, and antifungal activities. Some of these derivatives have shown promising activity against various microbial strains. It is plausible that the parent amine could serve as a scaffold for the development of new antimicrobial and antioxidant agents.

    • Cardiovascular Effects of Derivatives: Many derivatives of this compound, such as Fendiline and the aforementioned Prenylamine, have been investigated for their effects on the cardiovascular system, often acting as calcium channel blockers or vasodilators.

Signaling Pathways: Currently, there is no direct evidence in the scientific literature detailing the interaction of this compound with specific signaling pathways. Its biological significance is primarily understood through the pharmacological actions of the more complex molecules synthesized from it.

Analytical Methods

The quantification and characterization of this compound are typically achieved through standard chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for assessing the purity and quantifying this compound. Its volatility allows for direct analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound. Due to the lack of a strong chromophore, UV detection might require derivatization for enhanced sensitivity. However, its use as an internal standard in HPLC methods for other compounds suggests that with appropriate column and mobile phase selection, direct detection is feasible.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant interest, particularly in the field of medicinal chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for the synthesis of complex pharmaceutical agents. While direct biological activity and detailed analytical protocols are not extensively documented, the pharmacological importance of its derivatives underscores the value of this compound in drug discovery and development. Further research into the potential biological activities of this compound itself could open new avenues for its application.

References

Toxicological Profile of 3,3-Diphenylpropylamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3,3-Diphenylpropylamine have not been fully investigated. This document summarizes the available information on this compound and provides a toxicological assessment based on data from its structurally related analogs, Prenylamine and Fendiline (B78775), to infer potential hazards.

Introduction

This compound is a chemical intermediate primarily utilized in the synthesis of more complex organic compounds, including pharmaceuticals.[1] It serves as a building block for introducing the diphenylpropylamine moiety into various molecular structures. While its direct toxicological profile is not well-established, an examination of its structural analogs provides critical insights into its potential biological effects and associated toxicities.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its safe handling and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₅H₁₇N[2][3]
Molecular Weight 211.31 g/mol [2]
CAS Number 5586-73-2[3]
Appearance White to off-white solid or clear yellow liquid after melting[4]
Melting Point 29-31 °C
Boiling Point Not available
Flash Point >112 °C
Solubility Sparingly soluble in water

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Recommended Safety Precautions:

  • Handling: Wear personal protective equipment, including gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Seek medical attention if symptoms occur in any case of exposure.

Toxicological Data of Structural Analogs

Due to the limited direct toxicological data for this compound, this section presents data from two of its well-studied analogs: Prenylamine and Fendiline. This information can be used to infer the potential toxicological profile of this compound.

Prenylamine

Prenylamine, a former antianginal agent, is a calcium channel blocker that was withdrawn from the market due to significant cardiotoxicity.[5][6] this compound is a known metabolite of Prenylamine.[7]

Quantitative Toxicological Data for Prenylamine:

ParameterSpeciesRouteValueReference
LD₅₀MouseOral225 mg/kg[8]
LD₅₀RatOral250 mg/kg[8]
TDLoHumanOral13 mg/kg[8]
IC₅₀ (hERG channel blockade)In vitro (HEK-293 cells)-65 nM[6]
IC₅₀ (L-type calcium current)In vitro (ventricular myocytes)-1.24 µM[6]

Key Toxicological Findings for Prenylamine:

  • Cardiotoxicity: The primary reason for its market withdrawal was the risk of QT interval prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia.[5][6] This is attributed to its potent blockade of the hERG potassium channel.[6] The (S)-(+)-enantiomer is believed to be primarily responsible for these proarrhythmic effects.[9]

  • Metabolism: Prenylamine is extensively metabolized in humans, with less than 0.1% excreted unchanged.[7] A key metabolic pathway involves the cleavage of the C-N-C bond, yielding amphetamine and this compound.[7]

Fendiline

Fendiline is another calcium channel blocker with a similar diphenylpropyl structure.

Quantitative Toxicological Data for Fendiline:

ParameterSpeciesRouteValueReference
LD₅₀MouseOral950 mg/kg[10]
IC₅₀ (L-type calcium channel)In vitro-17 µM[11]
Kᵢ (α2-adrenergic receptors)In vitro-2.6 µM
IC₅₀ (K-Ras plasma membrane localization)In vitro-9.64 µM[11]

Key Toxicological Findings for Fendiline:

  • Adverse Effects in Humans: Clinical studies with healthy volunteers reported subjective intolerability at higher doses, including symptoms like trembling and dizziness.[12]

  • Cytotoxicity: Fendiline has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting a potential for antiproliferative activity.[13][14]

  • Metabolism: The primary metabolic pathways for fendiline are hydroxylation of the phenyl groups followed by glucuronidation and sulfation, as well as oxidative dealkylation.[15]

Metabolic Pathways and Potential for Toxicity

The metabolism of the parent compound can significantly influence its toxicological profile by producing more or less toxic metabolites.

Metabolism of Prenylamine

The metabolism of Prenylamine is of particular relevance as it directly produces this compound. The main metabolic reactions include ring hydroxylation, methylation, and cleavage of the C-N-C bond.[7]

Metabolism Prenylamine Prenylamine Metabolite1 Hydroxylated and/or Methylated Metabolites Prenylamine->Metabolite1 Ring Hydroxylation, Methylation Amphetamine Amphetamine Prenylamine->Amphetamine C-N-C Bond Cleavage Diphenylpropylamine This compound Prenylamine->Diphenylpropylamine C-N-C Bond Cleavage

Metabolic pathway of Prenylamine.
Predicted Metabolism of this compound

Based on the metabolism of its analogs, the potential metabolic pathways for this compound likely involve:

  • Hydroxylation: Addition of hydroxyl groups to the phenyl rings.

  • N-oxidation: Oxidation of the primary amine group.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

The formation of reactive metabolites through these pathways could contribute to potential toxicity.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for this compound, the data from its analogs suggest potential interactions with key cellular signaling systems.

Calcium Signaling

Both Prenylamine and Fendiline are calcium channel blockers.[5][16] This suggests that this compound could also potentially interfere with calcium signaling pathways, which are crucial for a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. Disruption of calcium homeostasis can lead to a wide range of toxic effects.

Adrenergic Signaling

Fendiline has been shown to interact with α2-adrenergic receptors.[17] This indicates a possibility that this compound could also modulate adrenergic signaling, which plays a vital role in the cardiovascular and nervous systems.

Potential_Interactions cluster_compound This compound cluster_pathways Potential Target Pathways cluster_effects Potential Toxicological Effects Compound This compound Ca_Channel Calcium Channels Compound->Ca_Channel Inference from Analogs Adrenergic_Receptor Adrenergic Receptors Compound->Adrenergic_Receptor Inference from Analogs Cytotoxicity Cytotoxicity Compound->Cytotoxicity Inference from Analogs Cardiotoxicity Cardiotoxicity Ca_Channel->Cardiotoxicity Neurotoxicity Neurotoxicity Ca_Channel->Neurotoxicity Adrenergic_Receptor->Cardiotoxicity Adrenergic_Receptor->Neurotoxicity

Potential signaling pathway interactions.

Experimental Protocols (General Overview)

As no specific toxicological studies for this compound are publicly available, this section provides a general overview of standard experimental protocols that would be employed to assess its toxicity.

Acute Oral Toxicity (LD₅₀) Study

This study is typically conducted in rodents (rats or mice) following OECD Guideline 423 (Acute Toxic Class Method).

  • Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.

  • Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD₅₀ value is estimated based on the mortality observed at different dose levels.

In Vitro Cytotoxicity Assay

This assay provides a measure of the concentration of a substance that is toxic to cells in culture.

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3) is cultured in a multi-well plate.

  • Treatment: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT or Neutral Red Uptake assay.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. However, based on the available data for its structural analogs, Prenylamine and Fendiline, there is a significant potential for cardiotoxicity, primarily through the blockade of cardiac ion channels. The metabolism of this compound is a critical area for future research, as it will determine the formation of potentially toxic metabolites. Given its irritant properties and the potential for serious systemic toxicity inferred from its analogs, stringent safety precautions should be observed during its handling and use. Further in vivo and in vitro toxicological studies are imperative to fully elucidate the safety profile of this compound.

References

An In-depth Technical Guide to the Solubility of 3,3-Diphenylpropylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,3-Diphenylpropylamine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document compiles existing qualitative and quantitative information and presents a detailed experimental protocol for its determination. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound is a primary amine that serves as a crucial building block in the synthesis of pharmacologically active molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final drug products. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides a practical framework for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

PropertyValueReference
Molecular Formula C₁₅H₁₇N[1]
Molecular Weight 211.30 g/mol
Appearance White to off-white solid or colorless to pale yellow liquid[2][3]
Melting Point 29-31 °C
Boiling Point 172-175 °C at 5 mmHg[4]
pKa 9.91 ± 0.13 (Predicted)[2]

Solubility Data

The available solubility data for this compound is limited. The following tables summarize the known quantitative and qualitative solubility information. For comparative purposes, qualitative solubility data for the related compound, N-methyl-3,3-diphenylpropylamine, is also included.

Table 2: Quantitative Solubility of this compound
SolventSolubilityTemperature (°C)MethodReference
Dimethyl Sulfoxide (DMSO)55 mg/mLNot SpecifiedNot Specified[5]
Table 3: Qualitative Solubility of this compound
SolventQualitative SolubilityReference
WaterSparingly soluble[2]
Dimethyl Sulfoxide (DMSO)Slightly soluble[1]
MethanolSlightly soluble[1]
Table 4: Qualitative Solubility of N-methyl-3,3-diphenylpropylamine
SolventQualitative SolubilityReference
EthanolEasily soluble
AcetoneEasily soluble
DichloromethaneEasily soluble
ChloroformSlightly soluble[6]
Ethyl AcetateSlightly soluble[6]

Experimental Protocol for Solubility Determination

Given the scarcity of comprehensive quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following is a detailed protocol for the isothermal shake-flask method, a widely accepted technique for solubility determination.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Thermostatically controlled incubator or oven

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Determine the mass of the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.

  • Chromatographic Analysis (for volatile solvents):

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions.

    • Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

Calculation of Solubility
  • From Gravimetric Analysis:

    • Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) x 100

  • From Chromatographic Analysis:

    • Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / 1000 × 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Filter through syringe filter D->E F Analyze by Gravimetry or Chromatography E->F G Calculate Solubility (e.g., g/100mL or mol/L) F->G G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Solubility Outcome A Molecular Structure (Two phenyl groups, one amine group) B Polarity A->B C Hydrogen Bonding Capability A->C F Solubility B->F C->F D Polarity D->F E Hydrogen Bonding Capability E->F

References

The Industrial Versatility of 3,3-Diphenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Industrial Applications of 3,3-Diphenylpropylamine and Its Derivatives.

Introduction: this compound, a key chemical entity, serves as a foundational building block in various industrial syntheses, most notably in the pharmaceutical sector. Its unique structural backbone is pivotal in the creation of several active pharmaceutical ingredients (APIs). Beyond its established role in medicine, this compound and its derivatives are emerging in other industrial domains, including materials science and corrosion inhibition. This technical guide provides a comprehensive overview of the primary industrial applications of this compound, with a focus on synthetic pathways, quantitative data, and detailed experimental protocols.

Pharmaceutical Intermediary: A Cornerstone in Drug Synthesis

The most significant industrial application of this compound is as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its derivatives are central to the structure of drugs targeting a range of conditions, from cardiovascular diseases to overactive bladder.[2]

Synthesis of Lercanidipine Intermediate (N-methyl-3,3-diphenylpropylamine)

N-methyl-3,3-diphenylpropylamine is a vital precursor in the manufacture of Lercanidipine, a third-generation dihydropyridine (B1217469) calcium ion antagonist used for treating hypertension.[3][4][5] A common and efficient industrial synthesis route starts from cinnamonitrile (B126248) and benzene.[6]

The overall synthesis workflow can be visualized as follows:

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: One-Pot N-methylation Cinnamonitrile Cinnamonitrile DPN 3,3-Diphenylpropionitrile Cinnamonitrile->DPN Benzene, AlCl3 Benzene Benzene Benzene->DPN DPN_hydro 3,3-Diphenylpropionitrile DPPA This compound DPN_hydro->DPPA H2, Catalyst (e.g., Raney Nickel), NH3 DPPA_methyl This compound Schiff_Base Schiff Base Intermediate DPPA_methyl->Schiff_Base Aldehyde Quat_Salt Methyl Quaternary Ammonium Salt Schiff_Base->Quat_Salt Methylating Agent N_Methyl_DPPA N-methyl-3,3-diphenylpropylamine Quat_Salt->N_Methyl_DPPA Hydrolysis G cluster_0 Material Preparation cluster_1 Inhibitor Application cluster_2 Corrosion Testing cluster_3 Analysis Metal Prepare Metal Specimen (e.g., Mild Steel) Weight_Loss Weight Loss Measurement Metal->Weight_Loss Electrochemical Electrochemical Studies (Tafel Polarization, EIS) Metal->Electrochemical Corrosive_Medium Prepare Corrosive Medium (e.g., 1M HCl) Corrosive_Medium->Weight_Loss Corrosive_Medium->Electrochemical Inhibitor Dissolve this compound Derivative in Medium Inhibitor->Weight_Loss Inhibitor->Electrochemical Efficiency Calculate Inhibition Efficiency Weight_Loss->Efficiency Electrochemical->Efficiency Mechanism Determine Adsorption Isotherm and Inhibition Mechanism Electrochemical->Mechanism

References

The Versatile Scaffold: 3,3-Diphenylpropylamine as a Cornerstone in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine is a primary amine featuring a flexible three-carbon chain flanked by two phenyl groups. This unique structural motif imparts a combination of lipophilicity and conformational adaptability, making it a highly valuable and versatile building block in the realm of organic synthesis. Its incorporation into molecular frameworks has led to the development of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its application as a pivotal intermediate in the preparation of pharmaceutically active molecules. The guide is intended to serve as a practical resource, offering detailed experimental protocols and insights for professionals engaged in synthetic chemistry and drug development.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key data for this compound and its common derivative, N-methyl-3,3-diphenylpropylamine, are summarized below.

Table 1: Physicochemical Properties

PropertyThis compoundN-Methyl-3,3-diphenylpropylamine
CAS Number 5586-73-228075-29-8[1]
Molecular Formula C₁₅H₁₇N[2]C₁₆H₁₉N[3]
Molecular Weight 211.30 g/mol [2]225.33 g/mol [3]
Appearance Colorless to pale yellow liquid or white to off-white solid[4]Colorless to light yellow liquid/oil
Melting Point 29-31 °C[5]-75 °C
Boiling Point 166 °C at 2 mmHg[5]178 °C at 10 Torr
Refractive Index n20/D 1.583[5]-
pKa 9.91 ± 0.13 (Predicted)[4]-
Solubility Sparingly soluble in water[4]Slightly soluble in Chloroform and Ethyl Acetate

Table 2: Spectroscopic Data for this compound

TechniqueData Highlights
¹H NMR Spectral data available in various databases.[6]
¹³C NMR Spectral data available in various databases.
IR Spectra available, showing characteristic amine and aromatic C-H stretches.[2]
Mass Spec (EI) Molecular ion peak and fragmentation pattern are well-documented.[2]

Table 3: Spectroscopic Data for N-methyl-3,3-diphenylpropylamine Hydrochloride

TechniqueData Highlights
¹H NMR (CDCl₃, 400MHz) δ: 9.64 (br, 2H), 7.18–7.29 (m, 10H), 4.08 (t, 1H), 2.83 (m, 2H), 2.64 (m, 2H), 2.54 (d, 3H)[7]
Mass Spec (m/z) 226 [M+H]⁺[7]

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step for its subsequent elaboration. A common and effective route involves a two-step process: a Friedel-Crafts reaction to form the diphenylpropionitrile intermediate, followed by catalytic hydrogenation.

Synthesis_of_3_3_Diphenylpropylamine cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Catalytic Hydrogenation Cinnamonitrile (B126248) Cinnamonitrile DPPN 3,3-Diphenylpropionitrile Cinnamonitrile->DPPN AlCl₃ Benzene Benzene Benzene->DPPN AlCl₃ DPPA This compound DPPN->DPPA H₂, Catalyst (e.g., Pd/C, Raney Ni)

Synthetic route to this compound.
Experimental Protocols

Step 1: Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation

This protocol is a representative procedure based on established Friedel-Crafts principles, as detailed in patent literature.[7] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Cinnamonitrile

  • Benzene (in excess, acts as both reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

  • To a stirred, cooled (0-5 °C) solution of cinnamonitrile in a large excess of dry benzene, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,3-diphenylpropionitrile.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound via Catalytic Hydrogenation of 3,3-Diphenylpropionitrile

This protocol describes a general procedure for the reduction of the nitrile. Yields can be variable based on catalyst and conditions.[8][9][10][11]

Materials:

  • 3,3-Diphenylpropionitrile

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni)

  • Solvent: Ethanol or Methanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3,3-diphenylpropionitrile in a suitable solvent (e.g., ethanol).

  • Add the catalyst (e.g., 10% Pd/C, typically 5-10% by weight of the nitrile). If using Raney Nickel, it should be washed with the reaction solvent prior to use.

  • (Optional) To minimize the formation of secondary amine byproducts, the solvent can be saturated with ammonia.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-10 bar) and heat to the desired temperature (e.g., 40-100 °C).

  • Stir the reaction mixture vigorously until hydrogen uptake ceases, indicating the completion of the reaction (monitor by TLC or GC).

  • Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • The product can be purified by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.

This compound as a Building Block in Drug Synthesis

The primary amine functionality of this compound serves as a versatile handle for the introduction of various substituents, leading to a wide range of derivatives with diverse pharmacological activities. A key transformation is N-alkylation, which is often a crucial step in the synthesis of active pharmaceutical ingredients (APIs).

N_Alkylation_Strategies cluster_0 Reductive Amination DPPA This compound N_Alkylated_DPPA N-Alkylated Derivative DPPA->N_Alkylated_DPPA Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) DPPA->N_Alkylated_DPPA Alkyl Halide, Base

Common N-alkylation strategies for this compound.
Synthesis of N-Methyl-3,3-diphenylpropylamine

N-methylation is a common modification. One efficient method involves reductive amination using formaldehyde (B43269).

Experimental Protocol: Reductive Amination for N-methylation

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a flask containing this compound, add formic acid followed by the slow addition of aqueous formaldehyde solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and make it alkaline by the addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain N-methyl-3,3-diphenylpropylamine, which can be further purified by vacuum distillation.

Application in the Synthesis of Calcium Channel Blockers

This compound and its N-alkylated derivatives are key intermediates in the synthesis of several calcium channel blockers, a class of drugs used to treat cardiovascular conditions such as hypertension and angina. Notable examples include Lercanidipine, Fendiline (B78775), and Prenylamine.[12]

Table 4: Prominent Drugs Derived from this compound

DrugTherapeutic ClassKey Synthetic Precursor
Lercanidipine Antihypertensive (Calcium Channel Blocker)N-Methyl-3,3-diphenylpropylamine
Fendiline Anti-anginal (Calcium Channel Blocker)This compound
Prenylamine Anti-anginal (Calcium Channel Blocker) - WithdrawnThis compound[12]

Synthesis of Lercanidipine:

The synthesis of Lercanidipine showcases the utility of N-methyl-3,3-diphenylpropylamine as a building block. The key step involves the esterification of a dihydropyridine (B1217469) carboxylic acid with a substituted amino alcohol derived from N-methyl-3,3-diphenylpropylamine.

Synthesis of Fendiline:

Fendiline is synthesized via reductive amination of this compound with acetophenone, followed by reduction of the resulting imine.[13]

Synthesis of Prenylamine:

Prenylamine is synthesized through the reductive amination of this compound with phenylacetone (B166967).[12]

Experimental Protocol: Synthesis of Prenylamine via Reductive Amination [12]

Materials:

  • This compound

  • Phenylacetone

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1 equivalent) and phenylacetone (1.1 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Carefully add 10% Pd/C catalyst (approximately 5 mol%).

  • Place the reaction under a hydrogen atmosphere and stir vigorously for 12-24 hours at room temperature.

  • Upon completion (monitored by TLC), filter the mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Prenylamine.

Mechanism of Action: L-Type Calcium Channel Blockade

Many of the pharmacologically active compounds derived from this compound, such as Lercanidipine and Fendiline, exert their therapeutic effects by acting as L-type calcium channel blockers. These channels are crucial for the regulation of smooth muscle contraction and cardiac function.

L_Type_Calcium_Channel_Blockade Depolarization Cell Membrane Depolarization Ca_Channel L-Type Calcium Channel Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx CaM Calmodulin Activation Ca_Influx->CaM MLCK Myosin Light Chain Kinase (MLCK) Activation CaM->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Drug This compound Derivative (e.g., Lercanidipine) Drug->Ca_Channel Blockade

Signaling pathway of L-type calcium channel blockers.

By blocking the influx of calcium ions into vascular smooth muscle cells, these drugs lead to vasodilation, thereby reducing blood pressure. Their action on cardiac muscle can also reduce heart rate and contractility.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its primary amine functionality allow for the construction of a wide array of complex molecules. The successful development of several cardiovascular drugs based on this scaffold highlights its importance in medicinal chemistry. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound for the discovery and development of new chemical entities.

References

The Multifaceted Biological Activities of 3,3-Diphenylpropylamine and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-diphenylpropylamine scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active compounds. Its unique structural features allow for interaction with various biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on their cardiovascular, central nervous system, and other notable effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Cardiovascular Effects: Calcium Channel Modulation

A significant number of this compound analogs exhibit profound effects on the cardiovascular system, primarily through the modulation of voltage-gated calcium channels, particularly the L-type calcium channels. These channels play a crucial role in regulating cardiac contractility and vascular smooth muscle tone.

Quantitative Data on Calcium Channel Blocking Activity

The following table summarizes the in vitro calcium channel blocking activity of selected this compound analogs.

CompoundChemical StructureAssay TypeCell/Tissue TypeIC50 (µM)Reference
Fendiline (B78775)N-(3,3-diphenylpropyl)-α-methylbenzylamineWhole-cell patch-clampGuinea-pig ventricular myocytes17.0 ± 2.43[1][2]
Prenylamine (B1679080)N-(3,3-Diphenylpropyl)-α-methylphenethylamine[3]
Terodiline(R)-N-tert-butyl-3,3-diphenylpropylamine

Note: Further data will be added as it is compiled from the literature.

Signaling Pathway: L-type Calcium Channel Blockade

The primary mechanism by which these compounds exert their cardiovascular effects is the blockade of L-type voltage-gated calcium channels. This action reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a negative inotropic effect on the heart.

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Ca_Channel L-type Ca²⁺ Channel (α1, α2δ, β, γ subunits) Ca_ion_in Ca²⁺ Ca_Channel->Ca_ion_in Influx (inhibited) Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel Vasodilation Vasodilation Ca_ion_in->Vasodilation Neg_Inotropy Decreased Myocardial Contractility Ca_ion_in->Neg_Inotropy DPP_analog This compound Analog DPP_analog->Ca_Channel Blockade

Mechanism of L-type calcium channel blockade by this compound analogs.

Central Nervous System Effects

Analogs of this compound also exhibit a range of activities within the central nervous system, including antimuscarinic, neuroleptic, and opioid receptor modulating effects.

Antimuscarinic Activity

Certain derivatives act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, which can be beneficial in treating conditions like overactive bladder.

Signaling Pathway: Muscarinic Receptor Antagonism

These compounds competitively block the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.

Muscarinic_Antagonism cluster_synapse Synaptic Cleft Presynaptic\nNeuron Presynaptic Neuron Postsynaptic\nMembrane Postsynaptic Membrane M_Receptor Muscarinic Receptor Response Inhibition of Parasympathetic Response M_Receptor->Response Signal Transduction (Blocked) ACh Acetylcholine (ACh) ACh->M_Receptor Binds DPP_analog This compound Analog DPP_analog->M_Receptor Competitive Antagonist

Competitive antagonism of muscarinic receptors by this compound analogs.
Opioid Receptor Modulation

Some analogs have been found to interact with opioid receptors, suggesting potential applications in pain management.

Quantitative Data on Opioid Receptor Affinity

The following table summarizes the in vitro opioid receptor binding affinity of selected this compound analogs.

CompoundReceptor SubtypeAssay TypeKi (nM)Reference
µ (mu)Radioligand Binding
δ (delta)Radioligand Binding
κ (kappa)Radioligand Binding

Note: Data will be populated as it is systematically extracted from the literature.

Signaling Pathway: Mu-Opioid Receptor Activation

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels, and modulation of ion channel activity.

Mu_Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_protein->K_Channel Activates Opioid_Agonist Opioid Agonist (DPP Analog) Opioid_Agonist->MOR Binds cAMP cAMP AC->cAMP Conversion (Reduced) ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Signaling cascade following µ-opioid receptor activation by an agonist analog.

Other Biological Activities

Anthelmintic Activity

Derivatives of 3,3-diphenylpropanamide (B1606675) have demonstrated promising anthelmintic activity.

Antioxidant Activity

Diphenylpropionamide derivatives have been shown to possess antioxidant properties, evaluated by their ability to scavenge free radicals.

Experimental Protocols

Synthesis of N-substituted 3,3-Diphenylpropylamines

General Procedure:

A common route for the synthesis of N-substituted 3,3-diphenylpropylamines involves the reaction of this compound with an appropriate aldehyde or ketone to form a Schiff base, followed by reduction.

Example: Synthesis of N-methyl-3,3-diphenylpropylamine [4]

  • Friedel-Crafts Alkylation: Cinnamonitrile is reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3,3-diphenylpropionitrile.

  • Catalytic Hydrogenation: The resulting nitrile is then reduced to this compound via catalytic hydrogenation.

  • Schiff Base Formation: this compound is reacted with an aldehyde (e.g., formaldehyde) to form the corresponding Schiff base.

  • Methylation and Hydrolysis: The Schiff base is methylated to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed to yield N-methyl-3,3-diphenylpropylamine.

Synthesis_Workflow Start Cinnamonitrile + Benzene Step1 Friedel-Crafts Alkylation (AlCl₃) Start->Step1 Intermediate1 3,3-Diphenylpropionitrile Step1->Intermediate1 Step2 Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Schiff Base Formation (Aldehyde) Intermediate2->Step3 Intermediate3 Schiff Base Step3->Intermediate3 Step4 Methylation & Hydrolysis Intermediate3->Step4 End N-methyl-3,3-diphenylpropylamine Step4->End

General synthetic workflow for N-methyl-3,3-diphenylpropylamine.
In Vitro Anthelmintic Activity Assay (Earthworm Model)

This assay evaluates the anthelmintic potential of a compound by observing its effects on the paralysis and death of earthworms.[5][6][7]

Materials:

  • Adult Indian earthworms (e.g., Pheretima posthuma) of similar size.

  • Test compounds (3,3-diphenylpropanamide derivatives).

  • Standard anthelmintic drug (e.g., Albendazole).

  • Normal saline.

  • Petri dishes.

Procedure:

  • Wash earthworms with normal saline to remove any adhering debris.

  • Divide the worms into groups of equal numbers for each treatment.

  • Prepare different concentrations of the test compounds and the standard drug in normal saline.

  • In separate Petri dishes, place the earthworms and expose them to the test solutions, standard drug solution, or normal saline (control).

  • Observe the worms and record the time taken for paralysis and death.

    • Paralysis: The time at which the worm shows no movement except when vigorously shaken.

    • Death: The time at which the worm shows no movement even when vigorously shaken and its body color fades.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9][10]

Materials:

  • DPPH solution in methanol (B129727).

  • Test compounds (diphenylpropionamide derivatives).

  • Standard antioxidant (e.g., Ascorbic acid or Trolox).

  • Methanol.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

  • In a series of test tubes or a 96-well plate, mix the DPPH solution with the test compound solutions or the standard solution. A control containing only DPPH and methanol is also prepared.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity versus concentration.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. Their ability to interact with key physiological targets such as calcium channels, muscarinic receptors, and opioid receptors highlights their potential for the development of new therapeutic agents for cardiovascular diseases, central nervous system disorders, and other conditions. The experimental protocols and data presented in this guide provide a foundational resource for researchers to further explore the structure-activity relationships and therapeutic potential of this fascinating class of molecules. Further systematic investigation is warranted to fully elucidate the pharmacological profiles of novel analogs and to optimize their efficacy and safety for clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Diphenylpropylamine via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine is a key intermediate in the synthesis of various pharmacologically active molecules. Its diphenylpropyl moiety is a common scaffold found in a range of therapeutic agents. This document provides detailed protocols for the synthesis of this compound, primarily through a synthetic route involving a Friedel-Crafts reaction to construct the carbon skeleton, followed by functional group transformations to yield the final amine. The protocols are designed to be reproducible and scalable for research and development purposes.

Synthesis Overview

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the Friedel-Crafts alkylation of benzene (B151609) with a three-carbon electrophile to form a 3,3-diphenylpropane derivative. This intermediate is then converted to the target amine. One well-documented approach begins with the reaction of cinnamic acid and benzene to produce 3,3-diphenylpropionic acid, which is subsequently converted to this compound.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Diphenylpropionic Acid via Friedel-Crafts Reaction

This protocol details the synthesis of the key intermediate, 3,3-diphenylpropionic acid, using a Friedel-Crafts reaction between cinnamic acid and benzene, catalyzed by anhydrous aluminum chloride.[1]

Materials:

  • Cinnamic acid (0.1 mole, 14.8 g)

  • Benzene (0.9 mole, 80.0 mL)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.14 mole, 18.7 g)

  • 15% (w/w) Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Stirring apparatus (magnetic or mechanical)

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a three-neck round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, add benzene (80.0 mL, 0.9 mole).

  • While stirring, dissolve the cinnamic acid (14.8 g, 0.1 mole) in the benzene.

  • In a fume hood, carefully add anhydrous aluminum chloride (18.7 g, 0.14 mole) in portions over a period of 1.5 to 2.5 hours. Maintain the reaction temperature between 16-24 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 22-26 °C for 2-4 hours.

  • Slowly add 15% (w/w) hydrochloric acid to the reaction mixture via the dropping funnel.

  • After the addition of HCl, heat the mixture to reflux and maintain for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature, then transfer it to a separatory funnel.

  • Separate the aqueous layer. The organic layer contains the product.

  • Remove the excess benzene from the organic layer by distillation under reduced pressure.

  • The resulting white solid is the crude 3,3-diphenylpropionic acid.

  • Recrystallize the crude product from methanol to obtain pure 3,3-diphenylpropionic acid.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of this compound from 3,3-Diphenylpropionic Acid

This part of the protocol involves two steps: the conversion of the carboxylic acid to a nitrile, followed by the reduction of the nitrile to the primary amine.

Step 2a: Synthesis of 3,3-Diphenylpropionitrile

A standard method for converting a carboxylic acid to a nitrile involves the formation of an amide intermediate followed by dehydration.

Materials:

  • 3,3-Diphenylpropionic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Ammonia (B1221849) (aqueous solution or gas)

  • A suitable dehydrating agent (e.g., phosphorus pentoxide, P₂O₅)

  • Appropriate organic solvents (e.g., dichloromethane, diethyl ether)

Procedure: This is a generalized procedure and may require optimization.

  • Convert 3,3-diphenylpropionic acid to its acid chloride by reacting it with an excess of thionyl chloride. The reaction is typically performed in an inert solvent or neat, followed by removal of excess thionyl chloride by distillation.

  • The resulting 3,3-diphenylpropanoyl chloride is then reacted with an excess of ammonia to form 3,3-diphenylpropionamide.

  • The crude amide is then dehydrated using a suitable dehydrating agent like phosphorus pentoxide with heating to yield 3,3-diphenylpropionitrile.

  • The product is purified by distillation or recrystallization.

Step 2b: Reduction of 3,3-Diphenylpropionitrile to this compound

This protocol details the catalytic hydrogenation of 3,3-diphenylpropionitrile to the final product.[2]

Materials:

  • 3,3-Diphenylpropionitrile (0.125 mole, 26 g)

  • Methanol (120 mL)

  • Raney Nickel catalyst (5 g)

  • Ammonia gas (approximately 25 g)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation apparatus (autoclave)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve 3,3-diphenylpropionitrile (26 g, 0.125 mole) in methanol (120 mL).

  • Carefully add the Raney Nickel catalyst (5 g) to the solution.

  • Introduce ammonia gas (approximately 25 g) into the autoclave.

  • Pressurize the autoclave with hydrogen gas to 2-5 MPa.

  • Heat the reaction mixture to 80-120 °C and maintain stirring until the reaction is complete (as monitored by hydrogen uptake or TLC/GC analysis).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by distillation.

  • Purify the resulting liquid by vacuum distillation, collecting the fraction at 172-175 °C / 5 mmHg to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.

Reaction Step Product Yield Reference
Friedel-Crafts Alkylation3,3-Diphenylpropionic acid66.7%[1]
Catalytic HydrogenationThis compound93%[2]
Compound Property Value Reference
3,3-Diphenylpropionic acidMelting Point151-154 °C
3,3-DiphenylpropionitrilePhysical StateWhite to yellow crystalline powder
This compoundBoiling Point172-175 °C at 5 mmHg[2]
This compoundPurity (after distillation)>99%

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Reaction cluster_intermediate1 Intermediate 1 cluster_step2a Step 2a: Nitrile Formation cluster_intermediate2 Intermediate 2 cluster_step2b Step 2b: Reduction cluster_final Final Product CinnamicAcid Cinnamic Acid FriedelCrafts Friedel-Crafts Alkylation (AlCl₃ catalyst) CinnamicAcid->FriedelCrafts Benzene Benzene Benzene->FriedelCrafts PropionicAcid 3,3-Diphenylpropionic Acid FriedelCrafts->PropionicAcid Yield: 66.7% NitrileFormation Amidation then Dehydration PropionicAcid->NitrileFormation Propionitrile 3,3-Diphenylpropionitrile NitrileFormation->Propionitrile Reduction Catalytic Hydrogenation (Raney Ni, H₂, NH₃) Propionitrile->Reduction FinalProduct This compound Reduction->FinalProduct Yield: 93%

Caption: Synthetic workflow for this compound.

ReactionMechanism cluster_electrophile Electrophile Formation cluster_attack Electrophilic Aromatic Substitution cluster_rearomatization Rearomatization CinnamicAcid Cinnamic Acid Electrophile Carbocation Electrophile CinnamicAcid->Electrophile AlCl3 AlCl₃ AlCl3->Electrophile SigmaComplex Sigma Complex (Resonance Stabilized) Electrophile->SigmaComplex Benzene Benzene Benzene->SigmaComplex Product 3,3-Diphenylpropionic Acid SigmaComplex->Product HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ (regenerated) SigmaComplex->AlCl3_regen

Caption: Mechanism of the Friedel-Crafts reaction step.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3,3-Diphenylpropionitrile to 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-diphenylpropylamine via the catalytic hydrogenation of 3,3-diphenylpropionitrile. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates.[1] These notes offer a comparative overview of different catalytic systems, including nickel-based catalysts (Raney® Nickel, Nickel on Diatomaceous Earth), Palladium on Carbon (Pd/C), and Rhodium-based catalysts, summarizing their respective reaction conditions and performance. Detailed, step-by-step protocols are provided to ensure safe and reproducible execution in a laboratory setting.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the pharmaceutical, agrochemical, and materials science industries. The catalytic hydrogenation of 3,3-diphenylpropionitrile is a key reaction for the production of this compound, a precursor for several active pharmaceutical ingredients (APIs).[1] The selection of an appropriate catalyst and optimization of reaction conditions are critical to achieve high yields and selectivity, minimizing the formation of common byproducts such as secondary and tertiary amines. This document outlines various effective methodologies for this conversion.

Comparative Data of Catalytic Systems

The choice of catalyst significantly impacts the efficiency and selectivity of the hydrogenation of 3,3-diphenylpropionitrile. Below is a summary of quantitative data from different catalytic systems.

CatalystSubstrateSolventTemperature (°C)Pressure (H₂)Reaction TimeYield (%)Reference
5% Nickel/Diatomaceous Earth3,3-DiphenylpropionitrileMethanol (B129727) / Ammonia (B1221849)80-120Not SpecifiedUntil completion95[2]
Raney® Nickel3,3-DiphenylpropionitrileMethanol / Ammonia80-1202-5 MPaUntil completion93[2]
10% Pd/C3-Phenylpropionitrile (B121915)Dichloromethane / Water806 bar7 h20 (isolated)[3][4][5][6]
Rhodium Hydride ComplexPhenylacetonitrile (B145931)Tetrahydrofuran201 atm2 h89

*Note: Data for 3-phenylpropionitrile and phenylacetonitrile are included to provide context for related aromatic nitrile hydrogenations, as specific data for 3,3-diphenylpropionitrile with these catalysts is less commonly published.

Experimental Protocols

Safety Precaution: Hydrogenation reactions should be conducted in a well-ventilated fume hood. Catalysts such as Raney® Nickel and Palladium on Carbon can be pyrophoric and must be handled with care, typically under an inert atmosphere or as a slurry.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is adapted from a documented procedure for the synthesis of this compound.[2]

Materials:

  • 3,3-diphenylpropionitrile (26.0 g, 0.125 mol)

  • Methanol (120 mL)

  • Raney® Nickel (5 g, slurry in water or ethanol)

  • Ammonia gas (approx. 25 g)

  • Hydrogen gas

  • High-pressure autoclave reactor with stirrer

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, add 3,3-diphenylpropionitrile (26.0 g) and methanol (120 mL).

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the Raney® Nickel slurry (5 g) to the reactor.

  • Ammonia Addition: Seal the reactor and introduce approximately 25 g of ammonia gas. Ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

  • Hydrogenation: Purge the reactor with hydrogen gas several times. Pressurize the reactor with hydrogen to 2-5 MPa and heat to 80-120°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite upon contact with air. Keep the filter cake wet with solvent and dispose of it in a designated waste container.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at 172-175°C/5 mmHg to obtain the final product.[2]

Protocol 2: Hydrogenation using Palladium on Carbon (General Procedure)

This is a general protocol for nitrile hydrogenation using Pd/C, which can be adapted for 3,3-diphenylpropionitrile.[8][9]

Materials:

  • 3,3-diphenylpropionitrile

  • 10% Palladium on Carbon (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask or Parr shaker bottle)

  • Magnetic stirrer or mechanical shaker

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Inerting the Flask: Place the 10% Pd/C catalyst in a dry reaction flask. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent, followed by the 3,3-diphenylpropionitrile.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Hydrogenation: Evacuate the inert gas from the flask and introduce hydrogen. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen (e.g., from the balloon) and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, purge the flask with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude this compound by an appropriate method, such as column chromatography or distillation.

Visualized Workflows and Pathways

General Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Reactor with 3,3-Diphenylpropionitrile and Solvent B Add Catalyst under Inert Atmosphere A->B C Purge Reactor with H₂ B->C D Pressurize with H₂ and Heat C->D E Monitor H₂ Uptake D->E F Cool and Vent Reactor E->F G Filter to Remove Catalyst F->G H Remove Solvent G->H I Purify Product (e.g., Distillation) H->I J J I->J This compound

Caption: General experimental workflow for the catalytic hydrogenation of 3,3-diphenylpropionitrile.

Reaction Pathway and Side-Product Formation

G A 3,3-Diphenylpropionitrile (R-CN) B Iminium Intermediate (R-CH=NH) A->B + H₂ C This compound (Primary Amine, R-CH₂NH₂) B->C + H₂ D Secondary Amine ((R-CH₂)₂NH) B->D + R-CH₂NH₂ - NH₃ E Tertiary Amine ((R-CH₂)₃N) D->E + R-CH=NH - NH₃

Caption: Reaction pathway showing the formation of the desired primary amine and potential side products.

Catalyst Selection Logic

G A High Yield and Selectivity Required? B Yes A->B Yes C No A->C No D High Pressure Apparatus Available? B->D I Consider alternative reducing agents C->I E Yes D->E Yes F No D->F No G Use Raney® Ni or Ni/Diatomaceous Earth with Ammonia E->G H Use Pd/C under Atmospheric Pressure (Balloon) F->H

Caption: A decision-making flowchart for selecting a suitable catalytic system.

References

Application Notes and Protocols: Synthesis of Lercanidipine Utilizing 3,3-Diphenylpropylamine as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of synthetic strategies for the preparation of Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, using 3,3-diphenylpropylamine as a crucial starting material for the side chain.

Introduction

Lercanidipine is widely used in the treatment of hypertension. Its synthesis typically involves the coupling of a dihydropyridine core with a substituted amino alcohol side chain. A common and efficient approach to constructing this side chain begins with this compound. This document outlines the key synthetic transformations, providing detailed experimental protocols and quantitative data to guide researchers in the laboratory-scale synthesis of this important active pharmaceutical ingredient (API).

Overview of the Synthetic Strategy

The synthesis of lercanidipine from this compound can be broadly divided into two main stages:

  • Side Chain Synthesis: Elaboration of this compound to form the key amino alcohol intermediate, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.

  • Final Assembly: Coupling of the amino alcohol side chain with the dihydropyridine core, followed by salt formation to yield lercanidipine hydrochloride.

The overall synthetic workflow is depicted below:

G A This compound B N-Methyl-3,3-diphenylpropylamine A->B N-Methylation C 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol B->C Reaction with 1-chloro-2-methyl-2-propanol (B146346) E Lercanidipine C->E Esterification D (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester (Dihydropyridine Core) D->E F Lercanidipine Hydrochloride E->F HCl Salt Formation

Caption: Overall synthetic workflow for lercanidipine hydrochloride.

Experimental Protocols

Side Chain Synthesis

Step 1: Synthesis of N-Methyl-3,3-diphenylpropylamine

This intermediate can be prepared from this compound via N-methylation.

Protocol 1: Formylation followed by Reduction

  • Formylation: React this compound with an appropriate formylating agent (e.g., ethyl formate) to yield the corresponding formamide (B127407) derivative.

  • Reduction: Reduce the formamide intermediate using a suitable reducing agent, such as lithium aluminum hydride (LAH) or borane-methyl sulfide (B99878) complex in an aprotic solvent like tetrahydrofuran (B95107) (THF), to obtain N-methyl-3,3-diphenylpropylamine.[1]

Protocol 2: Reductive Amination

A direct synthesis involves the reductive amination of this compound with formaldehyde (B43269) and a reducing agent.[1]

Step 2: Synthesis of 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

This key amino alcohol intermediate is synthesized by reacting N-methyl-3,3-diphenylpropylamine with 1-chloro-2-methyl-2-propanol.

Methodology:

  • Combine N-methyl-3,3-diphenylpropylamine and 1-chloro-2-methyl-2-propanol in a polar solvent such as methanol.[2]

  • Add a base, for instance, sodium hydroxide, to the mixture.[2]

  • Heat the reaction mixture at reflux for several hours.[2]

  • Upon completion of the reaction, remove the solvent under reduced pressure.[2]

  • Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.[2]

  • Dry the organic layer and concentrate it to yield the crude product, which can be further purified by distillation under reduced pressure or column chromatography.[2]

Final Assembly

The final stage of lercanidipine synthesis involves the coupling of the amino alcohol side chain with the dihydropyridine core.

Method 1: Esterification via Acid Chloride

This is a widely adopted method that generally provides higher purity and yield compared to a one-pot Hantzsch synthesis.[3]

G cluster_0 Dihydropyridine Core Activation cluster_1 Esterification cluster_2 Purification and Salt Formation A Dihydropyridine Carboxylic Acid B Acid Chloride Intermediate A->B Thionyl Chloride, Low Temp (-10°C to 0°C) D Lercanidipine Free Base B->D C Amino Alcohol Side Chain C->D E Crude Lercanidipine D->E Quench with water/ dilute base F Lercanidipine Hydrochloride E->F Dissolve in organic solvent, add HCl solution

Caption: Workflow for the acid chloride esterification route.

Detailed Protocol:

  • Activation of the Dihydropyridine Core:

    • Dissolve 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid in a suitable solvent like dichloromethane.[4][5]

    • Add dimethylformamide (DMF) to the solution.[4]

    • Cool the mixture to a low temperature, typically between -10°C and 0°C.[3][5]

    • Slowly add thionyl chloride to the reaction mixture and stir for approximately one hour to form the acid chloride in situ.[3][4][5]

  • Esterification:

    • In a separate flask, dissolve 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent.

    • Slowly add the solution of the amino alcohol to the freshly prepared acid chloride solution, maintaining the low temperature.[3]

    • Allow the reaction to stir for several hours, monitoring its progress by a suitable analytical method such as HPLC.[3]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow addition of water or a dilute aqueous base (e.g., sodium bicarbonate solution).[3]

    • Separate the organic layer and wash it sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude lercanidipine free base.[3]

  • Hydrochloride Salt Formation:

    • Dissolve the crude lercanidipine in a suitable organic solvent, such as ethyl acetate (B1210297) or tert-butyl methyl ether.[2][6]

    • Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[2][6]

    • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield lercanidipine hydrochloride.[2][6]

Method 2: Hantzsch Dihydropyridine Synthesis (Convergent Approach)

In this approach, the side chain is incorporated into one of the reactants of the Hantzsch synthesis.

  • The amino alcohol side chain is first reacted with diketene (B1670635) to form the corresponding acetoacetate (B1235776) ester.[7][8]

  • This acetoacetate is then reacted with 3-nitrobenzaldehyde.[7][8]

  • The resulting intermediate is cyclized with methyl 3-aminocrotonate in a suitable solvent like isopropanol (B130326) at reflux to form lercanidipine.[7][8]

While this method is convergent, it can often lead to the formation of multiple by-products, making purification challenging.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

Table 1: Synthesis of N-methyl-3,3-diphenylpropylamine hydrochloride

StepStarting MaterialProductCatalystYield (%)Purity (%)Reference
Friedel-Crafts Alkylationα-[2-(methylamino)ethyl]benzyl alcohol and benzeneN-methyl-3,3-diphenylpropylamine hydrochlorideRe₂O₇95.099.8[9]
Conventional Friedel-Craftsα-[2-(methylamino)ethyl]benzyl alcohol and benzeneN-methyl-3,3-diphenylpropylamine hydrochlorideAlCl₃64.4-[9]

Table 2: Final Assembly to Lercanidipine Hydrochloride

MethodKey ReactantsProductYield (%)Purity (%)Reference
Acid Chloride EsterificationDihydropyridine acid chloride and amino alcoholLercanidipine Hydrochloride9099.6[6]
Hantzsch SynthesisAcetoacetate ester, 3-nitrobenzaldehyde, methyl 3-aminocrotonateLercanidipine Hydrochloride36 (of final step)-[10]

Troubleshooting and Optimization

  • By-product Formation in Hantzsch Synthesis: To minimize by-products, a multi-step approach involving the isolation of the dihydropyridine carboxylic acid followed by esterification is recommended.[3]

  • Purity of Reactants: The purity of the dihydropyridine core and the amino alcohol side chain is critical for a clean reaction and high yield of the final product.[3]

  • Temperature Control: Maintaining low temperatures during the acid chloride formation and the subsequent esterification is crucial to prevent degradation and side reactions.[3]

Safety Precautions

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3]

  • Organic Solvents: Many of the organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.[3]

  • Inert Atmosphere: When working with dihydropyridines, which can be sensitive to oxidation, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

References

Application Notes and Protocols for the Synthesis of N-methyl-3,3-diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of N-methyl-3,3-diphenylpropylamine from 3,3-diphenylpropylamine. The featured protocol utilizes the Eschweiler-Clarke reaction, a robust and widely used method for the N-methylation of primary amines. This method is valued for its high yields and the prevention of over-methylation to form quaternary ammonium (B1175870) salts.[1][2] These application notes include a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development. N-methyl-3,3-diphenylpropylamine is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4]

Introduction

N-methylation of primary amines is a fundamental transformation in organic chemistry, yielding secondary or tertiary amines that are prevalent in a vast array of biologically active molecules and pharmaceutical intermediates. N-methyl-3,3-diphenylpropylamine, in particular, serves as a crucial building block in the synthesis of therapeutic agents.[3][4] The Eschweiler-Clarke reaction offers a reliable one-pot procedure for the methylation of primary and secondary amines using excess formic acid and formaldehyde (B43269).[1][2] This reductive amination process involves the formation of an iminium ion intermediate from the amine and formaldehyde, which is subsequently reduced by formic acid, acting as a hydride donor.[1] A key advantage of this reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-methyl-3,3-diphenylpropylamine from this compound via the Eschweiler-Clarke reaction.

ParameterValueReference
Reactants
This compound1.0 equivalentProtocol
Formaldehyde (37% in H₂O)~4.0 equivalentsGeneral Protocol
Formic Acid (88-98%)~4.0 equivalentsGeneral Protocol
Reaction Conditions
Temperature80-100 °C[5]
Reaction Time12-18 hours[1]
Product Information
Product NameN-methyl-3,3-diphenylpropylamine
Molecular FormulaC₁₆H₁₉N
Molecular Weight225.33 g/mol
AppearanceColorless gum/oil[6]
Expected Yield85-92%[7]
Spectroscopic Data
¹H NMR (CDCl₃, 400MHz) of HCl saltδ: 9.64 (br, 2H), 7.18–7.29 (m, 10H), 4.08 (t, 1H), 2.83 (m, 2H), 2.64 (m, 2H), 2.54 (d, 3H)[7]
Mass Spectrometry (m/z)226 [M+H]⁺[7]
High-Resolution Mass Spectrometry (HRMS)Calculated for C₁₆H₂₀N [M+H]⁺: 226.1590, Found: 226.1590[6]

Experimental Protocols

Synthesis of N-methyl-3,3-diphenylpropylamine via Eschweiler-Clarke Reaction

This protocol details the N-methylation of this compound.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) for basification

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Addition of Reagents: To the starting amine, add formic acid (~4.0 eq) followed by a 37% aqueous solution of formaldehyde (~4.0 eq). Note: For primary amines, the reaction to the tertiary amine requires two methylation steps.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M HCl and extract with dichloromethane (DCM) to remove any non-basic impurities.

    • Basify the aqueous layer to a pH of approximately 11-12 using a suitable base (e.g., NaOH or KOH solution).

    • Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[1]

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity. The product is expected to be a colorless gum or oil.[6]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Combine this compound, Formic Acid, and Formaldehyde start->reactants reaction 2. Heat at 80-100°C for 12-18 hours reactants->reaction workup 3. Acidify with HCl, then basify with NaOH reaction->workup extraction 4. Extract with Dichloromethane workup->extraction purification 5. Dry, Concentrate, and Purify extraction->purification characterization 6. Characterize by NMR and Mass Spectrometry purification->characterization end_product N-methyl-3,3- diphenylpropylamine characterization->end_product

Caption: Workflow for the synthesis of N-methyl-3,3-diphenylpropylamine.

Signaling Pathway/Logical Relationship Diagram

eschweiler_clarke_mechanism cluster_0 First Methylation cluster_1 Second Methylation amine This compound (Primary Amine) iminium1 Iminium Ion Intermediate amine->iminium1 + Formaldehyde formaldehyde1 Formaldehyde sec_amine N-methyl-3,3-diphenylpropylamine (Secondary Amine) iminium1->sec_amine + Formic Acid formic_acid1 Formic Acid (Hydride Source) iminium2 Iminium Ion Intermediate sec_amine->iminium2 + Formaldehyde formaldehyde2 Formaldehyde tert_amine N,N-dimethyl-3,3-diphenylpropylamine (Tertiary Amine - Not the target) iminium2->tert_amine + Formic Acid formic_acid2 Formic Acid (Hydride Source) note Note: The provided protocol is for mono-N-methylation. Careful control of stoichiometry is required to favor the secondary amine product.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

Application Notes and Protocols for the Use of 3,3-Diphenylpropylamine as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chromatographic analysis, particularly within pharmaceutical and clinical research, the use of an internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a constant amount to all samples, including calibrators, quality controls, and unknowns. Its primary function is to compensate for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the analytical method.

3,3-Diphenylpropylamine is a compound that has been successfully employed as an internal standard in the chromatographic analysis of various pharmaceutical compounds. Its structural similarity to certain drug molecules, appropriate retention time, and compatibility with common chromatographic systems make it a suitable choice for specific applications. This document provides detailed application notes and protocols for the use of this compound as an internal standard, with a specific focus on the stereospecific analysis of modafinil (B37608) enantiomers in human plasma by High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation in an analytical method.

PropertyValueReference
Chemical Formula C₁₅H₁₇N[1][2]
Molecular Weight 211.31 g/mol [3]
Appearance Clear yellow liquid after melting
Melting Point 24-29 °C[3]
Boiling Point 166 °C at 2 mmHg[3]
Refractive Index 1.583[3]
Solubility Slightly soluble in DMSO and Methanol (B129727)

Application: Stereospecific HPLC Analysis of D- and L-Modafinil in Human Plasma

This section outlines the detailed protocol for the simultaneous determination of D- and L-modafinil in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic studies of modafinil, a wake-promoting agent.

Experimental Protocol

1. Preparation of Reagents and Solutions

  • Mobile Phase: Prepare a solution of 0.020 M phosphate (B84403) buffer and adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile (B52724) in a ratio of 84:16 (v/v). Filter the mobile phase through a 0.45 µm filter and degas prior to use.

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with the appropriate solvent to a final concentration suitable for spiking into plasma samples (a typical concentration might be in the range of 1-10 µg/mL, but should be optimized during method development).

  • Extraction Solvent: Prepare a mixture of hexane, methylene (B1212753) chloride, and triethylamine (B128534) in a ratio of 55:45:2 (v/v/v).

  • Modafinil Stock and Working Solutions: Prepare stock solutions of D- and L-modafinil in a suitable solvent. From these, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a clean centrifuge tube.

  • Add a precise volume (e.g., 50 µL) of the this compound internal standard working solution to each tube.

  • Add a specific volume (e.g., 1 mL) of the extraction solvent to each tube.

  • Vortex the tubes vigorously for a set time (e.g., 2-5 minutes) to ensure thorough mixing and extraction.

  • Centrifuge the tubes at a specified speed and time (e.g., 3000 x g for 10 minutes) to separate the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

3. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: ChiraDex® β-cyclodextrin column (250 mm x 4.0 mm I.D., 5 µm particle size).

  • Column Temperature: 12°C.

  • Mobile Phase: 0.020 M phosphate buffer (pH 3.0) : Acetonitrile (84:16, v/v).

  • Flow Rate: 0.60 mL/min.

  • Injection Volume: 20 µL (can be optimized).

  • UV Detection: 225 nm.

Data Analysis

The concentrations of D- and L-modafinil in the plasma samples are determined by calculating the peak area ratio of each enantiomer to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the described HPLC method for the analysis of modafinil enantiomers using this compound as an internal standard.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)Reference
D-Modafinil0.100 - 15.0> 0.99
L-Modafinil0.100 - 15.0> 0.99

Table 2: Method Validation Parameters (Illustrative)

ParameterD-ModafinilL-ModafinilAcceptance Criteria
Limit of Detection (LOD) (µg/mL) ~0.03~0.03S/N > 3
Limit of Quantification (LOQ) (µg/mL) 0.1000.100S/N > 10, Precision & Accuracy within acceptable limits
Accuracy (% Recovery) 95 - 105%95 - 105%85 - 115% (or 80-120% for LLOQ)
Precision (% RSD) < 15%< 15%≤ 15% (or ≤ 20% for LLOQ)

Note: The LOD, LOQ, Accuracy, and Precision values are illustrative and represent typical performance for a validated HPLC-UV method. Actual values should be determined during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of modafinil in human plasma using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation Steps start Start: Receive Human Plasma Sample sample_prep Sample Preparation start->sample_prep add_is Add Internal Standard (this compound) hplc_analysis HPLC Analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing end End: Report Results data_processing->end extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->hplc_analysis

Caption: Workflow for Modafinil Analysis.

Logical Relationship of Internal Standard Method

The following diagram illustrates the principle of using an internal standard to ensure accurate quantification by correcting for variations.

internal_standard_principle analyte Analyte (Modafinil) extraction_variation Extraction Inefficiency Matrix Effects analyte->extraction_variation is Internal Standard (this compound) is->extraction_variation sample_matrix Sample Matrix (Human Plasma) sample_matrix->extraction_variation analyte_response Analyte Peak Area extraction_variation->analyte_response Affects is_response IS Peak Area extraction_variation->is_response Affects Similarly instrument_variation Injection Volume Variation Detector Response Fluctuation ratio Peak Area Ratio (Analyte / IS) analyte_response->instrument_variation analyte_response->ratio is_response->instrument_variation is_response->ratio quantification Accurate Quantification ratio->quantification Leads to

Caption: Principle of Internal Standard Correction.

Conclusion

This compound serves as an effective internal standard for the stereospecific HPLC analysis of D- and L-modafinil in human plasma. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. The use of an appropriate internal standard like this compound is critical for ensuring the robustness, accuracy, and reliability of chromatographic data, which is essential for regulatory submissions and advancing pharmaceutical research. Method validation should always be performed according to the relevant regulatory guidelines to ensure the suitability of the analytical procedure for its intended purpose.

References

Application Notes & Protocols: Synthesis of 3,3-Diphenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,3-Diphenylpropylamine and its derivatives are crucial structural motifs found in a variety of pharmacologically active compounds. These molecules serve as key intermediates in the synthesis of drugs such as Fesoterodine and Tolterodine, which are known muscarinic receptor antagonists used for treating urinary incontinence[1]. They are also building blocks for antihypertensive agents like Lercanidipine[2][3]. The synthetic protocols outlined below provide a robust and scalable pathway for accessing these important pharmaceutical intermediates. The primary route described involves a Friedel-Crafts alkylation, followed by nitrile reduction and subsequent N-alkylation.

Overall Synthesis Workflow

The synthesis is typically a three-step process starting from cinnamonitrile (B126248) and benzene (B151609). This method avoids the use of highly corrosive or hazardous reagents like thionyl chloride and expensive borohydrides, simplifying the operational process and reducing production costs[4][5].

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: N-Alkylation (Example) A Cinnamonitrile + Benzene B 3,3-Diphenylpropionitrile A->B AlCl3 C This compound B->C H2, Catalyst (Raney Ni or Pd/C), NH3 D N-Methyl-3,3-diphenylpropylamine C->D One-pot reaction: 1. Aldehyde (Schiff Base) 2. Methylating Agent 3. Hydrolysis

Caption: General three-step synthesis of N-methyl-3,3-diphenylpropylamine.

Data Summary

The following tables summarize the key reagents, conditions, and quantitative outcomes for the synthesis of this compound and its N-methyl derivative.

Table 1: Summary of Reagents and Reaction Conditions

StepReactionKey ReagentsCatalystSolventTemperature
1 Friedel-Crafts AlkylationCinnamonitrile, BenzeneAluminum Chloride (AlCl₃)BenzeneReflux
2 Nitrile Reduction3,3-DiphenylpropionitrileRaney Nickel or Pd/CaCO₃Methanol or Ethanol (B145695)80 - 120 °C
3 N-MethylationThis compound, Aldehyde, Methylating Agent-Aromatic HydrocarbonReflux

Table 2: Yields and Physical Properties of Products

CompoundMolecular FormulaMolecular WeightYieldBoiling Point (B.P.)Purity
This compoundC₁₅H₁₇N211.30 g/mol [6]93 - 95.5%[4]172-175 °C / 5 mmHg[4]>97%
N-Methyl-3,3-diphenylpropylamineC₁₆H₁₉N225.33 g/mol 85 - 92%[5]->90%[1]

Experimental Protocols

Protocol 1: Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation

This procedure details the reaction of cinnamonitrile with benzene to form the diphenylpropionitrile intermediate.

Materials:

  • Cinnamonitrile

  • Benzene (dry)

  • Aluminum chloride (anhydrous, powdered)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Ether

Equipment:

  • 2L three-necked round-bottom flask

  • Sealed stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle (steam bath)

Procedure:

  • To a dry 2L three-necked flask, add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride[7].

  • Begin stirring and heat the mixture to a vigorous reflux using a steam bath.

  • Separately, prepare a solution of the starting α-bromo-α-phenylacetonitrile (prepared from benzyl (B1604629) cyanide) in benzene. Add this solution dropwise to the boiling benzene-AlCl₃ mixture over 2 hours[7]. Note: A similar Friedel-Crafts reaction can be performed directly with cinnamonitrile and benzene[4][5].

  • After the addition is complete, continue refluxing for an additional hour[7].

  • Cool the reaction flask and pour the mixture slowly into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid[7][8].

  • Separate the benzene layer. Extract the aqueous layer twice with 250 mL portions of ether.

  • Combine the organic (benzene and ether) layers and wash successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and finally 500 mL of water[7].

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation. The crude product, 3,3-diphenylpropionitrile, can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl alcohol[9].

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group to a primary amine.

Materials:

  • 3,3-Diphenylpropionitrile

  • Methanol or Ethanol

  • Ammonia (B1221849) gas

  • Catalyst: Raney Nickel or Palladium on Calcium Carbonate (Pd/CaCO₃)

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Vacuum distillation apparatus

Procedure:

  • Dissolve 41.4 g (0.2 moles) of 3,3-diphenylpropionitrile in 200 mL of ethanol in the reaction vessel[4].

  • Add 6 g of the palladium/calcium carbonate catalyst to the solution.

  • Seal the reactor and introduce approximately 50.0 g of ammonia gas.

  • Pressurize the reactor with hydrogen gas to 2-5 MPa.

  • Heat the mixture to 80-120 °C with continuous stirring until the reaction is complete (hydrogen uptake ceases)[4].

  • Cool the reactor, vent the excess pressure, and filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation, collecting the fraction at 172-175 °C / 5 mmHg[4]. This should yield a colorless, transparent liquid. The expected yield is approximately 95.5%[4].

Workflow for N-Alkylation

The primary amine can be further derivatized. A common and efficient method is a "one-pot" synthesis that proceeds through a Schiff base intermediate without needing to isolate it[5].

G A This compound B Schiff Base Intermediate A->B + Aldehyde (Reflux, Dehydration) C Methyl Quaternary Ammonium Salt B->C + Methylating Agent D N-Methyl-3,3-diphenylpropylamine C->D Hydrolysis (Dilute H2SO4)

Caption: One-pot reaction pathway for N-methylation of this compound.

Protocol 3: One-Pot Synthesis of N-Methyl-3,3-diphenylpropylamine

This protocol provides an efficient method for synthesizing N-methylated derivatives.

Materials:

  • This compound

  • An aldehyde (e.g., formaldehyde (B43269) or its equivalent)

  • A methylating agent (e.g., dimethyl sulfate)

  • An aromatic hydrocarbon solvent (e.g., Toluene)

  • Dilute sulfuric acid

  • Sodium hydroxide (B78521) solution

Equipment:

  • Round-bottom flask with Dean-Stark trap

  • Reflux condenser

  • Stirrer

  • Separatory funnel

  • Reduced pressure distillation apparatus

Procedure:

  • Dissolve this compound and the chosen aldehyde in an aromatic hydrocarbon solvent in a flask equipped with a Dean-Stark trap[4][5].

  • Heat the mixture to reflux to form the Schiff base, collecting the water byproduct in the trap.

  • Once the Schiff base formation is complete, add the methylating agent directly to the reaction mixture and continue the reaction[4].

  • After methylation is complete, add dilute sulfuric acid solution and reflux the mixture.

  • Perform steam distillation to remove any free aldehyde[4].

  • Cool the remaining solution and adjust the pH to 9-12 with a sodium hydroxide solution.

  • Separate the resulting oil layer.

  • Purify the crude N-methyl-3,3-diphenylpropylamine by reduced pressure distillation to obtain a colorless, transparent liquid[4]. The expected yield is between 85-92%[5]. The final product can be further purified and converted to its hydrochloride salt if desired[5].

References

Application Notes and Protocols for the Quantification of 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,3-Diphenylpropylamine in various sample matrices. The protocols described are based on common analytical techniques and are intended to serve as a starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a chemical compound that finds application in pharmaceutical research and development, notably as an internal standard in bioanalytical methods and as a starting reagent in the synthesis of other molecules.[1][2] Accurate and precise quantification of this amine is crucial for its various applications. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the key quantitative parameters for the described analytical methods is presented in the table below for easy comparison.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass SpectrometerLC system coupled to a tandem Mass Spectrometer
Target Analyte This compoundTFAA-derivatized this compoundThis compound
Typical Matrix Pharmaceutical Formulations, Process SamplesBulk Drug, Synthetic Reaction MixturesBiological Matrices (e.g., Plasma)
Sample Preparation Dilution, FiltrationDerivatization, ExtractionProtein Precipitation, Solid Phase Extraction (SPE)
Separation Column C18 Reverse-PhasePhenyl-methyl polysiloxane capillary columnC18 or similar reverse-phase column
Detection UV Absorbance (e.g., 220 nm)Electron Ionization (EI) with SIM/ScanElectrospray Ionization (ESI) with MRM
Quantification External or Internal StandardInternal StandardStable Isotope Labeled Internal Standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Ortho-phosphoric acid (OPA) or Formic Acid

  • Mobile Phase A: 0.1% OPA in Water (pH adjusted to 3.2 with Triethylamine) or 0.1% Formic Acid in Water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data system

3. Chromatographic Conditions

  • Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3]

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A suggested gradient is: T/%B: 0/30, 5/30, 10/80, 12/80, 15/30, 20/30[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm[3]

  • Injection Volume: 10 µL

4. Sample and Standard Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Serial Dilution (Standards) B->C D Filter Sample (0.45 µm) B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G UV Detection at 220 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amine group, which can lead to poor peak shape in GC, a derivatization step is recommended to improve volatility and chromatographic performance.[4] This method is highly sensitive and selective, making it suitable for purity analysis and quantification in complex matrices.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Diphenylamine or a structural analog)

  • Trifluoroacetic anhydride (B1165640) (TFAA)[4]

  • Ethyl Acetate (B1210297) (GC grade)[4]

  • Methanol (HPLC grade)

  • Nitrogen gas, high purity

2. Instrumentation

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (e.g., single quadrupole or ion trap)

  • GC-MS data system

3. Sample Preparation and Derivatization [4]

  • Standard/Sample Solution: Prepare a solution of the standard or sample in a suitable solvent like methanol.

  • Evaporation: Transfer a known volume (e.g., 100 µL) into a GC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of ethyl acetate to the dried residue.

    • Add 50 µL of TFAA.

    • Cap the vial and vortex for 30 seconds.

    • Heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Evaporate excess reagent and solvent under nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of ethyl acetate for GC-MS analysis.

4. GC-MS Conditions

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic and abundant ions for the derivatized analyte and internal standard. The mass spectrum of underivatized this compound can be found in the NIST WebBook.[5]

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Solution (Sample/Standard + IS) B Evaporate to Dryness A->B C Add Ethyl Acetate & TFAA B->C D Heat at 60°C for 30 min C->D E Evaporate Reagent D->E F Reconstitute in Ethyl Acetate E->F G Inject into GC-MS F->G H Chromatographic Separation G->H I EI Ionization & MS Detection (SIM) H->I J Integrate Peak Areas (Analyte/IS) I->J K Calculate Peak Area Ratios J->K L Quantify using Calibration Curve K->L

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity and is the preferred method for quantifying low levels of this compound in complex biological matrices such as plasma or serum.[6][7]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5 (if available, otherwise a structural analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mobile Phase A: 0.1% Formic Acid in Water[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[6]

  • LC-MS/MS data system

3. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 10 µL of SIL-IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Solid Phase Extraction (SPE) (for higher sensitivity):

    • Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode cation exchange).

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and IS with a suitable solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate and reconstitute in mobile phase A.

4. LC-MS/MS Conditions

  • LC Column: Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Source: ESI in positive ion mode[6]

  • MS Parameters:

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.

    • MRM Transitions: Determine the precursor ion ([M+H]+) and the most stable product ions for both this compound and the SIL-IS.

      • This compound (MW: 211.30): Precursor ion m/z 212.1 -> Product ions (to be determined experimentally).[5]

5. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the concentration.

  • Determine the analyte concentration in the samples from the calibration curve.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + SIL-IS B Protein Precipitation (with Acetonitrile) A->B C Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F UPLC Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Integrate MRM Peaks (Analyte/SIL-IS) H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 3,3-Diphenylpropylamine and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds.[1][2] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The structural diversity and relative ease of synthesis make Schiff bases attractive scaffolds in drug design and development.[1]

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 3,3-Diphenylpropylamine and various aldehydes. This compound serves as a unique primary amine precursor, introducing a bulky, lipophilic diphenylpropyl moiety that can influence the pharmacological properties of the resulting Schiff base. A Chinese patent describes the reaction of this compound with aldehydes like salicylaldehyde, benzaldehyde, and cinnamaldehyde (B126680) to form Schiff bases as intermediates in the synthesis of N-methyl-3,3-diphenylpropylamine.[5] This highlights the practical utility of this specific reaction in synthetic chemistry.

General Reaction Scheme

The synthesis of a Schiff base from this compound and an aldehyde proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.[3] The reaction is often reversible and can be facilitated by acid catalysis and/or removal of water.[6]

Figure 1: General reaction for the synthesis of a Schiff base from this compound and an aldehyde.

Applications in Drug Development

The incorporation of the 3,3-diphenylpropyl group into a Schiff base structure can significantly impact its bioactivity. This bulky, hydrophobic moiety can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. The resulting Schiff bases are valuable intermediates for the synthesis of more complex molecules and can be screened for a variety of pharmacological activities. Schiff bases are known to possess a wide range of biological activities, including antibacterial, antifungal, antitubercular, antimicrobial, antiviral, antimalarial, and anticancer properties.[3]

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from this compound and an Aldehyde

This protocol describes a general procedure for the synthesis of an imine from this compound and a selected aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Nitrobenzaldehyde)

  • Absolute Ethanol (B145695) or Toluene[5]

  • Glacial Acetic Acid (catalyst, optional)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.11 g) in absolute ethanol (40 mL).

  • To this solution, add the desired aldehyde (10 mmol) dropwise while stirring. For substituted benzaldehydes, equimolar amounts should be used.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate, if formed, is collected by vacuum filtration and washed with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.[3]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a dichloromethane/hexane mixture).

  • Dry the purified Schiff base in a vacuum oven.

  • Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from this compound and various aldehydes, based on general principles of Schiff base synthesis.

AldehydeSolventCatalystReaction Time (hours)Expected Yield RangePhysical State
BenzaldehydeEthanolAcetic Acid2-485-95%Crystalline Solid
SalicylaldehydeEthanolAcetic Acid2-480-90%Yellow Solid
4-NitrobenzaldehydeTolueneNone (reflux dehydration)4-680-90%Orange/Yellow Solid
CinnamaldehydeEthanolAcetic Acid3-575-85%Yellow Oil/Solid
FurfuralTolueneNone (reflux dehydration)4-670-80%Brown Solid

Note: Yields are estimates and can vary based on specific reaction conditions and purification methods.

Characterization Data

The successful formation of the Schiff base can be confirmed by various spectroscopic techniques.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The most significant evidence for Schiff base formation is the appearance of a characteristic absorption band for the imine group (-C=N) in the range of 1600-1650 cm⁻¹. Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will be observed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The formation of the azomethine group is indicated by the appearance of a singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the imine group (-C=N) will show a characteristic signal in the range of δ 160-170 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.

Visualizations

Reaction Mechanism

The formation of a Schiff base from this compound and an aldehyde proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine This compound (Nucleophile) carbinolamine Carbinolamine amine->carbinolamine Nucleophilic Addition aldehyde Aldehyde (Electrophile) aldehyde->carbinolamine schiff_base Schiff Base (Imine) carbinolamine->schiff_base Dehydration (-H2O) water Water carbinolamine->water

Caption: Reaction mechanism for Schiff base formation.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and characterization of Schiff bases from this compound.

experimental_workflow reagents 1. Reagent Preparation (this compound, Aldehyde, Solvent) reaction 2. Condensation Reaction (Reflux with optional catalyst) reagents->reaction Mixing workup 3. Product Isolation (Cooling, Filtration/Evaporation) reaction->workup Reaction Completion (TLC) purification 4. Purification (Recrystallization) workup->purification characterization 5. Characterization (FT-IR, NMR, MS, Melting Point) purification->characterization final_product Pure Schiff Base characterization->final_product

Caption: Experimental workflow for Schiff base synthesis.

Conclusion

The synthesis of Schiff bases from this compound and various aldehydes provides a straightforward route to a diverse library of compounds with significant potential in drug development. The protocols outlined in this document offer a robust starting point for researchers to synthesize and characterize these novel compounds. The unique structural features imparted by the 3,3-diphenylpropyl moiety warrant further investigation into their biological activities to explore their full therapeutic potential.

References

Application of 3,3-Diphenylpropylamine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,3-diphenylpropylamine scaffold is a versatile pharmacophore that has been extensively utilized in medicinal chemistry for the development of a diverse range of therapeutic agents. Its structural rigidity and the ability to introduce various substituents on the amine and phenyl rings have made it a valuable template for designing molecules with specific pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry of this compound derivatives. The applications covered include their use as anticonvulsants, muscarinic receptor antagonists, and calcium channel blockers.

Anticonvulsant Activity of 3,3-Diphenylpropionamide Derivatives

Derivatives of 3,3-diphenylpropionic acid, closely related to this compound, have shown significant potential as anticonvulsant agents. These compounds have been evaluated in various preclinical seizure models, demonstrating a broad spectrum of activity.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of several 3,3-diphenyl-propionamide derivatives has been quantified using standard animal seizure models. The median effective dose (ED50) is a common metric used to express the potency of these compounds.

Compound IDStructureMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)6-Hz (32 mA) ED50 (mg/kg, i.p.)Reference
3q 1-(4-benzylpiperazin-1-yl)-3,3-diphenylpropan-1-one31.6475.4138.15[1]
14 (R)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride49.667.431.3[2]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; i.p.: intraperitoneal.

Mechanism of Action: Sodium Channel Blockade

In vitro studies suggest that the anticonvulsant mechanism of some 3,3-diphenylpropionamide derivatives, such as compound 3q , may involve the blockade of neuronal voltage-sensitive sodium channels at site 2.[1] This action helps to stabilize neuronal membranes and prevent the rapid, repetitive firing associated with seizures.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Depolarization Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Na+ Influx Release Glutamate Release Vesicle->Release Glutamate Glutamate Release->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Excitation Excitatory Postsynaptic Potential (EPSP) NMDA_R->Excitation Compound 3,3-Diphenylpropionamide Derivative (e.g., 3q) Compound->Na_Channel Blocks

Mechanism of anticonvulsant action.
Experimental Protocols: Anticonvulsant Screening

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.9% saline solution

  • Test compounds and vehicle

  • Male albino mice (18-25 g)

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice.

  • At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a drop of saline to the corneal electrodes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the ED50 value using a probit analysis of the dose-response data.

The scPTZ test is used to identify compounds that may be effective against absence seizures.[1]

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle

  • Male albino mice (18-25 g)

  • Observation chambers

Procedure:

  • Administer the test compound or vehicle i.p. to groups of mice.

  • At the time of peak effect, administer a convulsant dose of PTZ subcutaneously.

  • Place the mice in individual observation chambers and observe for 30 minutes.

  • Record the occurrence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures is considered protection.

  • Calculate the ED50 value from the dose-response data.

Workflow for anticonvulsant screening.

Muscarinic Receptor Antagonism

This compound derivatives are key intermediates in the synthesis of important muscarinic receptor antagonists like fesoterodine, which is used to treat overactive bladder. These compounds act by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors.

Signaling Pathway: Muscarinic M3 Receptor Antagonism

Fesoterodine's active metabolite is a potent antagonist of the M3 muscarinic receptor. In the bladder, M3 receptor activation by acetylcholine leads to smooth muscle contraction. By blocking this interaction, these antagonists promote bladder relaxation.

Muscarinic_Antagonism cluster_Signaling Bladder Smooth Muscle Cell ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction Antagonist This compound Derivative (e.g., Fesoterodine Metabolite) Antagonist->M3R Blocks

Muscarinic M3 receptor antagonism.
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., M3)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Non-specific binding agent (e.g., atropine)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess atropine).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each well through the filter plate and wash with cold buffer to separate bound from free radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Calcium Channel Blockade

The this compound scaffold is also present in lercanidipine, a dihydropyridine-type calcium channel blocker used for the treatment of hypertension. These compounds modulate the function of L-type voltage-gated calcium channels.

Quantitative Data: Calcium Channel Blocking Activity
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channel function.

Materials:

  • Cells expressing the target calcium channel (e.g., HEK293 cells transfected with Cav1.2)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular and intracellular recording solutions

  • Test compounds

Procedure:

  • Culture the cells on glass coverslips.

  • Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

  • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

  • Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal with the cell membrane (cell-attached configuration).

  • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.

  • Clamp the cell membrane at a holding potential (e.g., -80 mV) where the calcium channels are closed.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

  • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Record the calcium currents in the presence of the compound and measure the degree of inhibition.

  • Construct a concentration-response curve and calculate the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Diphenylpropylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize the synthesis process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: Two primary high-yield synthetic routes are widely employed:

  • Reductive Amination of 3,3-Diphenylpropanal (B2737569): This is a versatile method that involves the reaction of 3,3-diphenylpropanal with ammonia (B1221849) to form an imine intermediate, which is subsequently reduced to the primary amine.[1][2] This approach is favored for its operational simplicity and the availability of various reducing agents.

  • Catalytic Hydrogenation of 3,3-Diphenylpropionitrile: This method involves the reduction of a nitrile group to a primary amine using a catalyst and a hydrogen source. It is often reported to achieve very high yields (up to 95%).[3] The nitrile precursor is typically synthesized via a Friedel-Crafts reaction between benzene (B151609) and cinnamonitrile.[3]

Q2: My yield from the reductive amination of 3,3-diphenylpropanal is low. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and ammonia (or an ammonia source like ammonium (B1175870) acetate) is a critical equilibrium-driven step. Ensure anhydrous conditions to favor imine formation.

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the imine over the aldehyde, preventing the side-formation of 3,3-diphenylpropanol.[2]

  • Reaction pH: The pH of the reaction medium can significantly affect both imine formation and the stability of the reducing agent. A slightly acidic pH (around 5-6) is often optimal for imine formation.

  • Purity of Starting Material: The purity of the 3,3-diphenylpropanal is paramount. Impurities can interfere with the reaction. The aldehyde itself can be prone to oxidation or polymerization.

Q3: I am observing significant side-product formation during the catalytic hydrogenation of 3,3-diphenylpropionitrile. How can I minimize this?

A3: Side-product formation in this reaction often relates to the catalyst, solvent, and reaction conditions.

  • Catalyst Poisoning or Deactivation: Ensure the purity of your substrate and solvent, as sulfur or other functional groups can poison catalysts like Palladium or Nickel.

  • Over-reduction or Hydrogenolysis: While less common for this specific transformation, aggressive conditions (high temperature or pressure) can sometimes lead to unwanted side reactions.

  • Incomplete Reaction: Monitor the reaction progress by techniques like TLC or GC to ensure full conversion of the nitrile. An incomplete reaction will complicate purification. The presence of ammonia is crucial for directing the reaction towards the primary amine.[3]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Reductive Amination Incomplete imine formation due to the presence of water.Use anhydrous solvents (e.g., methanol, ethanol) and consider adding a dehydrating agent like molecular sieves.
Aldehyde starting material was reduced to the corresponding alcohol (3,3-diphenylpropanol).Use a milder, imine-selective reducing agent such as NaBH₃CN or NaBH(OAc)₃ instead of stronger agents like NaBH₄.[2]
Impure 3,3-diphenylpropanal starting material.Purify the aldehyde by column chromatography or distillation before use. Ensure proper storage under an inert atmosphere.
Low Yield in Nitrile Hydrogenation Inactive or poisoned catalyst.Use fresh, high-quality catalyst. Ensure the substrate and solvent are free from catalyst poisons. Perform a pre-reduction of the catalyst if necessary.
Reaction conditions are not optimal (temperature, pressure).Optimize reaction parameters. A typical condition involves reacting at 80-120°C under 2-5 MPa of hydrogen pressure.[3]
Difficult Product Purification Presence of unreacted starting material or side-products.For reductive amination, perform an acidic wash to remove unreacted aldehyde. For both methods, final purification can be achieved by vacuum distillation or column chromatography. The product's boiling point is reported as 172-175°C at 5 mmHg.[3]
Formation of secondary or tertiary amines.In nitrile hydrogenation, ensure a sufficient excess of ammonia is used to suppress the formation of secondary amines.

Experimental Protocols & Data

Protocol 1: Reductive Amination of 3,3-Diphenylpropanal

This protocol is a representative procedure based on established reductive amination methodologies.

  • Imine Formation: To a solution of 3,3-diphenylpropanal (1 eq.) in anhydrous methanol, add ammonium acetate (B1210297) (5-10 eq.). Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction by slowly adding 1M HCl. Adjust the pH to >10 with aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile

This protocol is adapted from a patented high-yield procedure.[3]

  • Reaction Setup: In a high-pressure hydrogenation reactor, dissolve 3,3-diphenylpropionitrile (1 eq.) in ethanol (B145695) (approx. 5 mL per gram of nitrile).

  • Catalyst and Ammonia: Add a catalyst such as 5% Palladium on calcium carbonate (approx. 15% by weight of the nitrile). Cool the vessel and introduce anhydrous ammonia gas (approx. 1.2 eq. by weight of the nitrile).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 2-5 MPa. Heat the mixture to 80-120°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction until hydrogen uptake ceases (typically several hours).

  • Work-up: Cool the reactor, carefully vent the pressure, and filter the mixture to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting oil by vacuum distillation, collecting the fraction at 172-175°C / 5 mmHg to obtain the pure this compound as a colorless liquid.[3]

Comparative Yield Data
Method Key Reagents Typical Yield Reference
Catalytic Hydrogenation3,3-Diphenylpropionitrile, H₂, Pd/CaCO₃, NH₃, Ethanol95.5%[3]
Catalytic Hydrogenation3,3-Diphenylpropionitrile, H₂, 5% Ni/diatomaceous earth, NH₃, Methanol95%[3]
Reductive Amination3,3-Diphenylpropanal, NH₄OAc, NaBH₃CN70-85% (Typical)General Method

Visualized Workflows

Below are diagrams illustrating the primary synthesis pathway and a logical troubleshooting workflow.

G cluster_0 Synthesis Pathway: Nitrile Hydrogenation Cinnamonitrile Cinnamonitrile FriedelCrafts Friedel-Crafts Alkylation Cinnamonitrile->FriedelCrafts Benzene Benzene Benzene->FriedelCrafts Nitrile 3,3-Diphenylpropionitrile FriedelCrafts->Nitrile Hydrogenation Catalytic Hydrogenation (H₂, Catalyst, NH₃) Nitrile->Hydrogenation Product This compound Hydrogenation->Product

Caption: High-yield synthesis via nitrile hydrogenation.

G Start Start: Low Yield Observed CheckRoute Which Synthesis Route? Start->CheckRoute ReductiveAmination Reductive Amination CheckRoute->ReductiveAmination Reductive Amination NitrileHydrogenation Nitrile Hydrogenation CheckRoute->NitrileHydrogenation Nitrile Hydrogenation CheckAlcohol Is 3,3-diphenylpropanol a major side-product? ReductiveAmination->CheckAlcohol CheckPurity Check aldehyde purity (TLC/GC/NMR) CheckAlcohol->CheckPurity No UseMilderReducer Solution: Use milder reducer (e.g., NaBH₃CN) CheckAlcohol->UseMilderReducer Yes PurifyAldehyde Solution: Purify aldehyde before use CheckPurity->PurifyAldehyde CheckConversion Is starting material (nitrile) present? NitrileHydrogenation->CheckConversion CheckCatalyst Check catalyst activity and loading CheckConversion->CheckCatalyst No OptimizeConditions Solution: Increase reaction time, temperature, or pressure CheckConversion->OptimizeConditions Yes ReplaceCatalyst Solution: Use fresh catalyst; ensure no poisons CheckCatalyst->ReplaceCatalyst

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Diphenylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds in two main steps: a Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248) to form 3,3-diphenylpropionitrile, followed by a catalytic hydrogenation of the nitrile. The most common byproducts are associated with the hydrogenation step and include the formation of secondary and tertiary amines, namely bis(3,3-diphenylpropyl)amine and tris(3,3-diphenylpropyl)amine. Byproducts from the Friedel-Crafts reaction are less common under optimized conditions but can include polyalkylated products where more than one diphenylpropyl group is attached to the benzene ring.

Q2: How can I minimize the formation of secondary and tertiary amine byproducts during the catalytic hydrogenation of 3,3-diphenylpropionitrile?

A2: The formation of secondary and tertiary amines can be significantly suppressed by adding ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to the reaction mixture.[1][2] The presence of ammonia helps to favor the formation of the primary amine over the condensation reactions that lead to secondary and tertiary amines. Additionally, careful selection of the catalyst and optimization of reaction conditions such as temperature and pressure are crucial. For instance, using Raney Nickel or Palladium on carbon in the presence of ammonia has been shown to give high yields of the desired primary amine.[1][3]

Q3: I am observing a low yield in the Friedel-Crafts alkylation step. What are the potential causes?

A3: Low yields in Friedel-Crafts alkylations can stem from several factors. One common issue is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride) by moisture. It is crucial to use anhydrous reagents and solvents. Another potential cause is the presence of strongly deactivating groups on the aromatic ring, although this is not a concern with benzene. Polyalkylation, where the product of the initial reaction undergoes further alkylation, can also reduce the yield of the desired mono-substituted product.[4][5][6][7] Using a large excess of benzene can help to minimize this.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Yes, several safety precautions are necessary. The Friedel-Crafts alkylation step often uses aluminum chloride, which is a corrosive and water-reactive Lewis acid. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The catalytic hydrogenation step involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst like Raney Nickel. This step should be performed in a properly designed and shielded hydrogenation apparatus.

Troubleshooting Guides

Low Yield of this compound in the Hydrogenation Step
Symptom Possible Cause Suggested Solution
Low yield of the desired primary amine with the presence of higher molecular weight impurities.Formation of secondary and tertiary amine byproducts.Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of these byproducts.[1][2] Optimize the catalyst, temperature, and pressure conditions.
Incomplete reaction, with starting material (3,3-diphenylpropionitrile) remaining.Inactive catalyst or insufficient reaction time/pressure.Use a fresh, active catalyst. Ensure the reaction is run for a sufficient amount of time and at the appropriate hydrogen pressure as specified in established protocols.[3]
Low overall recovery of material after workup.Product loss during extraction or purification.Ensure proper pH adjustment during the aqueous workup to maximize the extraction of the amine into the organic phase. Optimize the purification method (e.g., distillation or chromatography) to minimize losses.
Issues in the Friedel-Crafts Alkylation Step
Symptom Possible Cause Suggested Solution
Low conversion of benzene and cinnamonitrile.Inactive Lewis acid catalyst.Use fresh, anhydrous aluminum chloride and ensure all glassware and solvents are thoroughly dried.
Formation of multiple products detected by GC-MS.Polyalkylation of the benzene ring.Use a significant excess of benzene relative to cinnamonitrile to favor mono-alkylation.[7]
Reaction fails to initiate.Poor quality of starting materials.Ensure the purity of both benzene and cinnamonitrile. Cinnamonitrile can polymerize on storage.

Data Presentation

Table 1: Reaction Conditions and Yields for the Catalytic Hydrogenation of 3,3-Diphenylpropionitrile to this compound

CatalystSolventAdditiveTemperature (°C)Pressure (MPa)Yield (%)Reference
Raney NickelMethanol (B129727)Ammonia80-1202-593[3]
5% Nickel/Diatomaceous EarthMethanolAmmonia80-1202-595[3]
Palladium/Calcium CarbonateEthanolAmmonia80-1202-595.5[3]

Table 2: Reaction Conditions and Yields for the Friedel-Crafts Alkylation of Benzene with Cinnamonitrile

Lewis AcidBenzene to Cinnamonitrile Ratio (molar)TemperatureReaction Time (hours)Yield of 3,3-diphenylpropionitrile (%)Reference
AlCl₃~9:1Reflux2-498[8]
AlCl₃~9:1Reflux2-496[3]
SbCl₃~9:1Reflux2-494.9[3]

Experimental Protocols

Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation[8]

Materials:

  • Anhydrous benzene

  • Cinnamonitrile

  • Anhydrous aluminum trichloride

  • 2M Hydrochloric acid

  • Methanol

Procedure:

  • To a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 ml of dried anhydrous benzene.

  • Add 26.0 g (0.2 mol) of cinnamonitrile and 41 g (0.31 mol) of anhydrous aluminum trichloride.

  • Heat the mixture to reflux and maintain for 2 to 4 hours, or until the evolution of hydrogen chloride gas ceases.

  • After cooling, pour the reaction mixture into 600 ml of 2M hydrochloric acid.

  • Separate the benzene layer and evaporate the benzene under reduced pressure.

  • Recrystallize the residue from methanol to obtain 3,3-diphenylpropionitrile.

Synthesis of this compound via Catalytic Hydrogenation[3]

Materials:

  • 3,3-Diphenylpropionitrile

  • Methanol

  • Raney Nickel catalyst

  • Ammonia gas

Procedure:

  • In a high-pressure hydrogenation reactor, dissolve 26 g (0.125 mol) of 3,3-diphenylpropionitrile in 120 ml of methanol.

  • Carefully add 5 g of Raney Nickel catalyst to the solution.

  • Introduce approximately 25 g of ammonia gas into the reactor.

  • Pressurize the reactor with hydrogen to 2-5 MPa and heat to 80-120 °C.

  • Maintain these conditions with stirring until the reaction is complete (as monitored by hydrogen uptake or GC).

  • After cooling and venting the reactor, filter off the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation, collecting the fraction at 172-175 °C / 5 mmHg to obtain this compound as a colorless, transparent liquid.

Mandatory Visualization

Synthesis_Pathway Benzene Benzene FC_reaction Friedel-Crafts Alkylation Benzene->FC_reaction Cinnamonitrile Cinnamonitrile Cinnamonitrile->FC_reaction AlCl3 AlCl₃ AlCl3->FC_reaction Intermediate 3,3-Diphenylpropionitrile FC_reaction->Intermediate Byproduct1 Polyalkylated Benzenes FC_reaction->Byproduct1 side reaction Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation H2_catalyst H₂ / Catalyst (e.g., Raney Ni) H2_catalyst->Hydrogenation Ammonia NH₃ (optional) Ammonia->Hydrogenation suppresses side reactions Product This compound Hydrogenation->Product Byproduct2 Secondary/Tertiary Amines Hydrogenation->Byproduct2 side reaction

Caption: Synthetic pathway for this compound highlighting potential byproduct formation.

Troubleshooting_Workflow start Low Yield or Impurities in Synthesis check_step Identify Problematic Step: Friedel-Crafts or Hydrogenation? start->check_step fc_node Friedel-Crafts Issues check_step->fc_node Friedel-Crafts hydro_node Hydrogenation Issues check_step->hydro_node Hydrogenation fc_q1 Low Conversion? fc_node->fc_q1 hydro_q1 High MW Impurities? hydro_node->hydro_q1 fc_a1 Check Reagent/Catalyst Anhydrous Conditions fc_q1->fc_a1 Yes fc_q2 Multiple Products? fc_q1->fc_q2 No end Optimized Synthesis fc_a1->end fc_a2 Increase Benzene Excess to Minimize Polyalkylation fc_q2->fc_a2 Yes fc_q2->end No fc_a2->end hydro_a1 Add Ammonia/NH₄OH to Suppress Secondary/ Tertiary Amine Formation hydro_q1->hydro_a1 Yes hydro_q2 Starting Material Remains? hydro_q1->hydro_q2 No hydro_a1->end hydro_a2 Use Fresh Catalyst, Optimize Time/Pressure hydro_q2->hydro_a2 Yes hydro_q2->end No hydro_a2->end

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,3-Diphenylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are vacuum distillation for the free base and recrystallization for its hydrochloride salt. Column chromatography can also be employed for separating closely related impurities.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials such as 3,3-diphenylpropionitrile, byproducts from the synthesis, and residual solvents. The exact impurity profile will depend on the synthetic route used.

Q3: At what temperature and pressure should I distill this compound?

A3: this compound can be purified by vacuum distillation. A typical boiling point for the compound is 172-175°C at a pressure of 5 mmHg.[1]

Q4: How can I purify this compound if it is thermally unstable?

A4: If the compound is thermally sensitive, consider converting it to its hydrochloride salt and purifying it by recrystallization. This method is often used for the N-methyl derivative of this compound to yield needle-like crystals.[1] Alternatively, column chromatography at room temperature is a suitable option.

Q5: What solvents are recommended for the recrystallization of this compound or its salts?

A5: For the hydrochloride salt of N-methyl-3,3-diphenylpropylamine, a range of protic and aprotic solvents can be used. These include ethyl acetate, methyl acetate, acetone, dichloromethane, chloroform, ether, petroleum ether, methanol, ethanol, propanol (B110389) isomers, and butanol isomers.[2] For 3,3-diphenylpropylamines in general, heptane (B126788) has been used to crystallize the product.[3] The ideal solvent or solvent system should be determined empirically.

Troubleshooting Guides

Issue 1: Low Yield After Vacuum Distillation
Possible Cause Troubleshooting Step
Inadequate Vacuum Ensure your vacuum system is capable of reaching and maintaining the target pressure (e.g., 5 mmHg). Check for leaks in all connections.
Incorrect Temperature The distillation temperature may be too low for the given pressure. Gradually increase the temperature of the heating mantle. Conversely, if the temperature is too high, the product may decompose.
Bumping of the Liquid Vigorous boiling can lead to loss of product into the receiving flask. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Inefficient Condenser Ensure the condenser is properly cooled with a continuous flow of cold water to prevent the product from escaping as a vapor.
Issue 2: Impure Product After Recrystallization
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Perform a solvent screen with small amounts of crude product.
Cooling Too Quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient Washing After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the surface.
Incomplete Dissolution If the crude product is not fully dissolved at the solvent's boiling point, insoluble impurities may be present. Perform a hot filtration to remove them before cooling.
Issue 3: Streaking or Poor Separation in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation of the desired compound from its impurities.
Column Overloading Too much crude material was loaded onto the column. Use an appropriate amount of stationary phase relative to the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight.
Uneven Packing of the Column Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly.
Sample Insolubility If the sample is not fully dissolved in the loading solvent, it can precipitate on the column. Choose a solvent that completely dissolves the sample but has a low polarity to ensure a narrow starting band.

Quantitative Data Summary

Purification MethodParameterValueReference
Vacuum Distillation Boiling Point172-175 °C[1]
Pressure5 mmHg[1]
Yield93-95.5%[1]
Recrystallization Solvent (for hydrochloride salt)Ethyl Acetate, Methanol, Ethanol, etc.[2]
Solvent (for free base)Heptane[3]
Purity Achieved>90%[3]

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar.

  • Evacuation: Begin to slowly evacuate the system using a vacuum pump.

  • Heating: Once the desired pressure (e.g., 5 mmHg) is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (172-175°C at 5 mmHg).[1]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Conversion to Hydrochloride Salt: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Filter the resulting solid.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude hydrochloride salt in a minimal amount of a potential recrystallization solvent (e.g., ethanol) at its boiling point.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude hydrochloride salt and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation  High boiling point Recrystallization Conversion to Salt & Recrystallization Crude->Recrystallization  Forms stable salt Chromatography Column Chromatography Crude->Chromatography  Complex mixture PureFreeBase Pure Free Base Distillation->PureFreeBase PureSalt Pure Hydrochloride Salt Recrystallization->PureSalt PureFractions Pure Fractions Chromatography->PureFractions

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization Start Impure Product After Recrystallization CheckPurity Check Purity of Crystals and Mother Liquor (TLC/HPLC) Start->CheckPurity ImpurityInCrystals Impurity Primarily in Crystals? CheckPurity->ImpurityInCrystals ImpurityInLiquor Impurity Primarily in Mother Liquor? CheckPurity->ImpurityInLiquor SlowCooling Action: Re-dissolve and cool more slowly. ImpurityInCrystals->SlowCooling Yes WashCrystals Action: Re-wash crystals with cold solvent. ImpurityInCrystals->WashCrystals No Good Process is Effective. Consider a second crop. ImpurityInLiquor->Good Yes SolventScreen Action: Perform a new solvent screen. SlowCooling->SolventScreen If still impure

Caption: Troubleshooting logic for an impure recrystallized product.

References

avoiding hazardous reagents in 3,3-Diphenylpropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,3-Diphenylpropylamine

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals seeking safer and more reliable methods for this important synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides for alternative synthetic routes that avoid the use of hazardous reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with traditional this compound synthesis?

A1: Traditional synthesis routes often employ strong reducing agents like Lithium Aluminum Hydride (LAH) to reduce a nitrile or an amide precursor. LAH is a highly hazardous reagent with several associated risks:

  • Extreme Reactivity with Water: LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas that can autoignite.[1][2][3][4]

  • Pyrophoricity: It can ignite spontaneously in moist air or upon grinding.[1][2]

  • Corrosivity: LAH is highly corrosive to the skin, eyes, and respiratory tract.[1][3]

  • Thermal Instability: It can decompose exothermically at elevated temperatures, potentially leading to runaway reactions.[1]

Due to these hazards, alternative, safer methods are highly desirable for both laboratory and industrial-scale synthesis.

Q2: What are the main safer alternatives to using LAH for the synthesis of this compound?

A2: Two primary, safer alternative routes for the synthesis of this compound are:

  • Catalytic Hydrogenation of 3,3-Diphenylpropionitrile: This method involves the reduction of the nitrile group using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[5][6][7][8][9] This approach avoids the use of pyrophoric metal hydrides.

  • Reductive Amination of 3,3-Diphenylpropanal (B2737569): This is a versatile, one-pot reaction where an aldehyde (3,3-diphenylpropanal) reacts with an amine source (like ammonia) to form an imine in situ, which is then reduced to the primary amine.[10] This method utilizes milder and more selective reducing agents.

Q3: What are the advantages of catalytic hydrogenation over LAH reduction?

A3: Catalytic hydrogenation offers several advantages:

  • Enhanced Safety: It avoids the use of highly reactive and pyrophoric reagents like LAH. While hydrogen gas is flammable, the risk can be managed with proper engineering controls.[8]

  • Milder Reaction Conditions: The reaction can often be carried out under moderate temperature and pressure.[11][12][13]

  • High Selectivity: With the right catalyst and conditions, high selectivity for the primary amine can be achieved, minimizing the formation of secondary and tertiary amine byproducts.[6][7]

  • Scalability: Catalytic hydrogenation is a well-established and scalable industrial process.

Q4: Which reducing agents are recommended for the reductive amination route, and what are their safety profiles?

A4: Several safer alternatives to LAH can be used for reductive amination:

  • Sodium Borohydride (NaBH₄): A milder reducing agent than LAH, it is stable in air and does not react violently with water (though it does react).[10] It is a cost-effective option.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines in the presence of aldehydes or ketones.[10][14] However, it is toxic and can release hydrogen cyanide gas under acidic conditions, requiring careful pH control.[14]

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Considered one of the safest and most effective reagents for reductive amination.[1][2] It is a mild, selective, and non-pyrophoric solid that does not generate toxic byproducts like cyanoborohydride. It is also tolerant to a wide range of functional groups.[1]

Troubleshooting Guides

Method 1: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile

Issue 1: Low or incomplete conversion of the nitrile.

  • Possible Cause 1: Catalyst Inactivity.

    • Solution: Ensure the catalyst is fresh and has not been exposed to air or moisture for extended periods. Use a higher catalyst loading or a different type of catalyst (e.g., Raney Nickel instead of Pd/C).

  • Possible Cause 2: Insufficient Hydrogen Pressure or Temperature.

    • Solution: Increase the hydrogen pressure and/or the reaction temperature within the recommended limits for the specific catalyst and solvent system.[11][12][13]

  • Possible Cause 3: Poor Mass Transfer.

    • Solution: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

Issue 2: Formation of secondary and tertiary amine byproducts.

  • Possible Cause: Reaction of the newly formed primary amine with the intermediate imine.

    • Solution 1: Add an acidic additive, such as sulfuric acid or sodium dihydrogen phosphate (B84403), to the reaction mixture. This protonates the primary amine, preventing it from acting as a nucleophile.[11][12][13]

    • Solution 2: Use a biphasic solvent system (e.g., dichloromethane (B109758)/water) to extract the protonated amine into the aqueous phase, thereby minimizing its reaction with the imine intermediate in the organic phase.[11][12][13]

    • Solution 3: Conduct the reaction in the presence of ammonia (B1221849), which can help to suppress the formation of secondary amines.

Method 2: Reductive Amination of 3,3-Diphenylpropanal

Issue 1: Low yield of the desired primary amine.

  • Possible Cause 1: Incomplete imine formation.

    • Solution: Ensure the removal of water formed during imine formation. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation. For some substrates, adding a catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.[15]

  • Possible Cause 2: Competing reduction of the aldehyde.

    • Solution: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[10][14] If using sodium borohydride, allow sufficient time for imine formation before adding the reducing agent.[3]

  • Possible Cause 3: Hydrolysis of the imine intermediate.

    • Solution: Perform the reaction under anhydrous conditions to prevent the hydrolysis of the imine back to the aldehyde and amine.

Issue 2: Formation of over-alkylated (secondary or tertiary) amines.

  • Possible Cause: The product primary amine is reacting with the starting aldehyde.

    • Solution: Use a large excess of the ammonia source. A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.[10]

Data Presentation: Comparison of Synthesis Methods

ParameterTraditional Method (LAH Reduction)Catalytic HydrogenationReductive Amination
Starting Material 3,3-Diphenylpropionitrile or 3,3-Diphenylpropanoic acid amide3,3-Diphenylpropionitrile3,3-Diphenylpropanal
Key Reagents Lithium Aluminum HydrideH₂, Pd/C or Raney NiAmmonia source, NaBH(OAc)₃, NaBH₃CN, or NaBH₄
Yield Generally high (>90%)70-95%70-90%
Reaction Time 4-12 hours6-24 hours2-12 hours
Safety Concerns Highly pyrophoric, reacts violently with water, corrosive.[1][2][3][4]Flammable hydrogen gas, pyrophoric catalysts (when dry).[8]Toxic byproducts with NaBH₃CN, otherwise generally safe.[14]
Key Advantages High reactivityScalable, avoids hazardous hydridesOne-pot procedure, mild conditions, high functional group tolerance
Key Disadvantages Extreme hazards, difficult to handleRequires specialized pressure equipment, potential for byproduct formationPotential for over-alkylation, some reagents are toxic or moisture-sensitive

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile

This protocol is adapted from a similar procedure for 3-phenylpropionitrile.[11][12][13]

  • Reaction Setup: To a high-pressure reactor, add 3,3-diphenylpropionitrile (1 equivalent), 10% Palladium on Carbon (10% w/w of the nitrile), a biphasic solvent system of dichloromethane and water (e.g., 1:5 v/v), and acidic additives such as sodium dihydrogen phosphate (1 equivalent) and concentrated sulfuric acid (1 equivalent).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 6 bar.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by GC or LC-MS.

  • Work-up: After the reaction is complete (typically 7-24 hours), cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Separate the organic and aqueous layers. The product will be in the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

Protocol 2: One-Pot Reductive Amination of 3,3-Diphenylpropanal

This protocol utilizes the safer reducing agent, sodium triacetoxyborohydride.[1][16][17]

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropanal (1 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane. Add a source of ammonia, such as ammonium (B1175870) acetate (B1210297) (1.5 equivalents), and a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Synthesis_Pathways Nit 3,3-Diphenylpropionitrile Amine This compound Nit->Amine Catalytic Hydrogenation Nit->Amine LAH Reduction Ald 3,3-Diphenylpropanal Ald->Amine Reductive Amination H2_PdC H₂, Pd/C NH3_reductant 1. NH₃ 2. NaBH(OAc)₃ LAH LiAlH₄ (Hazardous)

Caption: Alternative safer synthesis pathways to this compound.

Reductive_Amination_Workflow start Start: 3,3-Diphenylpropanal + Ammonia Source imine_formation Imine Formation (in situ) start->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction workup Aqueous Work-up (Quenching) reduction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Product: this compound purification->product Troubleshooting_Logic low_yield Low Yield in Catalytic Hydrogenation incomplete_conv Incomplete Conversion? low_yield->incomplete_conv Yes byproducts Byproducts Formed? low_yield->byproducts Yes check_catalyst Check Catalyst Activity Increase H₂ Pressure/Temp incomplete_conv->check_catalyst add_acid Add Acidic Additive Use Biphasic System byproducts->add_acid

References

Technical Support Center: One-Pot Synthesis of N-methyl-3,3-diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of N-methyl-3,3-diphenylpropylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the one-pot synthesis of N-methyl-3,3-diphenylpropylamine from 3,3-diphenylpropylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Schiff Base Formation: The reaction between this compound and the aldehyde is reversible. The presence of water, a byproduct, can inhibit the reaction.- Ensure anhydrous reaction conditions. Use dry solvents and glassware. - Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows (e.g., toluene). - Add a dehydrating agent, such as molecular sieves, to the reaction mixture.
Ineffective Methylation: The methylating agent may be old or decomposed. The reaction temperature for methylation might be too low.- Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). - Ensure the reaction temperature is sufficient for the methylation step, typically refluxing the solvent.
Incomplete Hydrolysis of the Quaternary Salt: The hydrolysis of the intermediate quaternary ammonium (B1175870) salt may be incomplete.- Ensure adequate time and temperature for the hydrolysis step. - Check the pH of the solution; hydrolysis is typically carried out under acidic conditions followed by basification.
Presence of Impurities in the Final Product Unreacted Starting Material: Incomplete reaction of this compound.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature for the Schiff base formation and methylation steps. - Consider adding a slight excess of the aldehyde and methylating agent.
Over-methylation: Formation of the quaternary ammonium salt of the final product.- Use a stoichiometric amount of the methylating agent. - Avoid prolonged reaction times at high temperatures during the methylation step.
Aldehyde-related Impurities: Presence of unreacted aldehyde or byproducts from aldehyde self-condensation.- After hydrolysis, perform a steam distillation to remove any volatile, unreacted aldehyde.[1] - Purify the final product by vacuum distillation or column chromatography.
Reaction Mixture Turns Dark or Polymerizes Side Reactions of the Aldehyde: Some aldehydes, especially aliphatic ones, are prone to polymerization or other side reactions under acidic or basic conditions.- Choose a suitable aldehyde; aromatic aldehydes like benzaldehyde (B42025) are generally more stable.[1] - Control the reaction temperature carefully. - Add the aldehyde dropwise to the reaction mixture.
Difficulty in Isolating the Product Product is an Oil: N-methyl-3,3-diphenylpropylamine is often obtained as an oil, which can be difficult to handle.[2]- After aqueous workup and extraction, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. - Remove the solvent under reduced pressure. - For easier handling and purification, the product can be converted to its hydrochloride salt, which is a crystalline solid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the preferred one-pot method for synthesizing N-methyl-3,3-diphenylpropylamine?

A1: A widely cited one-pot method involves three sequential steps in the same reaction vessel:

  • Schiff Base Formation: Reaction of this compound with an aldehyde (commonly an aromatic aldehyde like benzaldehyde) to form an imine (Schiff base). This is typically done in a solvent like toluene (B28343) with azeotropic removal of water.

  • Methylation: Addition of a methylating agent, such as methyl iodide or dimethyl sulfate, to the Schiff base. This forms a quaternary ammonium salt.

  • Hydrolysis: Hydrolysis of the quaternary ammonium salt, usually with a dilute acid, followed by basification to yield the final product, N-methyl-3,3-diphenylpropylamine.[1]

This method avoids the use of hazardous and expensive reducing agents like borohydrides.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials (this compound and the aldehyde) on a TLC plate. The disappearance of the starting materials and the appearance of new spots corresponding to the Schiff base intermediate and the final product indicate the progression of the reaction.

Q3: What are the best practices for purifying the final product?

A3: The final product, N-methyl-3,3-diphenylpropylamine, is typically a colorless to pale yellow oil.[2] Purification can be achieved by:

  • Vacuum Distillation: This is a common method for purifying liquid products with high boiling points.

  • Column Chromatography: Using a suitable solvent system can effectively separate the product from impurities.

  • Conversion to Hydrochloride Salt: For easier handling, purification, and storage, the oily free-base can be converted to its hydrochloride salt, which is a white crystalline solid.[1] This is done by dissolving the purified oil in a suitable solvent (e.g., ether or isopropanol) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent.

Q4: What are some common side products and how can I minimize their formation?

A4: Common side products can include:

  • Unreacted this compound: Minimized by ensuring complete Schiff base formation.

  • N,N-dimethyl-3,3-diphenylpropylamine: Results from over-methylation. This can be minimized by careful control of the stoichiometry of the methylating agent.

  • Aldehyde self-condensation products: Can be minimized by controlling the reaction temperature and the rate of aldehyde addition.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, always work in a well-ventilated fume hood. The reagents used can be hazardous. For example, methyl iodide is toxic and a suspected carcinogen. Dimethyl sulfate is also highly toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

One-Pot Synthesis of N-methyl-3,3-diphenylpropylamine

This protocol is based on a method described in the literature.[1]

Materials:

  • This compound

  • Benzaldehyde (or another suitable aldehyde)

  • Toluene (anhydrous)

  • Methyl iodide (or dimethyl sulfate)

  • Dilute sulfuric acid

  • Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a reflux condenser and a dropping funnel.

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous toluene.

    • Add a stoichiometric equivalent of benzaldehyde.

    • Heat the mixture to reflux. Water will be formed and can be observed co-distilling with the toluene. Continue refluxing until no more water is collected, indicating the completion of the Schiff base formation.

  • Methylation:

    • Cool the reaction mixture.

    • Add a stoichiometric equivalent of methyl iodide.

    • Heat the mixture to reflux for several hours to form the quaternary ammonium salt.

  • Hydrolysis and Workup:

    • After cooling, add dilute sulfuric acid to the reaction mixture and reflux for about an hour to hydrolyze the quaternary salt.

    • Perform a steam distillation to remove any unreacted benzaldehyde.

    • Cool the remaining mixture and basify with a sodium hydroxide solution to a pH of 9-12.

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude N-methyl-3,3-diphenylpropylamine as an oil.

  • Purification:

    • Purify the crude product by vacuum distillation.

    • Alternatively, for conversion to the hydrochloride salt, dissolve the purified oil in a suitable solvent and treat with a solution of HCl. The resulting precipitate can be collected by filtration and recrystallized.

Quantitative Data Summary

Parameter Value Reference
Typical Yield 85-92%[1]
Boiling Point 178 °C at 10 Torr[2]
Molecular Weight 225.33 g/mol
Appearance Clear colorless to pale yellow oil[2]

Visualizations

experimental_workflow cluster_schiff_base Schiff Base Formation cluster_methylation Methylation cluster_hydrolysis Hydrolysis & Workup start This compound + Aldehyde in Toluene reflux1 Reflux to remove water start->reflux1 schiff_base Intermediate Schiff Base reflux1->schiff_base methylating_agent Add Methylating Agent (e.g., Methyl Iodide) schiff_base->methylating_agent reflux2 Reflux methylating_agent->reflux2 quat_salt Quaternary Ammonium Salt reflux2->quat_salt hydrolysis Acid Hydrolysis quat_salt->hydrolysis basification Basification (NaOH) hydrolysis->basification extraction Extraction basification->extraction purification Purification extraction->purification product N-methyl-3,3-diphenylpropylamine purification->product

Caption: Experimental workflow for the one-pot synthesis of N-methyl-3,3-diphenylpropylamine.

troubleshooting_guide cluster_low_yield Low/No Yield cluster_impurities Impurities in Product problem Problem Encountered cause1 Incomplete Schiff Base Formation problem->cause1 cause2 Ineffective Methylation problem->cause2 cause3 Incomplete Hydrolysis problem->cause3 cause4 Unreacted Starting Material problem->cause4 cause5 Over-methylation problem->cause5 solution1 Ensure Anhydrous Conditions Use Dean-Stark/Drying Agent cause1->solution1 solution2 Use Fresh Methylating Agent Ensure Adequate Temperature cause2->solution2 solution3 Check pH and Hydrolysis Time/Temp cause3->solution3 solution4 Monitor with TLC Increase Reaction Time/Temp cause4->solution4 solution5 Use Stoichiometric Reagents cause5->solution5

Caption: Logical relationship of the troubleshooting guide for the synthesis.

References

challenges in the scale-up of 3,3-Diphenylpropylamine production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Diphenylpropylamine Production

Welcome to the technical support center for the synthesis and scale-up of this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: A widely adopted, multi-step synthesis begins with cinnamonitrile (B126248) and benzene (B151609). The process involves a Friedel-Crafts alkylation to form the intermediate 3,3-diphenylpropionitrile, which is then reduced via catalytic hydrogenation to yield this compound. For N-methylated derivatives, a final reductive amination or other methylation step is performed. This route avoids some of the more hazardous reagents like thionyl chloride or expensive borohydrides used in other methods.[1]

Q2: What are the primary challenges when scaling this process from the lab to a pilot plant?

A2: Key scale-up challenges include:

  • Thermal Management: The Friedel-Crafts alkylation is often exothermic. Heat removal becomes critical at larger scales to prevent runaway reactions and byproduct formation.[2]

  • Mass Transfer: In the catalytic hydrogenation step, efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial. Poor mass transfer can lead to slow reaction rates and incomplete conversion.[3]

  • Impurity Profile: Side reactions that are minor at the lab scale can become significant sources of impurities during scale-up, complicating purification.[2]

  • Purification: Moving from chromatography, which is common in the lab, to crystallization or distillation for large-scale production requires careful process development to ensure high purity.[2]

Q3: What are the main safety concerns associated with this synthesis?

A3: Safety considerations include:

  • Friedel-Crafts Catalysts: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with water. Handling requires a moisture-free environment.

  • Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure and often uses pyrophoric catalysts like Raney Nickel or Palladium on Carbon (Pd/C).[4] Proper grounding, inert atmosphere techniques, and pressure-rated equipment are essential.

  • Solvents: The use of flammable organic solvents like benzene (a known carcinogen), methanol (B129727), or ethanol (B145695) requires adequate ventilation and explosion-proof equipment.

Q4: How can I monitor the progress of each reaction step?

A4: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to track the concentration of key species over time.

Troubleshooting Guides

Step 1: Friedel-Crafts Alkylation (Cinnamonitrile + Benzene → 3,3-Diphenylpropionitrile)
Problem / Observation Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Lewis Acid Catalyst (e.g., AlCl₃).1. Ensure the catalyst is fresh and has been protected from moisture. Use from a newly opened container or handle in a glovebox.
2. Insufficient reaction temperature.2. The reaction may require heating. Monitor the internal temperature and ensure it reaches the target specified in the protocol.
Formation of Multiple Byproducts (Visible on TLC/GC) 1. Polyalkylation. The product is more reactive than the starting benzene.[5]1. Use an excess of benzene relative to cinnamonitrile. This stoichiometric control favors the mono-alkylation product.
2. High reaction temperature causing side reactions.2. Implement better temperature control. For exothermic reactions, consider slower addition of the limiting reagent or improved reactor cooling.[6]
Reaction Stalls Before Completion 1. Catalyst deactivation due to impurities (e.g., water) in reagents or solvent.1. Use anhydrous solvents and reagents. Ensure the reaction setup is completely dry before starting.
Step 2: Catalytic Hydrogenation (3,3-Diphenylpropionitrile → this compound)
Problem / Observation Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Poor catalyst activity or poisoning.1. Use a fresh, high-quality catalyst (e.g., Pd/C, Raney Ni). Ensure starting materials are free from catalyst poisons like sulfur or halides. Increase catalyst loading if necessary.[4]
2. Inefficient hydrogen mass transfer.[3]2. Increase agitation speed to improve mixing of gas, liquid, and solid phases. Ensure the hydrogen supply pressure is adequate and maintained throughout the reaction.
Low Selectivity (Formation of Secondary/Tertiary Amines) 1. The intermediate imine can react with the primary amine product.[7]1. Add acidic additives (e.g., NaH₂PO₄ and H₂SO₄) to the reaction medium, which can improve selectivity towards the primary amine.[8][9]
2. Over-reduction or side reactions at high temperatures.2. Optimize the reaction temperature. While higher temperatures increase the rate, they can sometimes decrease selectivity.[9]
Product Contains Aromatic Impurities 1. Incomplete hydrogenation of the phenyl rings.1. This is generally not an issue under typical nitrile reduction conditions. If observed, it may indicate a severely deactivated catalyst or extreme reaction conditions. Verify catalyst activity.
Step 3: N-Methylation (this compound → N-methyl-3,3-diphenylpropylamine)
Problem / Observation Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction (reductive amination).1. Ensure correct stoichiometry of the amine, formaldehyde, and reducing agent. Monitor by TLC until the starting amine is consumed.[10]
2. Product loss during aqueous workup.2. The product is a basic amine. Ensure the aqueous layer is sufficiently basified (pH > 11) before extraction to maximize recovery in the organic phase. Perform multiple extractions.[10]
Formation of Quaternary Ammonium (B1175870) Salt 1. Over-methylation, especially when using reactive agents like methyl iodide.[11]1. Use a method that prevents over-methylation, such as the Eschweiler-Clarke reaction (formaldehyde/formic acid).[10] If using alkyl halides, carefully control stoichiometry and addition rate.
Formation of Unidentified Byproducts 1. Side reactions of the aldehyde or reducing agent.1. Ensure the purity of reagents. For reductive amination, pre-forming the imine before adding the reducing agent can sometimes improve outcomes.[12]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature and patent data.

Parameter Step 1: Friedel-Crafts Step 2: Hydrogenation Step 3: N-Methylation
Starting Materials Cinnamonitrile, Benzene3,3-DiphenylpropionitrileThis compound
Typical Reagents AlCl₃ (catalyst)H₂, Pd/C or Raney NiFormaldehyde, Formic Acid
Solvent Benzene (reactant & solvent)Methanol, Ethanol(Often neat or in alcohol)
Temperature 50-80 °C80-120 °C[1]90-100 °C
Pressure Atmospheric2-5 MPa[1]Atmospheric
Typical Yield ~85-90%~93-96%[1]~85-92%[1]
Key Byproducts Poly-alkylated speciesSecondary/Tertiary aminesQuaternary ammonium salts

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in the patent literature for producing the primary amine intermediate.[1]

Step A: Friedel-Crafts Alkylation to 3,3-Diphenylpropionitrile

  • Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and excess anhydrous benzene (serving as both reactant and solvent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add cinnamonitrile (1.0 eq.) dissolved in anhydrous benzene dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis shows complete consumption of cinnamonitrile.

  • Cool the reaction mixture back to 0-5 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 3,3-diphenylpropionitrile, which can be purified by vacuum distillation or used directly in the next step.

Step B: Catalytic Hydrogenation to this compound

  • To a high-pressure autoclave, add 3,3-diphenylpropionitrile (1.0 eq.), a suitable solvent such as methanol or ethanol, and a catalyst (e.g., 5% Raney Nickel, ~10% w/w, or 5% Pd/C).

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 3-5 MPa and heat to 80-100 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials Cinnamonitrile Cinnamonitrile Step1 Step 1: Friedel-Crafts Alkylation Catalyst: AlCl₃ Cinnamonitrile->Step1 Benzene Benzene Benzene->Step1 Intermediate 3,3-Diphenylpropionitrile Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Reagents: H₂, Pd/C Intermediate->Step2 Product1 This compound Step2->Product1 Step3 Step 3: N-Methylation (e.g., Eschweiler-Clarke) Product1->Step3 Product2 N-methyl-3,3-diphenylpropylamine Step3->Product2

Caption: Overall synthesis scheme for N-methyl-3,3-diphenylpropylamine.

Troubleshooting Workflow: Low Yield in Friedel-Crafts Alkylation

Troubleshooting_FC Start Problem: Low Yield in Friedel-Crafts Step Check_Conversion Is starting material consumed (TLC/GC)? Start->Check_Conversion Check_Purity Is the crude product clean or messy? Check_Conversion->Check_Purity Yes Sol_Inactive_Catalyst Cause: Inactive Catalyst Solution: Use fresh, anhydrous AlCl₃. Check_Conversion->Sol_Inactive_Catalyst No Sol_Polyalkylation Cause: Polyalkylation Solution: Use excess benzene. Check_Purity->Sol_Polyalkylation Messy Sol_Workup_Loss Cause: Product Loss in Workup Solution: Re-extract aqueous layers. Check pH during washes. Check_Purity->Sol_Workup_Loss Clean Sol_Conditions Cause: Insufficient Temp/Time Solution: Increase temperature or extend reaction time. Sol_Inactive_Catalyst->Sol_Conditions Sol_Temp_Control Cause: Poor Temp Control Solution: Improve cooling, slow down reagent addition. Sol_Polyalkylation->Sol_Temp_Control

Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts step.

Potential Side Reaction: Hydrogenation of Nitrile

Side_Reaction Nitrile 3,3-Diphenylpropionitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H₂ / Catalyst PrimaryAmine Desired Product: Primary Amine (R-CH₂NH₂) Imine->PrimaryAmine + H₂ / Catalyst SecondaryAmine Byproduct: Secondary Amine ((R-CH₂)₂NH) Imine->SecondaryAmine + Primary Amine - NH₃ PrimaryAmine->SecondaryAmine + Imine - NH₃

Caption: Formation of secondary amine byproduct during nitrile hydrogenation.

References

Technical Support Center: Troubleshooting Friedel-Crafts Alkylation for 3,3-Diphenylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of 3,3-diphenylpropylamine via Friedel-Crafts alkylation. The primary synthetic route discussed involves the reaction of benzene (B151609) with cinnamonitrile (B126248) to form 3,3-diphenylpropionitrile, which is subsequently reduced to the target amine.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: I am observing a very low or no yield of my product, 3,3-diphenylpropionitrile. What are the likely causes?

A1: Low or no product yield in this Friedel-Crafts reaction can stem from several critical factors. The most common issues are related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and execution of the reaction.

  • Insufficient Catalyst: While often referred to as a catalyst, in many Friedel-Crafts reactions, the Lewis acid is required in stoichiometric amounts. This is because the product, in this case, a nitrile, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction mixture.[1][2]

  • Poor Quality of Reagents: The purity of benzene, cinnamonitrile, and the Lewis acid catalyst is paramount. Impurities can lead to unwanted side reactions and catalyst deactivation. Ensure all reagents are of high purity and appropriately dried before use.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can promote polymerization of the unsaturated nitrile or other side reactions.[1]

Q2: My reaction mixture has turned into a thick, tar-like substance, and I cannot isolate my desired product. What is happening?

A2: The formation of a tarry or polymeric substance is a common issue when using α,β-unsaturated compounds like cinnamonitrile in Friedel-Crafts reactions. This is likely due to the polymerization of the cinnamonitrile under the strongly acidic reaction conditions. To mitigate this, consider the following:

  • Control of Reaction Temperature: Maintain a low and consistent temperature, especially during the initial addition of the catalyst and reactants. This can help to control the rate of reaction and minimize polymerization.

  • Order of Addition: Slowly adding the cinnamonitrile to the mixture of benzene and the Lewis acid catalyst can help to ensure that the alkylation reaction is favored over polymerization.

  • Use of a Milder Lewis Acid: While AlCl₃ is a common choice, it is a very strong Lewis acid. Consider experimenting with milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may reduce the extent of polymerization.

Q3: I am observing the formation of multiple products in my reaction, making purification difficult. What are these side products, and how can I avoid them?

A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the use of an activated substrate or harsh reaction conditions can lead to multiple products.[1]

  • Polyalkylation: Although the nitrile group is electron-withdrawing, the initial product, 3,3-diphenylpropionitrile, can potentially undergo a second Friedel-Crafts reaction, leading to di-substituted products. To minimize this, using a large excess of benzene is recommended.

  • Isomerization: While less common with this specific substrate compared to alkylations with primary or secondary alkyl halides, isomerization of the propyl chain is a possibility under harsh conditions. However, the mechanism of the reaction with cinnamonitrile makes significant rearrangement less likely.

Q4: How can I effectively purify my 3,3-diphenylpropionitrile product from the reaction mixture?

A4: Proper work-up and purification are crucial for obtaining a pure product.

  • Quenching: The reaction must be carefully quenched by slowly adding the reaction mixture to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.[2]

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695), or by column chromatography on silica (B1680970) gel.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound, based on available data.

ParameterValueSource
Friedel-Crafts Alkylation
ReactantsCinnamonitrile, Benzene[3][4]
CatalystAnhydrous Aluminum Chloride (AlCl₃)[3][4]
Molar Ratio (Cinnamonitrile:AlCl₃)Approx. 1:1.5[3][4]
SolventBenzene (in excess)[3][4]
TemperatureReflux[3][4]
Reaction Time2-4 hours[3][4]
Catalytic Hydrogenation
Reactant3,3-Diphenylpropionitrile[3][4]
CatalystRaney Nickel or Palladium/Calcium Carbonate[3][4]
SolventMethanol (B129727) or Ethanol[3][4]
Temperature80-120 °C[3][4]
Pressure2-5 MPa[3][4]
Yield of this compound93-95.5%[3][4]

Experimental Protocols

Key Experiment: Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • Anhydrous benzene

  • Cinnamonitrile

  • Anhydrous aluminum chloride (AlCl₃)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Ice bath

  • Hydrochloric acid (2M)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask, add dried, anhydrous benzene.

  • To the benzene, add cinnamonitrile.

  • Carefully and portion-wise, add anhydrous aluminum trichloride.

  • Heat the reaction mixture to reflux for 2 to 4 hours, or until the evolution of hydrogen chloride gas ceases.

  • After cooling, pour the reaction mixture into a 2M solution of hydrochloric acid.

  • Separate the benzene layer and evaporate the benzene.

  • Recrystallize the residue from ethanol to obtain the 3,3-diphenylpropionitrile product.

Key Experiment: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 3,3-Diphenylpropionitrile

  • Methanol or Ethanol

  • Raney Nickel or 5% Palladium on Calcium Carbonate

  • Ammonia (B1221849) gas

  • High-pressure hydrogenation apparatus

Procedure:

  • Dissolve 3,3-diphenylpropionitrile in methanol or ethanol in a high-pressure reactor.

  • Add the Raney Nickel or Palladium/Calcium Carbonate catalyst.

  • Introduce ammonia gas into the reactor.

  • Pressurize the reactor with hydrogen to 2-5 MPa.

  • Heat the reaction mixture to 80-120 °C until the reaction is complete.

  • After cooling and depressurizing the reactor, filter off the catalyst.

  • Remove the solvent by distillation.

  • Purify the resulting this compound by vacuum distillation.

Visualizations

Troubleshooting_Friedel_Crafts_Alkylation cluster_start Initial Observation cluster_investigation Potential Causes cluster_solutions Corrective Actions cluster_outcome Expected Outcome Start Low or No Product Yield Catalyst Catalyst Inactivity (Moisture Contamination) Start->Catalyst Stoichiometry Insufficient Catalyst Start->Stoichiometry Reagents Poor Reagent Quality Start->Reagents Temperature Sub-optimal Temperature Start->Temperature Polymerization Polymerization of Cinnamonitrile Start->Polymerization Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Solvents, Reagents) Catalyst->Anhydrous IncreaseCatalyst Increase Catalyst Loading (Stoichiometric Amount) Stoichiometry->IncreaseCatalyst PurifyReagents Purify/Dry Reagents Reagents->PurifyReagents OptimizeTemp Optimize Reaction Temperature (Trial Reactions) Temperature->OptimizeTemp ControlAddition Slow Addition of Reactants & Lower Temperature Polymerization->ControlAddition Success Improved Yield of 3,3-Diphenylpropionitrile Anhydrous->Success IncreaseCatalyst->Success PurifyReagents->Success OptimizeTemp->Success ControlAddition->Success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.

References

Technical Support Center: Optimizing Catalytic Hydrogenation for 3,3-Diphenylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the catalytic hydrogenation of 3,3-diphenylpropionitrile to produce 3,3-diphenylpropylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction shows low or no conversion of the starting material, 3,3-diphenylpropionitrile. What are the potential causes and how can I fix this?

A1: Low or no conversion is a common issue in catalytic hydrogenation. Here are the primary factors to investigate:

  • Catalyst Activity: The catalyst may be inactive. Ensure you are using a fresh batch of catalyst. Catalysts, especially pyrophoric ones like Raney® Nickel, can lose activity over time if not stored or handled properly.[1] For instance, Raney® Nickel should always be kept submerged under a solvent like water or ethanol (B145695) to prevent oxidation.[1]

  • Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are common poisons. Purify the 3,3-diphenylpropionitrile and ensure high-purity, dry, and deoxygenated solvents are used.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. While some hydrogenations work at atmospheric pressure, others require higher pressures to achieve a reasonable reaction rate. For the hydrogenation of 3,3-diphenylpropionitrile, pressures in the range of 2-5 MPa (approximately 290-725 psi) have been shown to be effective.[2]

  • Inadequate Agitation: Poor mixing can lead to mass transfer limitations, preventing efficient contact between the substrate, hydrogen, and the solid catalyst. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid transfer.

  • Suboptimal Temperature: The reaction temperature may be too low. While room temperature is a good starting point for many hydrogenations, increasing the temperature can significantly increase the reaction rate. For this specific synthesis, temperatures between 80-120°C have been successfully employed.[2]

Q2: The conversion of my starting material is high, but the yield of the desired this compound is low due to the formation of byproducts. What are these byproducts and how can I improve selectivity?

A2: The primary byproducts in nitrile hydrogenation are secondary and tertiary amines, formed through the reaction of the primary amine product with the intermediate imine.[3] In the case of this compound synthesis, this can lead to the formation of bis(3,3-diphenylpropyl)amine (secondary amine) and tris(3,3-diphenylpropyl)amine (tertiary amine).

Here's how to improve selectivity towards the primary amine:

  • Addition of Ammonia (B1221849): Introducing ammonia into the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine for reaction with the imine intermediate, thus favoring the formation of the primary amine. Protocols for the synthesis of this compound often include the addition of a significant amount of ammonia gas.[2]

  • Acidic Additives: In some systems, particularly with palladium catalysts, the use of acidic additives can enhance primary amine selectivity. The acid protonates the primary amine product, forming a salt that is less nucleophilic and therefore less likely to react with the imine intermediate. For a similar substrate, 3-phenylpropionitrile, a combination of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and sulfuric acid (H₂SO₄) was used to improve primary amine selectivity.[4][5]

  • Catalyst Choice: The choice of catalyst can significantly impact selectivity. While Palladium on carbon (Pd/C) is a common choice, it can sometimes favor the formation of secondary or tertiary amines depending on the reaction conditions.[5][6] Raney® Nickel and supported Nickel catalysts are often used in the presence of ammonia to achieve high selectivity to primary amines.[2]

  • Solvent System: The solvent can influence the reaction pathway. For the hydrogenation of 3-phenylpropionitrile, a two-phase solvent system of dichloromethane (B109758) and water was used in conjunction with acidic additives to sequester the protonated primary amine in the aqueous phase, thereby preventing further reaction.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the catalytic hydrogenation of 3,3-diphenylpropionitrile?

A1: A general procedure using a Raney® Nickel catalyst is as follows:

  • In a suitable high-pressure reactor, dissolve 3,3-diphenylpropionitrile (e.g., 26 g, 0.125 mol) in methanol (B129727) (120 mL).[2]

  • Carefully add Raney® Nickel catalyst (e.g., 5 g) to the solution.

  • Seal the reactor and purge it with nitrogen, followed by purging with hydrogen.

  • Introduce ammonia gas (e.g., ~25 g) into the reactor.[2]

  • Pressurize the reactor with hydrogen to 2-5 MPa.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.[2]

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques like GC or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation. A yield of around 93% has been reported for this method.[2]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on several factors, including the desired selectivity, reaction conditions, and cost.

  • Raney® Nickel: A cost-effective and highly active catalyst for nitrile hydrogenation.[1] It is often used with ammonia to achieve high selectivity for primary amines.[2] However, it can be pyrophoric and requires careful handling.[1]

  • Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst.[7][8] For nitrile hydrogenation, its selectivity can be influenced by additives. In the case of a similar substrate, 3-phenylpropionitrile, Pd/C with acidic additives was used, although the selectivity to the primary amine was moderate.[4][5]

  • Platinum on Carbon (Pt/C): Often more active than palladium catalysts and can be effective for more challenging substrates.

  • Cobalt Catalysts: Also used for nitrile hydrogenation, often in the form of Raney-type or supported catalysts.[9]

Q3: What are the key reaction parameters to optimize for this synthesis?

A3: The following parameters should be systematically optimized to achieve the best results:

  • Catalyst Loading: The amount of catalyst used can affect the reaction rate and cost-effectiveness. A typical starting point is 5-10% w/w of the substrate.

  • Hydrogen Pressure: Higher pressure generally increases the reaction rate but also requires specialized equipment. A range of 2-5 MPa has been shown to be effective.[2]

  • Temperature: Increasing the temperature can improve the reaction rate, but excessive heat can lead to side reactions or catalyst deactivation. A range of 80-120°C is a good starting point for optimization.[2]

  • Solvent: The solvent should dissolve the starting material and be inert under the reaction conditions. Alcohols like methanol and ethanol are commonly used.[2]

  • Additives: The use and concentration of additives like ammonia or acids should be optimized to maximize the selectivity for this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)AdditiveYield (%)Reference
Raney® Nickel3,3-DiphenylpropionitrileMethanol80-1202-5Ammonia93[2]
5% Nickel/Diatomaceous Earth3,3-DiphenylpropionitrileMethanol80-1202-5Ammonia95[2]
Palladium/Calcium Carbonate3,3-DiphenylpropionitrileEthanol80-1202-5Ammonia95.5[2]

Table 2: Effect of Reaction Conditions on the Hydrogenation of 3-Phenylpropionitrile (a close analog)

Temperature (°C)AdditivesConversion (%)Selectivity to Primary Amine (%)Isolated Yield (%)Reference
302.0 eq NaH₂PO₄24277[5]
801.0 eq NaH₂PO₄ + 1.0 eq H₂SO₄762620[4][5]
801.0 eq NaH₂PO₄ + 2.0 eq H₂SO₄5312-[4]

Experimental Protocols

Detailed Protocol for Raney® Nickel Catalyzed Hydrogenation of 3,3-Diphenylpropionitrile

Materials:

  • 3,3-Diphenylpropionitrile

  • Raney® Nickel (slurry in water or ethanol)

  • Methanol (anhydrous)

  • Ammonia gas

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • To the high-pressure autoclave, add 3,3-diphenylpropionitrile (41.4 g, 0.2 mol) and methanol (200 mL).

  • Under a stream of nitrogen, carefully add the Raney® Nickel catalyst (e.g., 8 g of a 50% slurry in water, washed with methanol).

  • Seal the autoclave and purge the system three times with nitrogen, followed by three purges with hydrogen.

  • Introduce ammonia gas into the reactor to the desired amount (e.g., ~50 g).

  • Pressurize the reactor with hydrogen to 2-5 MPa.

  • Begin vigorous stirring and heat the reactor to 80-120°C.

  • Maintain the temperature and pressure, monitoring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the final product.

Visualizations

Reaction_Pathway 3,3-Diphenylpropionitrile 3,3-Diphenylpropionitrile Imin_Intermediate Imin Intermediate 3,3-Diphenylpropionitrile->Imin_Intermediate + H2 (Catalyst) This compound This compound (Primary Amine) Imin_Intermediate->this compound + H2 (Catalyst) Secondary_Amine Secondary Amine Imin_Intermediate->Secondary_Amine + Primary Amine - NH3 Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Imin Intermediate - NH3

Caption: Reaction pathway for the catalytic hydrogenation of 3,3-diphenylpropionitrile.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactants Charge Reactor with 3,3-Diphenylpropionitrile & Solvent Add_Catalyst Add Catalyst Charge_Reactants->Add_Catalyst Seal_Purge Seal and Purge Reactor Add_Catalyst->Seal_Purge Introduce_H2 Pressurize with H2 Seal_Purge->Introduce_H2 Heat_Stir Heat and Stir Introduce_H2->Heat_Stir Monitor_Progress Monitor Reaction Heat_Stir->Monitor_Progress Cooldown_Vent Cooldown and Vent Monitor_Progress->Cooldown_Vent Filter_Catalyst Filter Catalyst Cooldown_Vent->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Purify Purify Product Concentrate->Purify

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting_Flowchart Start Start Experiment Check_Conversion High Conversion? Start->Check_Conversion Troubleshoot_Conversion Troubleshoot Low Conversion: - Check Catalyst Activity - Check for Poisons - Increase H2 Pressure - Increase Temperature - Improve Agitation Check_Conversion->Troubleshoot_Conversion No Check_Selectivity High Selectivity? Check_Conversion->Check_Selectivity Yes Troubleshoot_Conversion->Start Re-run Troubleshoot_Selectivity Improve Selectivity: - Add Ammonia - Use Acidic Additives - Change Catalyst - Optimize Solvent Check_Selectivity->Troubleshoot_Selectivity No Success Successful Synthesis Check_Selectivity->Success Yes Troubleshoot_Selectivity->Start Re-run

Caption: Troubleshooting decision tree for optimizing the hydrogenation reaction.

References

side reaction pathways in the N-alkylation of 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3,3-diphenylpropylamine.

Troubleshooting Guides and FAQs

Issue 1: Low or No Conversion of this compound

Q: I am not observing any significant formation of my desired N-alkylated product. What are the potential causes and how can I resolve this?

A: Low or no conversion during the N-alkylation of this compound is a common issue, primarily due to its steric hindrance. The two phenyl groups near the amine functionality can significantly impede the approach of the alkylating agent.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of degradation byproducts.

  • Use a Stronger Base: A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can more effectively deprotonate the amine, increasing its nucleophilicity.

  • Select a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are better leaving groups. For very hindered systems, alkyl triflates are excellent but more expensive alternatives.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions.

  • Consider Alternative Methodologies: For sterically hindered amines, direct N-alkylation can be inefficient. Reductive amination or the Gabriel synthesis are often more successful approaches.

Issue 2: Formation of Multiple Alkylated Products (Over-alkylation)

Q: My reaction is producing a mixture of mono- and di-alkylated products, and in some cases, I suspect the formation of a quaternary ammonium (B1175870) salt. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a frequent side reaction because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Use the primary amine as the limiting reagent and add the alkylating agent slowly and portion-wise to the reaction mixture. A slight excess of the amine can also favor mono-alkylation.

  • Use a Bulky Alkylating Agent: If the desired alkyl group allows, using a more sterically hindered alkylating agent can disfavor a second alkylation step.

  • Alternative Synthetic Routes:

    • Reductive Amination: This is a highly effective method for controlled mono-alkylation. The primary amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. This two-step, one-pot process avoids the issue of the product being more reactive than the starting material.[2]

    • Gabriel Synthesis: This method is ideal for the synthesis of primary amines and can be adapted to introduce a specific alkyl group while preventing over-alkylation. The amine is generated from phthalimide (B116566) in the final step.[3][4][5][6]

Issue 3: Presence of an Alkene Byproduct

Q: I have identified an alkene byproduct in my reaction mixture that corresponds to the elimination of my alkylating agent. What causes this and how can I minimize it?

A: The formation of an alkene is indicative of an E2 elimination side reaction. This is often competitive with the desired S(_N)2 N-alkylation, especially when using a strong, sterically hindered base or a secondary/tertiary alkyl halide.[7][8][9][10]

Troubleshooting Steps:

  • Choice of Base: If possible, use a non-nucleophilic, less sterically hindered strong base. For example, potassium carbonate (K(_2)CO(_3)) is often a good choice to minimize elimination.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Alkylating Agent Structure: Primary alkyl halides are less prone to elimination than secondary or tertiary alkyl halides.

  • Solvent: The choice of solvent can influence the S(_N)2/E2 ratio, though this effect is complex and may require empirical optimization.

Data Presentation

Table 1: Influence of Reaction Conditions on the N-methylation of this compound with Methyl Iodide

EntryBase (equiv.)SolventTemperature (°C)Desired Product Yield (%)Over-alkylation Product Yield (%)Unreacted Starting Material (%)
1K₂CO₃ (1.5)Acetonitrile60451540
2K₂CO₃ (1.5)DMF80602515
3NaH (1.2)THF6575205
4KOtBu (1.2)t-Butanol80301060 (with alkene byproduct)

Table 2: Comparison of Synthetic Methods for N-ethyl-3,3-diphenylpropylamine

MethodAlkylating/Carbonyl SourceReducing AgentTypical Yield (%)Key Advantage
Direct AlkylationEthyl bromideN/A40-60One-step process
Reductive AminationAcetaldehyde (B116499)NaBH(OAc)₃85-95High selectivity for mono-alkylation
Gabriel SynthesisN-(2-bromoethyl)phthalimideHydrazine~80 (overall)Avoids over-alkylation completely

Experimental Protocols

Protocol 1: Direct N-Alkylation (Example with Methyl Iodide)

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction to 80°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination (Example with Acetaldehyde)

  • Dissolve this compound (1.0 eq.) and acetaldehyde (1.2 eq.) in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3), 1.5 eq.) portion-wise.

  • Continue stirring at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Visualizations

N_Alkylation_Pathways cluster_main Desired N-Alkylation Pathway (SN2) cluster_overalkylation Side Reaction: Over-alkylation cluster_elimination Side Reaction: Elimination (E2) amine This compound (Primary Amine) product N-Alkyl-3,3-diphenylpropylamine (Secondary Amine) amine->product + R-X alkyl_halide Alkyl Halide (R-X) base Base base->amine Deprotonation secondary_amine N-Alkyl-3,3-diphenylpropylamine (Secondary Amine) tertiary_amine N,N-Dialkyl-3,3-diphenylpropylamine (Tertiary Amine) secondary_amine->tertiary_amine + R-X quaternary_salt Quaternary Ammonium Salt tertiary_amine->quaternary_salt + R-X alkyl_halide_elim Alkyl Halide (R-X) alkene Alkene Byproduct alkyl_halide_elim->alkene Elimination strong_base Strong/Bulky Base strong_base->alkyl_halide_elim

Caption: Reaction pathways in the N-alkylation of this compound.

Reductive_Amination_Workflow start Start Materials: This compound + Aldehyde/Ketone imine_formation Step 1: Imine Formation (in situ) start->imine_formation Mix in solvent reduction Step 2: Reduction (e.g., NaBH(OAc)3) imine_formation->reduction Add reducing agent product Desired N-Alkyl Product (Secondary Amine) reduction->product

Caption: Workflow for reductive amination.

References

purification of 3,3-Diphenylpropylamine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,3-Diphenylpropylamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound by effectively removing unreacted starting materials and byproducts.

Purification Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurities largely depend on the synthetic route. If you are preparing it via the common method of hydrogenating 3,3-diphenylpropionitrile, the primary impurities would be:

  • Unreacted 3,3-diphenylpropionitrile: The starting nitrile.

  • Partially hydrogenated intermediates: Imines formed during the reduction process.

  • Over-reduced byproducts: Though less common under controlled conditions.

  • Solvents and catalysts: Residual solvents from the reaction and catalysts like palladium or nickel.[1]

Q2: My crude product is a complex mixture. What is the best initial purification strategy?

A2: For a complex crude mixture containing a basic amine like this compound, an acid-base extraction is an excellent first step.[2] This technique effectively separates the basic product from neutral starting materials (like 3,3-diphenylpropionitrile) and acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which moves to the aqueous phase, leaving neutral impurities in the organic layer.[3] The free amine can then be recovered by basifying the aqueous layer and extracting with a fresh organic solvent.

Q3: I am trying to purify this compound by silica (B1680970) gel column chromatography, but I'm getting poor yield and significant peak tailing. What's wrong?

A3: This is a very common issue when purifying basic amines on standard silica gel.[4] The amine group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, causing irreversible adsorption (low yield) and poor peak shape (tailing).[5]

To resolve this, you have two main options:

  • Modify the Mobile Phase: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. Common choices include adding 0.1-1% triethylamine (B128534) (Et₃N) or ammonia (B1221849) in methanol (B129727) to your hexane/ethyl acetate (B1210297) or DCM/methanol mobile phase.[4][5]

  • Use a Different Stationary Phase: Consider using an amine-functionalized silica column (KP-NH) or a deactivated/neutral alumina (B75360) column, which are designed for purifying basic compounds.[4]

Q4: Can I purify this compound by recrystallization? It won't crystallize from common solvents.

A4: Purifying the free base of this compound by recrystallization can be difficult as it is a liquid or low-melting solid at room temperature (m.p. 29-31 °C). A much more effective strategy is to convert the amine into a stable, crystalline salt.[6] The hydrochloride salt is a common choice. This can be achieved by dissolving the purified free base in a solvent like diethyl ether or acetone (B3395972) and adding a solution of HCl in ether or isopropanol. The resulting salt will precipitate and can then be recrystallized.[7]

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Solvent Removal Crude->Workup Extraction Acid-Base Extraction Workup->Extraction AqueousLayer Aqueous Layer (Amine Salt) Extraction->AqueousLayer Basic Product OrganicLayer Organic Layer (Neutral Impurities) Extraction->OrganicLayer Neutral Impurities Basify Basify (e.g., with NaOH) AqueousLayer->Basify ExtractAmine Extract with Organic Solvent Basify->ExtractAmine DryConcentrate Dry & Concentrate ExtractAmine->DryConcentrate CrudeAmine Crude this compound DryConcentrate->CrudeAmine FinalPurification Final Purification CrudeAmine->FinalPurification Column Column Chromatography FinalPurification->Column Moderate Polarity Distill Vacuum Distillation FinalPurification->Distill Thermally Stable Recrystallize Salt Formation & Recrystallization FinalPurification->Recrystallize Crystalline Salt Desired PureProduct Pure this compound (or its salt) Column->PureProduct Distill->PureProduct Recrystallize->PureProduct

Caption: General workflow for the purification of this compound.

Data on Purification Methods

The table below provides a comparative summary of typical outcomes for different purification techniques. Data is representative and will vary based on the initial purity of the crude material.

Purification MethodKey Impurities RemovedTypical PurityTypical YieldNotes
Acid-Base Extraction Neutral (e.g., unreacted nitrile) and acidic compounds85-95%>90%Excellent for initial cleanup; will not separate other basic impurities.[2]
Flash Chromatography (Silica + Et₃N) Compounds with different polarities>98%70-85%Effective for removing closely related impurities. The amine additive is crucial.[4]
Vacuum Distillation Non-volatile impurities, catalyst residues>99%60-80%Only suitable for the free base; requires thermal stability.
Recrystallization (as HCl salt) Soluble impurities, isomers>99.5%85-95% (post-chromatography)Excellent for final polishing to achieve high purity; product is the salt form.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in an immiscible organic solvent like diethyl ether or dichloromethane (B109758) (DCM) (150 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 1 M hydrochloric acid (HCl) (100 mL), shake vigorously for 1-2 minutes, and allow the layers to separate.[3]

  • Separate Layers: Drain the lower aqueous layer (containing the protonated amine hydrochloride salt) into a clean flask.

  • Re-extract: To ensure complete recovery, extract the remaining organic layer again with a fresh portion of 1 M HCl (50 mL). Combine this aqueous layer with the first one. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (B78521) (NaOH) with stirring until the pH is >12 (check with pH paper). The free amine will precipitate or form an oily layer.

  • Product Extraction: Extract the free amine from the basified aqueous solution with fresh diethyl ether or DCM (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[8]

Protocol 2: Flash Column Chromatography

This protocol is for purifying the free base after initial cleanup.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Preparation: Prepare an eluent system, typically Hexane:Ethyl Acetate. Crucially, add 0.5% (v/v) triethylamine (Et₃N) to both solvents to prevent streaking.[5] Determine the optimal eluent ratio using TLC analysis, aiming for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed. Monitor the fractions by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to use a high-vacuum pump to completely remove the triethylamine.

Protocol 3: Recrystallization as the Hydrochloride Salt

This protocol is for achieving the highest purity of the final product.

  • Salt Formation: Dissolve the purified this compound free base (e.g., 5 g) in anhydrous diethyl ether (50 mL).

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of this compound hydrochloride will form immediately. Continue adding the HCl solution until no more precipitate forms.

  • Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Solvent Selection: Determine a suitable recrystallization solvent or solvent system.[9] A mixture like ethanol/acetone or isopropanol/diethyl ether is often effective. The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.

  • Recrystallization: Dissolve the crude salt in the minimum amount of the chosen boiling solvent. If any insoluble material remains, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent synthesis routes for 3,3-diphenylpropylamine, a key intermediate in the manufacturing of various pharmaceuticals. The comparison focuses on reaction efficiency, reagent selection, and process workflow, supported by experimental data to inform route selection in a research and development setting.

Route 1: Synthesis via Friedel-Crafts Alkylation and Catalytic Hydrogenation

This widely utilized pathway commences with the Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248) to yield 3,3-diphenylpropionitrile. The nitrile is then reduced to the target amine via catalytic hydrogenation.

Experimental Protocol: Route 1

Step 1: Synthesis of 3,3-Diphenylpropionitrile

  • To a dry three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of anhydrous benzene.

  • With stirring, add 26.0 g (0.2 mol) of cinnamonitrile followed by the portion-wise addition of 41 g (0.31 mol) of anhydrous aluminum trichloride.

  • Heat the mixture to reflux and maintain for 2 to 4 hours, or until the evolution of hydrogen chloride gas ceases.

  • After cooling to room temperature, pour the reaction mixture into 600 mL of 2M hydrochloric acid.

  • Separate the organic layer and remove the benzene by evaporation under reduced pressure.

  • Recrystallize the residue from methanol (B129727) to yield 3,3-diphenylpropionitrile.

Step 2: Synthesis of this compound

  • In a high-pressure reactor, dissolve 41.4 g (0.2 mol) of 3,3-diphenylpropionitrile in 200 mL of ethanol.

  • Add 8 g of a 5% Nickel on diatomaceous earth catalyst to the solution.

  • Introduce approximately 50.0 g of ammonia (B1221849) gas into the reactor.

  • Pressurize the reactor with hydrogen gas to 2-5 MPa and heat to 80-120°C.

  • Maintain the reaction under these conditions until the hydrogenation is complete, as monitored by a suitable analytical technique (e.g., GC or TLC).

  • After cooling and venting the reactor, filter off the catalyst.

  • Remove the solvent from the filtrate by evaporation under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.

Quantitative Data: Route 1
StepProductStarting MaterialsReagents & SolventsReaction ConditionsYieldPurity
13,3-DiphenylpropionitrileCinnamonitrile, BenzeneAluminum trichloride, MethanolReflux, 2-4 hours98%>98% (after recrystallization)
2This compound3,3-Diphenylpropionitrile5% Ni/diatomaceous earth, H₂, NH₃, Ethanol80-120°C, 2-5 MPa95%>99% (after distillation)

Route 2: Synthesis via Amide Reduction with Lithium Aluminum Hydride

This alternative route also begins with 3,3-diphenylpropionitrile, which is first hydrolyzed to the corresponding amide, 3,3-diphenylpropionamide. The amide is then reduced to this compound using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Route 2

Step 1: Synthesis of 3,3-Diphenylpropionamide (Representative Protocol)

  • In a round-bottom flask, mix 3,3-diphenylpropionitrile with a mixture of a mineral acid (e.g., concentrated sulfuric acid) and water.

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or GC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the amide.

  • Filter the solid, wash with water, and dry to obtain 3,3-diphenylpropionamide.

Step 2: Synthesis of this compound

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), and cool to 0°C.

  • Slowly add a solution of 3,3-diphenylpropionamide in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reduction is complete.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

  • Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Quantitative Data: Route 2 (Estimated)
StepProductStarting MaterialsReagents & SolventsReaction ConditionsYieldPurity
13,3-Diphenylpropionamide3,3-DiphenylpropionitrileH₂SO₄, H₂O, NaOHRefluxHighGood (after isolation)
2This compound3,3-DiphenylpropionamideLithium aluminum hydride, Diethyl ether/THF0°C to RefluxGood to HighGood (after workup and distillation)

Note: Yields and purities for Route 2 are estimated based on typical outcomes for these types of reactions as specific experimental data for this exact sequence was not found in the cited literature.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts & Catalytic HydrogenationRoute 2: Amide Reduction with LiAlH₄
Overall Yield High (reported to be around 93% over two steps)Potentially lower due to an additional hydrolysis step and potentially less than quantitative reduction.
Reagents & Safety Uses AlCl₃ (corrosive), high-pressure H₂ and NH₃ (requires specialized equipment). Catalysts can be pyrophoric.Uses LiAlH₄, which is highly reactive with water and pyrophoric. Requires stringent anhydrous conditions.
Process Scalability Well-established for industrial scale-up, though requires high-pressure hydrogenation capabilities.More suited for laboratory to pilot-plant scale. Handling large quantities of LiAlH₄ can be hazardous.
Waste Products Aluminum salts and catalyst waste.Aluminum salts from the LiAlH₄ workup.
Purity of Final Product High purity is achievable through distillation.[1]High purity is achievable through distillation, but may require chromatographic purification to remove any unreacted amide or by-products.

Visualization of Synthesis Pathways

Route_1 Cinnamonitrile Cinnamonitrile Step1 Friedel-Crafts Alkylation AlCl₃ Cinnamonitrile->Step1 Benzene Benzene Benzene->Step1 Intermediate1 3,3-Diphenylpropionitrile Step2 Catalytic Hydrogenation Ni Catalyst, H₂, NH₃ Intermediate1->Step2 Product This compound Step1->Intermediate1 Step2->Product

Caption: Synthesis of this compound via Route 1.

Route_2 Start 3,3-Diphenylpropionitrile StepA Hydrolysis H₂SO₄, H₂O Start->StepA Intermediate2 3,3-Diphenylpropionamide StepB Reduction LiAlH₄ Intermediate2->StepB Product2 This compound StepA->Intermediate2 StepB->Product2

Caption: Synthesis of this compound via Route 2.

Conclusion

Both routes offer viable pathways to this compound. Route 1, via Friedel-Crafts alkylation and catalytic hydrogenation, is a high-yielding and well-documented method suitable for larger-scale production, provided the necessary high-pressure equipment is available. Route 2, involving the reduction of the corresponding amide with lithium aluminum hydride, is a classic laboratory-scale method that avoids the need for high-pressure hydrogenation but requires careful handling of a highly reactive and moisture-sensitive reagent. The choice of synthesis route will ultimately depend on the specific requirements of the research or production campaign, including scale, available equipment, and safety considerations.

References

A Comparative Analysis of 3,3-Diphenylpropylamine in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3,3-Diphenylpropylamine's Performance in N-Alkylation Against Other Primary Amines, Supported by Experimental Data.

The N-alkylation of primary amines is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals and other fine chemicals. The choice of the primary amine substrate can significantly influence reaction efficiency, yield, and the accessibility of desired secondary or tertiary amine products. This guide provides a comparative analysis of this compound against other primary amines in common N-alkylation reactions, offering insights into its reactivity and potential advantages for specific synthetic applications.

This compound, a primary amine featuring bulky diphenyl groups, presents unique steric considerations in N-alkylation reactions. Its derivatives are of interest in medicinal chemistry, making the understanding of its N-alkylation profile crucial for drug design and development. This guide will focus on two prevalent N-alkylation methods: reductive amination and direct alkylation with alkyl halides.

Performance Comparison in N-Alkylation Reactions

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other primary amines in N-alkylation reactions. It is important to note that direct comparative studies under identical conditions are scarce; therefore, this data is collated from different sources to provide a representative overview.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.

Table 1: Comparison of Primary Amines in Reductive Amination with Benzaldehyde

Primary AmineProductReducing AgentSolventReaction Time (h)Yield (%)Reference
This compound N-Benzyl-3,3-diphenylpropylamineNaBH(OAc)₃Dichloromethane (B109758)12~90 (estimated)General Protocol
Benzylamine (B48309)DibenzylamineNaBH(OAc)₃Dichloromethane1295[1](1)
AnilineN-BenzylanilineNaBH₄Methanol (B129727)598[2](2)
n-ButylamineN-Benzyl-n-butylamineNaBH(OAc)₃Dichloromethane1292[1](1)
CyclohexylamineN-BenzylcyclohexylamineNaBH(OAc)₃Dichloromethane1294[1](1)

Yield for this compound is estimated based on typical yields for reductive aminations of sterically hindered amines under these conditions.

Direct Alkylation with Alkyl Halides

Direct alkylation involves the nucleophilic attack of the amine on an alkyl halide. A significant challenge with primary amines is overalkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.[3]

Table 2: Comparison of Primary Amines in N-Alkylation with Benzyl Bromide

Primary AmineProductBaseSolventReaction Time (h)Yield (%)Reference
This compound N-Benzyl-3,3-diphenylpropylamineK₂CO₃Acetonitrile (B52724)8~85 (estimated)General Protocol
BenzylamineDibenzylamineEt₃NDMF976[4](4)
AnilineN-BenzylanilineCs₂CO₃DMF2495[5](5)
n-HexylamineN-Benzyl-n-hexylamineK₂CO₃DMF692[5](5)
Morpholine (Secondary Amine)N-BenzylmorpholineK₂CO₃Acetonitrile498[6](6)

Yield for this compound is estimated based on typical yields for direct alkylation of sterically hindered amines under these conditions.

From the data, it can be inferred that this compound, despite its steric bulk, is expected to participate effectively in N-alkylation reactions. The steric hindrance provided by the diphenyl groups may offer an advantage in direct alkylation by potentially reducing the rate of overalkylation compared to less hindered primary amines like benzylamine or n-butylamine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

General Protocol for Reductive Amination

This procedure is widely applicable for the N-alkylation of primary amines with aldehydes or ketones.[1]

1. Reactant Preparation:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).

2. Imine Formation:

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be added.

3. Reduction:

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the stirred solution.[1] Sodium borohydride (B1222165) (NaBH₄) can also be used, typically in methanol.

4. Reaction Completion:

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

5. Work-up:

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.

General Protocol for Direct N-Alkylation with an Alkyl Halide

This protocol is suitable for the selective mono-alkylation of primary amines, though overalkylation can be a competing reaction.[7]

1. Reactant Preparation:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine, 1.5-2.0 equivalents) in an appropriate polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

2. Addition of Alkyl Halide:

  • Add the alkyl halide (1.0-1.1 equivalents) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.

3. Reaction Monitoring:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.

4. Work-up:

  • Upon completion, filter off any inorganic salts.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

5. Purification:

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Visualizing the Workflow

The following diagrams, generated using DOT language, illustrate the experimental workflows for the described N-alkylation methods.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Amine Primary Amine (1.0 eq) Imine_Formation Imine Formation (RT, 1-2h) Amine->Imine_Formation Carbonyl Aldehyde/Ketone (1.2 eq) Carbonyl->Imine_Formation Solvent Solvent (DCM/MeOH) Solvent->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction In situ Quench Quench (NaHCO₃) Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Secondary Amine Purification->Product Direct_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine (1.0 eq) Alkylation Add Alkyl Halide (1.1 eq) Stir at RT or heat Amine->Alkylation Base Base (e.g., K₂CO₃) Base->Alkylation Solvent Solvent (ACN/DMF) Solvent->Alkylation Filter Filter Salts Alkylation->Filter Extraction Extraction Filter->Extraction Purification Purification (Chromatography) Extraction->Purification Product Secondary Amine Purification->Product

References

A Comparative Guide to the Characterization and Identification of Impurities in 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of impurities in 3,3-Diphenylpropylamine. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of drug products. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist in the selection of appropriate methods for impurity profiling.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route or degradation. A common synthesis of N-methyl-3,3-diphenylpropylamine, a derivative of this compound, involves a multi-step process including Friedel-Crafts alkylation, catalytic hydrogenation, Schiff base formation, methylation, and hydrolysis.[1] Potential impurities may include starting materials, intermediates, by-products, and degradation products formed under stress conditions such as heat, light, oxidation, and varying pH.[2][3]

Table 1: Potential Process-Related and Degradation Impurities of this compound

Impurity TypePotential Compound NamePotential Source
Starting Material CinnamonitrileIncomplete reaction in Friedel-Crafts alkylation
BenzeneResidual solvent from Friedel-Crafts alkylation
Intermediate 3,3-DiphenylpropionitrileIncomplete hydrogenation
By-product DiphenylmethaneSide reaction during synthesis
Degradation Product 3,3-DiphenylpropionaldehydeOxidation of the amine
Degradation Product 3,3-Diphenylpropionic acidHydrolysis and oxidation
Reagent Residue Aldehyde (e.g., formaldehyde)Residual from Schiff base formation
Solvent Residue Methanol, Ethanol, Diethyl etherUsed during various synthetic steps[1]

Comparison of Analytical Techniques for Impurity Profiling

The primary analytical techniques for the characterization and quantification of impurities in pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For amine compounds like this compound, reverse-phase HPLC with UV detection is a common approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for the identification of unknown impurities due to the structural information provided by the mass spectrometer. GC-MS is also the gold standard for the analysis of residual solvents.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. It provides detailed information about the molecular structure of impurities, which is crucial for their definitive identification.

Table 2: Quantitative Comparison of Analytical Techniques for Impurity Profiling of this compound

ParameterHPLC-UVGC-MS¹H NMR
Limit of Detection (LOD) 0.01%0.001%0.1%
Limit of Quantification (LOQ) 0.03%0.003%0.3%
Linearity (r²) > 0.999> 0.998Not typically used for quantification of impurities at low levels
Precision (%RSD) < 2%< 5%Not typically used for quantification of impurities at low levels
Accuracy (% Recovery) 98-102%95-105%Not applicable
Analysis Time 15-30 min20-40 min5-15 min per experiment
Sample Preparation Simple dissolutionDerivatization may be required for polar aminesSimple dissolution
Primary Application Quantification of known impurities, Purity assessmentIdentification of unknown volatile impurities, Residual solvent analysisStructural elucidation of unknown impurities

Note: The data in this table is representative and may vary depending on the specific instrumentation and method parameters.

Experimental Protocols

HPLC Method for Purity and Impurity Determination

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

GC-MS Method for Volatile Impurities and Residual Solvents

This protocol outlines a headspace GC-MS method for the identification and quantification of volatile impurities and residual solvents in this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-450 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial and add 1 mL of Dimethyl sulfoxide (B87167) (DMSO).

NMR Spectroscopy for Structural Elucidation

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra for the structural characterization of isolated impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Experiments: For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Quantification Quantification of Impurities HPLC->Quantification Identification Identification of Volatile Impurities GCMS->Identification Structure Structural Elucidation NMR->Structure

Caption: Experimental workflow for impurity analysis.

logical_relationship cluster_synthesis Synthesis Process cluster_impurities Impurity Sources Start Starting Materials Proc_Imp Process-Related Impurities Start->Proc_Imp Incomplete Reactions Inter Intermediates Inter->Proc_Imp Side Reactions API Final API (this compound) Deg_Imp Degradation Products API->Deg_Imp Stress Conditions (Heat, Light, etc.) Proc_Imp->API Deg_Imp->API

Caption: Sources of impurities in this compound.

References

biological activity of 3,3-Diphenylpropylamine derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 3,3-Diphenylpropylamine against its parent compound. The information is compiled from preclinical studies to offer insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.

Anticonvulsant Activity

Derivatives of this compound have been extensively studied for their anticonvulsant properties, primarily through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The parent compound, this compound, has demonstrated antiextensor activity in the MES test, suggesting a phenytoin-like mechanism of action.[1] One study reported a median effective dose (ED50) of 2.8 mg/kg (intraperitoneal, i.p.) for the parent compound in the mouse MES test.

In a notable study, a series of 3,3-diphenyl-propionamide derivatives were synthesized and evaluated for their anticonvulsant effects. Compound 3q from this series exhibited a broad spectrum of activity with an ED50 of 31.64 mg/kg in the MES test and 75.41 mg/kg in the scPTZ test in mice.[2] This suggests that while the parent compound is potent, derivatization can lead to a broader anticonvulsant profile.

CompoundMES (ED50, mg/kg, i.p., mice)scPTZ (ED50, mg/kg, i.p., mice)NotesReference
This compound2.8-Active in MES test.
Compound 3q31.6475.41Broad-spectrum activity.[2]

Antimicrobial and Antifungal Activities

Several 3,3-diphenyl propanamide derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities using the cup plate method.[3] Specific derivatives, particularly compounds IV , VII , and VIII , demonstrated significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and the fungi Candida albicans and Aspergillus niger at a concentration of 50 μg/mL.[3]

Compound/DerivativeTest OrganismActivityReference
Derivatives IV, VII, VIIIE. coli, P. aeruginosaActive at 50 μg/mL[3]
Derivatives IV, VII, VIIIC. albicans, A. nigerActive at 50 μg/mL[3]
This compoundVarious Bacteria & FungiData not available

Antioxidant Activity

The antioxidant potential of diphenylpropionamide derivatives has been investigated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. While various derivatives have been assessed, specific IC50 values for the parent this compound in the ABTS assay were not found in the surveyed literature. This data gap prevents a direct comparison of the radical scavenging efficacy between the parent compound and its derivatives.

Calcium Channel Blocking Activity

The this compound scaffold is a component of known calcium channel blockers. While derivatives are being investigated for their activity on calcium channels, specific IC50 values for the parent compound's direct calcium channel blocking activity are not available in the reviewed literature for a direct comparison.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system, and its inhibition is a target for various inflammatory diseases. While derivatives of diphenylamine (B1679370) are being explored as NLRP3 inhibitors, there is no available data on the IC50 of the parent this compound to allow for a direct comparative assessment of its inhibitory activity.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic extensor component of a seizure induced by maximal electroshock, indicative of activity against generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

  • Electrode gel or saline.

Procedure:

  • Animal Preparation: Adult mice or rats are used. The animals are acclimated to the laboratory environment before testing.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Electrode Application: A drop of topical anesthetic is applied to the animal's eyes (for corneal electrodes) or electrode gel is applied to the ears (for auricular electrodes).

  • Stimulation: A supramaximal electrical stimulus is delivered (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using statistical methods like probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazole, suggesting activity against absence or myoclonic seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution.

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

Procedure:

  • Animal Preparation: Adult mice are typically used and are acclimated prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are placed in individual observation chambers and observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • Endpoint: The absence of a generalized clonic seizure for a defined period (e.g., 5 seconds) is considered protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.

Cup Plate Method for Antimicrobial Activity

Objective: To determine the antimicrobial efficacy of a compound by measuring the zone of inhibition of microbial growth on an agar (B569324) plate.

Materials:

  • Nutrient agar plates.

  • Cultures of test microorganisms (e.g., E. coli, S. aureus, C. albicans).

  • Sterile cork borer or well cutter.

  • Micropipettes.

  • Test compound solutions at various concentrations.

  • Standard antibiotic solution (positive control).

  • Solvent (negative control).

  • Incubator.

Procedure:

  • Plate Preparation: A lawn of the test microorganism is prepared by evenly spreading a standardized inoculum over the surface of an agar plate.

  • Well Creation: Sterile wells (cups) of a specific diameter are cut into the agar using a cork borer.

  • Sample Addition: A fixed volume of the test compound solution, standard antibiotic, and solvent are added to separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

ABTS Radical Scavenging Assay

Objective: To determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable ABTS radical cation.

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

  • Potassium persulfate solution.

  • Ethanol (B145695) or buffer solution.

  • Test compound solutions at various concentrations.

  • Standard antioxidant (e.g., Trolox or ascorbic acid).

  • Spectrophotometer.

Procedure:

  • ABTS Radical Generation: A stock solution of ABTS radical cations (ABTS•+) is prepared by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A specific volume of the test compound solution is mixed with the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS radical is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The concentration of the test compound required to scavenge 50% of the ABTS radicals (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening cluster_1 Endpoint Assessment cluster_2 Data Analysis Compound Administration Compound Administration MES Maximal Electroshock (MES) Test Compound Administration->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Compound Administration->scPTZ Protection_MES Absence of Tonic Hindlimb Extension MES->Protection_MES Protection_scPTZ Absence of Clonic Seizures scPTZ->Protection_scPTZ ED50_MES ED50 Calculation (MES) Protection_MES->ED50_MES ED50_scPTZ ED50 Calculation (scPTZ) Protection_scPTZ->ED50_scPTZ Lead Compound Identification Lead Compound Identification ED50_MES->Lead Compound Identification ED50_scPTZ->Lead Compound Identification

Caption: Workflow for anticonvulsant drug screening.

Antimicrobial_Cup_Plate_Assay Prepare Microbial Lawn on Agar Plate Prepare Microbial Lawn on Agar Plate Create Wells in Agar Create Wells in Agar Prepare Microbial Lawn on Agar Plate->Create Wells in Agar Add Test Compound, Positive & Negative Controls Add Test Compound, Positive & Negative Controls Create Wells in Agar->Add Test Compound, Positive & Negative Controls Incubate Plates Incubate Plates Add Test Compound, Positive & Negative Controls->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition ABTS_Assay_Workflow cluster_0 Reagent Preparation cluster_1 Assay Procedure Generate ABTS Radical (ABTS•+) Generate ABTS Radical (ABTS•+) Mix ABTS•+ with Test Compound Mix ABTS•+ with Test Compound Generate ABTS Radical (ABTS•+)->Mix ABTS•+ with Test Compound Incubate Incubate Mix ABTS•+ with Test Compound->Incubate Measure Absorbance (734 nm) Measure Absorbance (734 nm) Incubate->Measure Absorbance (734 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (734 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

Comparative Guide to Validating the Purity of Synthesized 3,3-Diphenylpropylamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3,3-Diphenylpropylamine, a key building block in organic synthesis.[1] Experimental protocols and supporting data are presented to offer an objective performance comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the analysis of primary amines like this compound. Its high resolution, sensitivity, and robustness make it the method of choice for separating the main compound from potential process-related impurities and degradation products.

A typical challenge in the HPLC analysis of primary amines is achieving good peak shape and retention on standard C18 columns.[2] The basic nature of the amine can lead to interactions with residual silanols on the silica (B1680970) support, causing peak tailing. This is often mitigated by using a mobile phase with a low pH and/or the addition of an amine modifier.

Potential Impurities in Synthesis

The purity profile of this compound is largely dependent on its synthetic route. A plausible synthesis pathway starts from cinnamonitrile (B126248) and benzene, proceeding through a 3,3-diphenylpropionitrile intermediate.[3] Based on this, potential impurities that the HPLC method should be capable of resolving include:

  • Starting Materials: Cinnamonitrile, Benzene

  • Intermediates: 3,3-Diphenylpropionitrile

  • By-products: Compounds from incomplete reactions or side reactions.

  • Degradation Products: Potential oxides or other related substances formed during synthesis or storage.

Detailed Experimental Protocol: RP-HPLC

This protocol provides a starting point for the development of a robust purity method for this compound.

ParameterRecommended Condition
Instrument UHPLC/HPLC system with UV or PDA detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Workflow for HPLC Purity Validation

The following diagram illustrates the general workflow for validating the purity of a synthesized batch of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Synthesized This compound Solvent Dissolve in Acetonitrile/Water Sample->Solvent Standard Weigh Reference Standard Standard->Solvent HPLC Inject into HPLC System Solvent->HPLC Gradient Run Gradient Separation HPLC->Gradient Detect UV Detection at 220 nm Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Figure 1. Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a dominant method for purity analysis, other techniques can provide complementary or alternative information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, absolute quantification, or high-throughput screening.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines, derivatization is often required to improve volatility and chromatographic performance.[4][5]

  • Principle: Separates compounds based on their boiling points and interactions with the stationary phase, followed by detection and identification using mass spectrometry.

  • Advantages: Provides structural information from mass spectra, which is invaluable for identifying unknown impurities. It offers high sensitivity.

  • Disadvantages: Requires derivatization for polar amines, which adds a step to the sample preparation and can introduce variability. The high temperatures of the GC inlet can cause degradation of thermally labile compounds.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[6][7]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[6]

  • Advantages: Provides a direct measure of mass purity (%w/w). It is a non-destructive technique and can also provide structural confirmation. It does not require chromatographic separation, simplifying method development.

  • Disadvantages: Lower sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can make quantification challenging. Requires a high-purity, stable internal standard that does not have signals overlapping with the analyte.[6][8]

Titration

Acid-base titration is a classic analytical method for quantifying amines.

  • Principle: A solution of the amine is titrated with a standardized acid. The endpoint, where all the amine has been neutralized, is determined using a colorimetric indicator or a pH electrode.

  • Advantages: A simple, inexpensive, and accurate method for determining the total base content. It is an absolute method that does not require a reference standard of the analyte itself.

  • Disadvantages: It is not a separation technique and therefore cannot distinguish between the main amine and any basic impurities.[9] Its accuracy is highly dependent on the analyst's skill and the precise standardization of the titrant.[10][11][12]

Performance Comparison Summary
FeatureHPLC-UVGC-MSqNMRTitration
Selectivity High (separates impurities)High (separates impurities)Moderate (depends on signal overlap)Low (measures total basicity)
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)Moderate (mg range)
Quantification Relative (% Area)Relative/Absolute (with standards)Absolute (% w/w)Absolute (molar)
Impurity ID No (requires MS detector)Yes (via mass spectra)Yes (for major impurities)No
Sample Throughput HighModerateModerateLow to Moderate
Method Development ModerateComplex (derivatization)SimpleSimple
Precision Excellent (<1% RSD typical)Excellent (<2% RSD typical)Excellent (<1% RSD typical)[7]Good (can be <1% RSD with care)
Decision Logic for Method Selection

The choice of analytical technique is guided by the specific question being asked. The following diagram outlines a logical approach to selecting the appropriate method for purity validation.

Method_Selection Start Need to Validate Purity? ImpurityProfile Need Impurity Profile? Start->ImpurityProfile IdentifyUnknowns Need to Identify Unknowns? ImpurityProfile->IdentifyUnknowns Yes AbsoluteQuant Need Absolute Quantification? ImpurityProfile->AbsoluteQuant No HPLC Use HPLC-UV IdentifyUnknowns->HPLC No GCMS Use GC-MS IdentifyUnknowns->GCMS Yes AbsoluteQuant->HPLC No (Relative Purity OK) qNMR Use qNMR AbsoluteQuant->qNMR Yes Titration Use Titration AbsoluteQuant->Titration No (Total Base OK)

Figure 2. Decision tree for selecting a purity validation method.

Conclusion

For the routine quality control and purity validation of synthesized this compound, RP-HPLC stands out as the most suitable technique, offering an excellent balance of resolution, sensitivity, and throughput for determining the impurity profile as a percentage of the total detected area. When identification of unknown impurities is required, GC-MS provides invaluable structural information. For applications demanding absolute purity values without a specific reference standard, qNMR is the method of choice. Finally, titration offers a simple, low-cost method for determining the overall base content but lacks the specificity to distinguish between different amine species. A comprehensive validation strategy may employ HPLC as the primary method, with orthogonal techniques like qNMR or titration used for confirmation.

References

A Comparative Guide to Catalysts for the Synthesis of 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,3-Diphenylpropylamine is a critical step in the development of various pharmaceutical agents. The efficiency of this synthesis is highly dependent on the choice of catalyst for the hydrogenation of 3,3-diphenylpropionitrile, the key intermediate. This guide provides an objective comparison of different catalytic systems based on available experimental data, offering insights into their performance and reaction conditions.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalysts used in the hydrogenation of 3,3-diphenylpropionitrile to yield this compound. The data has been compiled from various sources to facilitate a direct comparison of catalyst performance in terms of yield and reaction conditions.

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Yield (%)Source
Raney Nickel3,3-diphenylpropionitrileMethanol (B129727)80-1202-593[1]
Palladium/Calcium Carbonate3,3-diphenylpropionitrileEthanol (B145695)80-1202-595.5[1]
5% Nickel/Diatomaceous Earth3,3-diphenylpropionitrileMethanol80-1202-595[1]

Experimental Workflow

The general synthetic route to this compound involves a two-step process. The first step is a Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248) to produce 3,3-diphenylpropionitrile. The subsequent and critical step is the catalytic hydrogenation of the nitrile group to an amine. The workflow for this catalytic hydrogenation is depicted below.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A 3,3-Diphenylpropionitrile E Pressurized Hydrogen Atmosphere (2-5 MPa) A->E B Solvent (e.g., Methanol, Ethanol) B->E C Catalyst (e.g., Raney Ni, Pd/CaCO3) C->E D Ammonia (B1221849) D->E F Elevated Temperature (80-120 °C) E->F Heating G Solvent Evaporation F->G Reaction Completion H Vacuum Distillation G->H I This compound (Product) H->I

Caption: General experimental workflow for the catalytic hydrogenation of 3,3-diphenylpropionitrile.

Discussion of Catalytic Systems

The choice of catalyst is a pivotal factor in the synthesis of this compound, influencing not only the yield but also the overall process economy and safety. The primary method for this conversion is the catalytic hydrogenation of 3,3-diphenylpropionitrile.

Nickel-Based Catalysts:

  • Raney Nickel: A well-established and highly active catalyst for hydrogenation reactions, Raney Nickel demonstrates good performance in this synthesis, affording a 93% yield.[1] It is known for its high catalytic activity at relatively low temperatures and pressures.[2] However, it can be pyrophoric and requires careful handling.[2]

  • Nickel/Diatomaceous Earth: This supported nickel catalyst provides a slightly higher yield of 95% under similar reaction conditions to Raney Nickel.[1] Supported catalysts like this often offer advantages in terms of stability, ease of handling, and recovery compared to their unsupported counterparts.

Palladium-Based Catalysts:

  • Palladium/Calcium Carbonate: This catalytic system shows the highest reported yield among the compared catalysts at 95.5%.[1] Palladium catalysts are known for their high efficiency in hydrogenation, although they are generally more expensive than nickel-based catalysts.

  • Palladium(0) Nanoparticles: While not directly used for the hydrogenation of the nitrile in the cited literature, isolated Pd(0) nanoparticles have shown 100% selectivity and complete conversion in the hydrogenation of the C=C double bond in 3,3-diphenylallyl alcohol, a related precursor.[3] This suggests that nano-catalysts could be a promising area for further research in the synthesis of this compound, potentially offering high activity and selectivity under mild conditions.

Other Potential Catalytic Systems:

The field of catalysis is continually evolving. While the data presented focuses on established hydrogenation catalysts, other transition metals such as rhodium and iridium are known to be effective in amination reactions, albeit often through different mechanistic pathways like hydroamination.[4][5]

Experimental Protocols

The following are representative experimental protocols for the catalytic hydrogenation of 3,3-diphenylpropionitrile based on the cited literature.

Protocol 1: Hydrogenation using Raney Nickel [1]

  • Reaction Setup: 26 grams (0.125 moles) of 3,3-diphenylpropionitrile are dissolved in 120 ml of methanol in a suitable pressure reactor.

  • Catalyst Addition: 5 grams of Raney Nickel catalyst are added to the solution.

  • Ammonia Addition: Approximately 25 grams of ammonia gas are introduced into the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen to 2-5 MPa and heated to a temperature of 80-120 °C. The reaction is allowed to proceed until completion.

  • Work-up: The solvent is removed by evaporation.

  • Purification: The crude product is purified by vacuum distillation, collecting the fraction at 172-175 °C/5 mmHg to yield 24.8 grams (93%) of this compound as a colorless, transparent liquid.

Protocol 2: Hydrogenation using Palladium/Calcium Carbonate [1]

  • Reaction Setup: 41.4 grams (0.2 moles) of 3,3-diphenylpropionitrile are dissolved in 200 ml of ethanol in a pressure reactor.

  • Catalyst Addition: 6 grams of palladium/calcium carbonate catalyst are added.

  • Ammonia Addition: Approximately 50.0 grams of ammonia gas are introduced.

  • Hydrogenation: The reaction is carried out under a hydrogen pressure of 2-5 MPa and a temperature of 80-120 °C until the reaction is complete.

  • Work-up: The solvent is evaporated post-reaction.

  • Purification: The product is purified by vacuum distillation, collecting the fraction at 172-175 °C/5 mmHg to obtain 40.4 grams (95.5%) of the final product.

Protocol 3: Hydrogenation using Nickel/Diatomaceous Earth [1]

  • Reaction Setup: 41.4 grams (0.2 moles) of 3,3-diphenylpropionitrile are dissolved in 200 ml of methanol in a pressure reactor.

  • Catalyst Addition: 8 grams of 5% nickel/diatomaceous earth catalyst are added.

  • Ammonia Addition: Approximately 50.0 grams of ammonia gas are introduced.

  • Hydrogenation: The mixture is hydrogenated at 80-120 °C under a hydrogen pressure of 2-5 MPa.

  • Work-up: The solvent is removed via evaporation.

  • Purification: Vacuum distillation of the residue (collecting the fraction at 172-175 °C/5 mmHg) yields 40.2 grams (95%) of the desired amine.

Conclusion

The synthesis of this compound via catalytic hydrogenation of 3,3-diphenylpropionitrile can be achieved with high yields using various catalysts. Both nickel-based and palladium-based systems have demonstrated excellent performance, with palladium/calcium carbonate showing a slight advantage in terms of reported yield. The choice of catalyst will ultimately depend on a balance of factors including cost, availability, ease of handling, and the specific process requirements of the researcher or manufacturer. The provided data and protocols serve as a valuable starting point for the optimization of this important synthetic transformation.

References

A Comparative Guide to Alternative Intermediates for the Synthesis of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, has evolved significantly from its initial conception. The traditional Hantzsch synthesis, while foundational, is often plagued by low yields and the formation of numerous by-products, necessitating challenging chromatographic purification.[1][2] This has driven the exploration of alternative synthetic routes centered around novel intermediates that offer improved efficiency, purity, and industrial scalability. This guide provides a comparative analysis of key alternative intermediates and their corresponding synthetic pathways, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes and Intermediates

The selection of a synthetic route for Lercanidipine is a critical decision in drug development and manufacturing, impacting not only the yield and purity of the final active pharmaceutical ingredient (API) but also the overall process efficiency and cost-effectiveness. The following table summarizes the performance of different synthetic strategies based on their key intermediates.

Synthetic RouteKey Intermediate(s)Key AdvantagesReported YieldReported PurityKey Disadvantages
Traditional Hantzsch Synthesis 1,1,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl α-acetyl-3-nitrocinnamateOne-pot reactionOverall: ~23%[1][2]Requires extensive purificationGenerates numerous by-products, difficult to scale up, requires chromatographic purification.[1][2][3]
Acid Chloride Route 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chlorideCleaner reaction, higher yield and purity, avoids chromatography.[1][3]Two-step from DHP-acid: ~78%[4]>99.5%[5]Requires handling of thionyl chloride, a hazardous reagent.[6]
Silyl (B83357) Intermediate Route 2,N-dimethyl-2-(trimethylsilyloxy)-N-(3,3-diphenylpropyl)-1-propanamineHigh purity and yield, shorter reaction time.[7]~99.5% pure Lercanidipine HCl obtained[7]HighRequires an additional silylation step.
Chlorophosphate Derivative Route Substituted phosphonoester derivativeHigh yield, simple one-pot reaction under mild conditions, few by-products.[8][9]95% (recrystallized)[9]HighInvolves the use of chlorophosphate reagents.
DCC/DMAP Catalyzed Esterification 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid and 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanolDirect couplingNot explicitly quantified, but described as high yield.HighDicyclohexylurea by-product can be difficult to remove.
Halo-Intermediate Route 1-Halo-2-methyl-2-propyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-1-pyridine-3,5-dicarboxylateNovel intermediatesNot explicitly quantifiedNot explicitly quantifiedRequires synthesis of the novel halo-intermediate.

Experimental Protocols

Protocol 1: Synthesis of Lercanidipine via the Acid Chloride Route

This route involves the initial synthesis of the dihydropyridine carboxylic acid, followed by its activation to an acid chloride and subsequent esterification.

Step 1: Synthesis of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (DHP-acid)

This intermediate is typically prepared via a modified Hantzsch synthesis or by selective hydrolysis of the corresponding diester. A common method involves the cyclocondensation of methyl acetoacetate, 3-nitrobenzaldehyde, and an ammonia (B1221849) source.[8]

Step 2: Formation of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride

  • Suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in anhydrous dichloromethane (B109758) in a flame-dried flask under a nitrogen atmosphere.[3]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[3]

  • Cool the suspension to between -10°C and 0°C.[3]

  • Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, maintaining the temperature below 0°C.[3]

  • Stir the mixture at this temperature for 1-2 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[3]

Step 3: Synthesis of Lercanidipine Hydrochloride

  • In a separate flask, dissolve 1 equivalent of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in anhydrous dichloromethane.[3]

  • Cool the acid chloride solution from Step 2 to between -10°C and 0°C.[3]

  • Slowly add the amino alcohol solution to the acid chloride solution.

  • Stir the reaction mixture at a low temperature for several hours, monitoring its progress by HPLC.[3]

  • Upon completion, quench the reaction with water or a dilute aqueous base.[3]

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.[3]

  • Concentrate the organic layer under reduced pressure to obtain the crude Lercanidipine free base.[3]

  • Dissolve the crude product in a suitable solvent like ethyl acetate (B1210297) and precipitate the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., ethanol (B145695) or isopropanol).[3]

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[3]

Protocol 2: Synthesis of Lercanidipine via the Silyl Intermediate Route

This approach involves the protection of the hydroxyl group of the side-chain amino alcohol as a silyl ether before the esterification reaction.

Step 1: Synthesis of 2,N-dimethyl-2-(trimethylsilyloxy)-N-(3,3-diphenylpropyl)-1-propanamine

Step 2: Synthesis of Lercanidipine

  • React the silylated amino alcohol from Step 1 with 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride (prepared as in Protocol 1, Step 2).[7]

  • The reaction is typically carried out for about 2 hours, followed by crystallization to obtain Lercanidipine hydrochloride.[7]

Protocol 3: Synthesis of Lercanidipine via the Chlorophosphate Derivative Route

This one-pot method utilizes a chlorophosphate derivative to activate the carboxylic acid.

  • To a solution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in toluene, add triethylamine and diethylchlorothiophosphate.[9]

  • Stir the mixture at room temperature for one hour to form the substituted phosphonoester intermediate.[9]

  • Add 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to the reaction mixture.[9]

  • Reflux the resulting mixture for 4 hours.[9]

  • After workup, the crude Lercanidipine hydrochloride can be recrystallized from a solvent like tetrahydrofuran (B95107) to yield a high-purity product.[8][9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic strategies for Lercanidipine.

Lercanidipine_Synthesis cluster_SM Key Starting Materials cluster_Intermediates Central Intermediates 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Hantzsch_intermediate Hantzsch Intermediate (α-acetyl-3-nitrocinnamate) 3-Nitrobenzaldehyde->Hantzsch_intermediate Methyl_acetoacetate Methyl acetoacetate DHP_acid 2,6-dimethyl-5-methoxycarbonyl-4- (3-nitrophenyl)-1,4-dihydropyridine -3-carboxylic acid Methyl_acetoacetate->DHP_acid Ammonia_source Ammonia source Ammonia_source->DHP_acid Amino_alcohol 2,N-dimethyl-N-(3,3-diphenylpropyl) -1-amino-2-propanol Silyl_intermediate Silyl Intermediate Amino_alcohol->Silyl_intermediate TMSCl Amino_alcohol->Hantzsch_intermediate Lercanidipine Lercanidipine Amino_alcohol->Lercanidipine Phospho_intermediate Chlorophosphate Intermediate DHP_acid->Phospho_intermediate Chlorophosphate Acid_chloride Acid_chloride DHP_acid->Acid_chloride Thionyl chloride Silyl_intermediate->Lercanidipine Phospho_intermediate->Lercanidipine Hantzsch_intermediate->Lercanidipine Acid_chloride->Lercanidipine

Caption: Alternative synthetic pathways to Lercanidipine.

Experimental_Workflow cluster_acid_chloride Acid Chloride Route cluster_silyl Silyl Intermediate Route cluster_phospho Chlorophosphate Route A1 Synthesize DHP-acid A2 Activate with Thionyl Chloride (-10 to 0°C) A1->A2 A3 Esterify with Amino Alcohol (low temperature) A2->A3 A4 Aqueous Workup A3->A4 A5 Crystallize Lercanidipine HCl A4->A5 B1 Protect Amino Alcohol with TMSCl B3 React Silyl Intermediate with Acid Chloride B1->B3 B2 Prepare Acid Chloride B2->B3 B4 Crystallize Lercanidipine HCl B3->B4 C1 Activate DHP-acid with Chlorophosphate (One-pot) C2 Add Amino Alcohol and Reflux C1->C2 C3 Workup and Recrystallize C2->C3

Caption: Experimental workflows for alternative Lercanidipine syntheses.

References

Assessing the Reactivity of 3,3-Diphenylpropylamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for efficient synthesis and the development of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 3,3-Diphenylpropylamine with a range of common electrophiles, supported by available experimental data and detailed protocols.

This compound is a primary amine featuring a bulky diphenylmethyl group at the gamma position. Its reactivity is a nuanced interplay between the nucleophilicity of the primary amine and the steric hindrance imposed by the diphenylpropyl moiety. This guide will explore its reactions with key classes of electrophiles: alkylating agents, acylating agents, carbonyl compounds, and isocyanates/isothiocyanates.

Comparative Reactivity Overview

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, readily participating in reactions with electron-deficient species. However, the two phenyl groups, while not directly attached to the reaction center, contribute to significant steric bulk that can influence reaction rates and yields, particularly with larger electrophiles.

Generally, the reactivity of primary amines is governed by a balance of electronic effects (which enhance nucleophilicity) and steric effects (which impede it).[1][2] For this compound, the propyl chain somewhat mitigates the direct steric clash at the nitrogen atom, allowing it to react with a variety of electrophiles.

Data Presentation: Reactivity with Various Electrophiles

The following table summarizes the known reactivity of this compound with different classes of electrophiles, including reaction conditions and reported yields where available. This data is compiled from published literature and patents to provide a comparative overview.

Electrophile ClassSpecific ElectrophileReaction TypeProductConditionsYield (%)Reference
Alkylating Agents Dimethyl carbonate (after Schiff base formation)N-MethylationN-Methyl-3,3-diphenylpropylamineToluene (B28343)/Ethylbenzene (B125841), reflux91%[3]
Acylating Agents Acetyl ChlorideN-AcetylationN-Acetyl-3,3-diphenylpropylamineGeneral protocol, requires baseHigh (qualitative)General Knowledge
Benzoyl ChlorideN-BenzoylationN-Benzoyl-3,3-diphenylpropylamineGeneral protocol, requires baseHigh (qualitative)General Knowledge
Carbonyl Compounds Benzaldehyde (B42025)Schiff Base FormationN-Benzylidene-3,3-diphenylpropylamineToluene, reflux with dehydrationHigh (intermediate)[3]
Isocyanates Phenyl IsocyanateUrea FormationN-(3,3-diphenylpropyl)-N'-phenylureaGeneral protocolHigh (qualitative)General Knowledge
Isothiocyanates Phenyl IsothiocyanateThiourea FormationN-(3,3-diphenylpropyl)-N'-phenylthioureaGeneral protocol, may require heatModerate to High (qualitative)[4]

Experimental Protocols

Detailed methodologies for key reactions of this compound are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

N-Methylation via Reductive Amination (Two-Step, One-Pot)

This protocol describes the synthesis of N-Methyl-3,3-diphenylpropylamine from this compound.[3]

Materials:

  • This compound

  • Benzaldehyde

  • Dimethyl carbonate

  • Toluene

  • Ethylbenzene

  • 20% Sulfuric acid solution

  • Sodium hydroxide (B78521) solution

Procedure:

  • To 80 ml of toluene, add 53 g (0.25 moles) of this compound and 35 g (0.33 moles) of benzaldehyde.

  • Heat the mixture to reflux and remove water azeotropically to form the Schiff base.

  • Add 80 ml of ethylbenzene and 25.2 g (0.28 moles) of dimethyl carbonate.

  • Continue to reflux the mixture for 2 hours.

  • After cooling, separate the upper layer and add 100 g of 20% dilute sulfuric acid solution.

  • Reflux for 1 hour, then remove the unreacted benzaldehyde by steam distillation.

  • Adjust the pH of the remaining solution to 12 with a sodium hydroxide solution.

  • Separate the oily layer and purify by vacuum distillation to obtain N-Methyl-3,3-diphenylpropylamine.

General Protocol for N-Acylation

This protocol provides a general method for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the tertiary amine base (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Schiff Base Formation

This protocol outlines the formation of an imine from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Toluene or a similar azeotroping solvent

  • Dean-Stark apparatus

Procedure:

  • Combine equimolar amounts of this compound and the aldehyde in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux.

  • Continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the theoretical amount of water is collected, cool the reaction mixture.

  • The resulting Schiff base solution can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude imine.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the reactions and experimental design, the following diagrams are provided in DOT language.

Reaction_Pathway amine This compound product N-Substituted Product amine->product Nucleophilic Attack electrophile Electrophile (R-X, RCOCl, RCHO, RNCO) electrophile->product

Caption: Generalized reaction pathway of this compound with an electrophile.

Experimental_Workflow start Start: Reactants (this compound + Electrophile) reaction Reaction under controlled conditions start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, IR, MS) & Yield Calculation purification->analysis

Caption: A typical experimental workflow for the synthesis and analysis of this compound derivatives.

Discussion of Reactivity Trends

The reactivity of this compound is a classic example of the balance between nucleophilicity and steric hindrance in primary amines.

  • Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled approach involves the formation of a Schiff base followed by reduction or reaction with a methylating agent, as demonstrated in the high-yield synthesis of N-methyl-3,3-diphenylpropylamine.[3] The steric bulk of the diphenylpropyl group likely disfavors the formation of quaternary ammonium (B1175870) salts.

  • Acylation: Acylation with reactive acyl chlorides is generally efficient. The electrophilic carbonyl carbon is highly accessible, and the reaction is typically fast. The steric hindrance of the amine is less of a factor in this case compared to alkylation with a bulky alkyl halide.

  • Reaction with Carbonyls: The formation of Schiff bases with aldehydes is a reversible reaction that is driven to completion by the removal of water.[3] The primary amine of this compound readily participates in this reaction, indicating good accessibility of the nitrogen lone pair for nucleophilic addition to the carbonyl carbon.

  • Reaction with Isocyanates and Isothiocyanates: These reactions are generally favorable with primary amines to form ureas and thioureas, respectively. While isocyanates are highly reactive, isothiocyanates may require heating to facilitate the reaction, especially with sterically hindered amines.[4]

Conclusion

This compound is a versatile primary amine that demonstrates predictable reactivity with a range of electrophiles. Its nucleophilicity allows for efficient N-alkylation (under controlled conditions), N-acylation, Schiff base formation, and reactions with isocyanates and isothiocyanates. The steric bulk of the diphenylpropyl group plays a significant role in modulating its reactivity, generally disfavoring reactions that would lead to highly crowded transition states or products. The provided data and protocols offer a valuable resource for researchers utilizing this compound in their synthetic endeavors.

References

Comparative Pharmacological Properties of 3,3-Diphenylpropylamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of 3,3-Diphenylpropylamine analogs, a class of compounds with significant potential for modulating monoamine transporter activity. Due to the diverse therapeutic applications of monoamine reuptake inhibitors, understanding the structure-activity relationships (SAR) of these analogs is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction to this compound Analogs as Monoamine Reuptake Inhibitors

The this compound scaffold is a key pharmacophore found in various biologically active compounds. Analogs of this structure have demonstrated significant affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), which are critical for regulating neurotransmitter levels in the central nervous system. By inhibiting the reuptake of these monoamines, this compound derivatives can modulate synaptic concentrations of dopamine, serotonin, and norepinephrine, making them attractive candidates for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other related conditions.

The pharmacological profile of these analogs can be finely tuned by chemical modifications to the diphenylpropylamine core, leading to compounds with varying potencies and selectivities for the different monoamine transporters. This guide summarizes the key pharmacological parameters and the experimental methodologies used to assess them.

Comparative Pharmacological Data

The following tables present a hypothetical comparative summary of the binding affinities and uptake inhibition potencies of a series of this compound analogs at the dopamine, serotonin, and norepinephrine transporters. This data illustrates the potential for structure-activity relationship (SAR) studies within this chemical class.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound Analogs

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
Analog 11525015016.710.0
Analog 230502001.76.7
Analog 3101005010.05.0
Analog 450251000.52.0
Analog 55500250100.050.0

Table 2: Monoamine Uptake Inhibition (IC50, nM) of this compound Analogs

CompoundDopamine Uptake (IC50, nM)Serotonin Uptake (IC50, nM)Norepinephrine Uptake (IC50, nM)
Analog 125450200
Analog 24575250
Analog 31815070
Analog 47040130
Analog 58800300

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound analogs.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound analogs for DAT, SERT, and NET.

Materials:

  • Membrane Preparations: Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET, or synaptosomal preparations from rat brain tissue (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Ligand: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.

  • Initiation of Reaction: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake inhibition assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled Neurotransmitters:

    • [³H]Dopamine

    • [³H]Serotonin (5-HT)

    • [³H]Norepinephrine

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Test Compounds: this compound analogs.

  • Uptake Inhibitors (for defining non-specific uptake): e.g., 10 µM nomifensine (B1679830) (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compounds or vehicle for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of uptake versus the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the pharmacological study of this compound analogs.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, SERT, or NET) Transporter->MAO Degradation Transporter->VMAT2 Repackaging Analog 3,3-Diphenyl- propylamine Analog Analog->Transporter Inhibition Monoamine->Transporter Receptor Postsynaptic Receptor Monoamine->Receptor Binding

Monoamine transporter signaling pathway and the inhibitory action of this compound analogs.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Membrane Prep - Radioligand - Test Compounds start->prep_reagents assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Wells prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration counting Scintillation Counting of Filters filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Experimental workflow for a competitive radioligand binding assay.

Uptake_Inhibition_Workflow start Start plate_cells Plate Transporter- Expressing Cells start->plate_cells pre_incubate Pre-incubate with Test Compounds plate_cells->pre_incubate initiate_uptake Add Radiolabeled Neurotransmitter pre_incubate->initiate_uptake incubate_uptake Incubate for Uptake initiate_uptake->incubate_uptake terminate_uptake Terminate Uptake by Washing incubate_uptake->terminate_uptake quantify Lyse Cells and Quantify Radioactivity terminate_uptake->quantify analyze Data Analysis: Determine IC50 quantify->analyze end End analyze->end

Experimental workflow for a neurotransmitter uptake inhibition assay.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel monoamine reuptake inhibitors. The illustrative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery. Further exploration of the structure-activity relationships of these analogs will undoubtedly lead to the development of more potent and selective agents with improved therapeutic profiles for the treatment of a variety of CNS disorders.

Safety Operating Guide

Proper Disposal of 3,3-Diphenylpropylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3,3-Diphenylpropylamine is critical for maintaining a secure research environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Hazard and Safety Information

Proper handling and the use of personal protective equipment (PPE) are the first steps in a safe disposal process. Below is a summary of the key hazard and safety data for this compound.

ParameterInformationSource
GHS Hazard Classifications Skin Irritation (Category 2)[1][2], Serious Eye Irritation (Category 2)[1][2], Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation[1][2][1][2]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation[2], H319: Causes serious eye irritation[2], H335: May cause respiratory irritation[2][2]
Recommended PPE Safety glasses with side-shields, chemical impermeable gloves, and a dust mask (e.g., N95) or appropriate respirator.[1][1]
Handling Handle in a well-ventilated area or under a chemical fume hood.[3][4][5] Avoid formation of dust and aerosols.[1][3] Avoid contact with skin and eyes.[1][3][4][6][1][3][4][6]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][4][6][1][3][4][6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste, including the pure chemical and contaminated materials.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning the disposal process, ensure you are wearing the appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1]

  • Conduct all disposal procedures in a well-ventilated area or under a certified chemical fume hood.[3][5]

  • Have spill control materials readily available.

2. Waste Segregation and Collection:

  • Collect all this compound waste, including unused product and materials contaminated with the chemical, in a designated and properly labeled waste container.

  • The container must be suitable for chemical waste, in good condition, and have a secure, tight-fitting lid.[1][3]

  • Label the waste container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.

3. Disposal of Unused or Surplus this compound:

  • Do not dispose of this compound down the drain or in regular trash.[1][3] This substance should not be released into the environment.[3][4]

  • The recommended disposal method is to contact a licensed professional waste disposal service.[1]

  • One approved disposal technique involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Alternatively, the material can be sent to a licensed chemical destruction plant.[3][7]

4. Handling Spills and Contaminated Materials:

  • In the event of a spill, prevent further leakage if it is safe to do so.[3]

  • For solid spills, carefully sweep up the material, avoiding dust creation, and place it into the designated hazardous waste container.[1][4]

  • For liquid spills, use an inert absorbent material to soak up the substance, then collect the absorbent material into the waste container.[5]

  • All materials used for cleanup (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.

5. Disposal of Contaminated Packaging:

  • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.

  • Containers can be triple-rinsed with an appropriate solvent.[3][7] The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be offered for recycling or reconditioning.[3][7]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[3][7]

6. Final Disposal Arrangements:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Identified ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect_waste Step 2: Collect Waste in a Properly Labeled, Closed Container ppe->collect_waste is_spill Is it a Spill or Contaminated Material? collect_waste->is_spill spill_procedure Step 4a: Sweep/Soak Up Material (Avoid Dust/Vapors) Place in Waste Container is_spill->spill_procedure Yes is_surplus Is it Surplus Chemical or Contaminated Rinsate? is_spill->is_surplus No store_waste Step 6: Store Sealed Waste Container in a Secure, Designated Area spill_procedure->store_waste surplus_procedure Step 3: Transfer to Waste Container for Disposal is_surplus->surplus_procedure Yes is_packaging Is it Contaminated Packaging? is_surplus->is_packaging No surplus_procedure->store_waste decontaminate Step 5a: Triple-Rinse Container (Collect Rinsate as Waste) is_packaging->decontaminate Yes is_packaging->store_waste No (e.g., gloves) recycle Step 5b: Offer Decontaminated Container for Recycling decontaminate->recycle puncture Step 5c: Or Puncture and Dispose in Landfill decontaminate->puncture end End: Disposal Complete recycle->end puncture->end licensed_disposal Step 7: Arrange for Disposal via Licensed Waste Service store_waste->licensed_disposal licensed_disposal->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for the handling of 3,3-Diphenylpropylamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant glovesThe specific type of glove (e.g., nitrile, neoprene) should be selected based on the solvent used and the duration of handling. Dispose of contaminated gloves after use.
Lab Coat or Impervious ClothingTo prevent skin contact.
Respiratory Protection Dust mask or RespiratorFor nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use a NIOSH-approved dust mask (type N95) for handling the solid form.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin and eyes by wearing appropriate PPE.[3][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][3][4]

  • Store locked up.[5]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.[1]

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse.[4] Get medical attention if symptoms occur.[3]
Inhalation Move the person to fresh air.[1][3] If breathing is difficult, provide artificial respiration. Seek immediate medical attention if symptoms occur.[3]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1][3] Do not induce vomiting. Seek medical attention if symptoms occur.[3]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up or absorb the material.

  • Place the spilled material into a suitable, clean, dry, and closed container for disposal.[4]

  • Avoid generating dust.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[5]

  • The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not discharge the chemical into sewer systems or the environment.[6]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C J In Case of Exposure: Follow First Aid Procedures B->J D Weigh/Measure this compound C->D E Perform Experiment D->E I In Case of Spill: Evacuate, Ventilate, Contain D->I F Decontaminate Work Area E->F E->I G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste in Accordance with Institutional & Local Regulations G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diphenylpropylamine
Reactant of Route 2
Reactant of Route 2
3,3-Diphenylpropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.